Sodium N-chlorobenzenesulfonamide
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H6ClNNaO2S |
|---|---|
Molecular Weight |
214.63 g/mol |
InChI |
InChI=1S/C6H6ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5,8H; |
InChI Key |
SVPRVJIDOLJYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCl.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium N-chlorobenzenesulfonamide (Chloramine-B)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Sodium N-chlorobenzenesulfonamide, commonly known as Chloramine-B. This versatile compound serves as a valuable reagent in organic synthesis and as a disinfectant.[1][2][3] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes graphical representations of the synthesis and analytical workflows.
Synthesis of this compound
The synthesis of Chloramine-B is typically achieved through the N-chlorination of benzenesulfonamide (B165840). The most common method involves the reaction of benzenesulfonamide with chlorine gas in an alkaline solution.
Experimental Protocol
A widely utilized method for the preparation of this compound is as follows:
-
Preparation of Sodium Benzenesulfonamide Solution: In a suitable reaction vessel equipped with a stirrer, gradually add 1 mole of benzenesulfonamide to 2-3 moles of a 4-5 N sodium hydroxide (B78521) (NaOH) solution at 298 K (25 °C).[4] Continue stirring until a homogeneous solution is obtained.
-
Filtration: Filter the resulting solution to remove any insoluble impurities.
-
Chlorination: Heat the filtrate to a temperature range of 338-343 K (65-70 °C).[4] Bubble chlorine gas slowly into the solution over a period of one hour with continuous stirring.
-
Reaction Completion and Isolation: After the addition of chlorine is complete, continue stirring the mixture for an additional hour at the same temperature. Following this, heat the mixture to 358 K (85 °C) and filter the hot solution through a Schott's funnel to collect the precipitated product.[4]
-
Drying and Purity: The resulting this compound is then washed, dried, and can be recrystallized from water to achieve high purity.[5] The purity can be assessed by determining the active chlorine content, which is typically around 26-28%.[1]
Synthesis Workflow Diagram
Caption: Chemical synthesis workflow for this compound.
Characterization of this compound
The characterization of the synthesized Chloramine-B is crucial to confirm its identity and purity. This is typically achieved through a combination of spectroscopic methods and titrimetric analysis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₅SO₂NClNa | [2] |
| Molar Mass (anhydrous) | 213.62 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Active Chlorine Content | ~28% | [3] |
Spectroscopic Characterization
Spectroscopic analysis provides structural information about the molecule.
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The spectra are typically recorded on solid samples as KBr pellets.[5]
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3100 |
| S=O Asymmetric Stretch | ~1350 |
| S=O Symmetric Stretch | ~1160 |
| C=C Aromatic Stretch | ~1450 |
| S-N Stretch | ~940 |
| N-Cl Stretch | ~690 |
Note: The exact positions of the peaks can vary slightly.
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Spectra are typically recorded in D₂O with an internal standard like tetramethylsilane (B1202638) (TMS).[5]
¹H NMR Spectral Data:
| Protons | Chemical Shift (δ, ppm) |
| H-2, H-6 (ortho) | ~7.82 |
| H-3, H-4, H-5 (meta, para) | ~7.53 |
¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (ipso) | ~142 |
| C-2, C-6 (ortho) | ~129 |
| C-3, C-5 (meta) | ~132 |
| C-4 (para) | ~127 |
Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.
Titrimetric Analysis for Active Chlorine Content
The determination of the active chlorine content is a critical quality control parameter and is commonly performed by iodometric titration.[2][5]
-
Sample Preparation: Accurately weigh a known amount of the synthesized Chloramine-B and dissolve it in distilled water.
-
Reaction with Iodide: To this solution, add an excess of 10% potassium iodide (KI) solution and dilute sulfuric acid.[2] The Chloramine-B will oxidize the iodide ions to iodine.
-
Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the solution turns a pale yellow color.
-
Endpoint Determination: Add a few drops of starch indicator. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.
-
Calculation: The active chlorine content can be calculated from the volume of sodium thiosulfate solution used.
Caption: Workflow for the iodometric titration of Chloramine-B.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The provided workflows offer a clear visual representation of the key processes involved. Adherence to these methodologies will ensure the reliable preparation and characterization of this important chemical compound.
References
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Chloramine-B
Chloramine-B, a sulfonamide-derived organochlorine compound, serves as a versatile reagent in both industrial and laboratory settings. Primarily recognized for its role as a disinfectant and a mild oxidizing agent, its reactivity and efficacy are intrinsically linked to its distinct chemical structure and properties. This technical guide provides a comprehensive overview of Chloramine-B, detailing its physicochemical characteristics, methodologies for its structural confirmation, and relevant experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical and Physical Properties
Chloramine-B is a white crystalline powder, often with a faint odor of chlorine.[1] It is the sodium salt of N-chlorobenzenesulfonamide.[2] The presence of an active chlorine atom contributes to its oxidizing and disinfectant properties.[3] The compound is relatively stable, losing only about 0.1% of its effective chlorine content after being kept in an airtight container for a year.[4][5][6]
Quantitative Data Summary
A summary of the key quantitative properties of Chloramine-B is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | sodium benzenesulfonyl(chloro)azanide | [7] |
| N-chlorobenzenesulfonamide sodium salt | [2][4] | |
| Chemical Formula | C₆H₅ClNNaO₂S | [7][8] |
| Molecular Weight | 213.62 g/mol | [4][7][8][9] |
| Melting Point | 170-173 °C | [7] |
| 189 - 190 °C | [10] | |
| Boiling Point | 189 °C (at 101,325 Pa) | [10][11] |
| Solubility in Water | Soluble in 20 parts water | [2][7] |
| 221.2 g/L at 20 °C | [12] | |
| 0.1 g/mL | [10] | |
| Solubility in other solvents | Soluble in ethanol; Very sparingly soluble in ether and chloroform.[1][2] | |
| Appearance | White to off-white crystalline powder | [1][4] |
| pKa | 1.88 (at 20 °C) | [10] |
| pH of Solution | 9.0 - 11.0 | [4][6] |
| Active Chlorine Content | ~26-28% | [4][5][6] |
Structure Elucidation
The definitive structure of Chloramine-B is established through a combination of spectroscopic and crystallographic techniques. These methods provide insights into the molecular framework, connectivity of atoms, and the three-dimensional arrangement of the molecule.
Spectroscopic Analysis
Modern spectroscopic methods are fundamental in confirming the structure of synthesized Chloramine-B.
-
Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in the molecule. For Chloramine-B, the IR spectrum is expected to show characteristic absorption bands for the sulfonyl group (S=O stretching), the benzene (B151609) ring (C=C and C-H stretching), and the C-S and S-N bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework. The ¹H NMR spectrum would show signals corresponding to the protons on the benzene ring, with their chemical shifts and splitting patterns providing information about their substitution pattern. The ¹³C NMR would similarly display distinct signals for the carbon atoms of the phenyl group and indicate their chemical environment.
-
Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation.[13][14] The mass spectrum of Chloramine-B would exhibit a molecular ion peak corresponding to its molecular weight.[15]
X-Ray Crystallography
Single-crystal X-ray crystallography provides the most unambiguous determination of the atomic and molecular structure of a crystalline solid.[16] This technique allows for the precise measurement of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the crystal lattice. For Chloramine-B, this analysis would confirm the geometry around the sulfur atom, the planarity of the benzene ring, and the location of the sodium and chlorine atoms.
Experimental Protocols
Synthesis of Chloramine-B
A common method for the preparation of Chloramine-B involves the reaction of benzenesulfonamide (B165840) with sodium hydroxide, followed by chlorination.[17]
Materials:
-
Benzenesulfonamide
-
4-5 N Sodium Hydroxide (NaOH) solution
-
Chlorine gas
Procedure:
-
Gradually add 1 mole of benzenesulfonamide to 2-3 moles of a 4-5 N NaOH solution at 298 K with continuous stirring.
-
Continue stirring until the solution becomes homogeneous, and then filter it.
-
Heat the filtrate to a temperature between 338 K and 343 K.
-
Slowly bubble chlorine gas through the heated solution over a period of one hour.
-
Maintain the reaction mixture at the same temperature and continue stirring for an additional hour.
-
Increase the temperature to 358 K and filter the product through a Schott's funnel.
-
The expected yield of Chloramine-B is approximately 99%.[17]
General Protocol for Spectroscopic and Crystallographic Analysis
While specific instrument parameters will vary, the general workflow for the structural analysis of a synthesized solid compound like Chloramine-B is as follows:
1. Sample Preparation:
-
IR Spectroscopy: A small amount of the dry sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull with Nujol.
-
NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) for analysis.
-
Mass Spectrometry: The sample is introduced into the mass spectrometer, often after being dissolved in a suitable solvent, and is then ionized.
-
X-Ray Crystallography: A high-quality single crystal of suitable size (typically > 0.1 mm in all dimensions) must be grown from a solution of the compound.[18]
2. Data Acquisition:
-
The prepared sample is analyzed using the respective spectrometer or diffractometer to obtain the raw data (spectrum or diffraction pattern).
3. Data Processing and Interpretation:
-
The raw data is processed using specialized software.
-
The processed spectra and diffraction data are then interpreted to deduce the chemical structure, including functional groups, atomic connectivity, and three-dimensional arrangement of atoms.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the synthesis and structural elucidation of Chloramine-B.
Caption: Workflow for Synthesis and Characterization of Chloramine-B.
References
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. Chloramine-B [drugfuture.com]
- 3. What is Cloramin B? Uses and harms? – AVCOtechnologies [avco.vn]
- 4. Chloramine B [kingvolt.com]
- 5. Chloramine B | 127-52-6 [chemicalbook.com]
- 6. Chloramine B [kdrchem.com]
- 7. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chloramine-B | The Merck Index Online [merckindex.rsc.org]
- 9. scbt.com [scbt.com]
- 10. Chloramine B CAS#: 127-52-6 [m.chemicalbook.com]
- 11. 127-52-6 CAS MSDS (Chloramine B) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. chemos.de [chemos.de]
- 13. lehigh.edu [lehigh.edu]
- 14. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 15. youtube.com [youtube.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]
- 18. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
The Oxidative Power of Sodium N-chlorobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium N-chlorobenzenesulfonamide, commonly known as Chloramine-B, is a versatile and potent oxidizing agent with wide-ranging applications in organic synthesis and analytical chemistry. As a source of electrophilic chlorine, its reactivity is intricately linked to the reaction medium, particularly the pH. This technical guide provides an in-depth exploration of the mechanism of action of Chloramine-B as an oxidant. It delves into the nature of its reactive species in various media, summarizes key kinetic and thermodynamic data from studies on diverse organic substrates, and presents detailed experimental protocols for investigating its oxidative properties. Furthermore, this document employs visualizations to elucidate complex reaction pathways and experimental workflows, offering a comprehensive resource for professionals in research and development.
Introduction
This compound (Chloramine-B, CAB) is an organic N-haloamine, analogous to the more commonly known Chloramine-T.[1] It is a stable, crystalline solid that serves as a valuable source of "active chlorine" in its +1 oxidation state.[2] This property makes it an effective oxidizing agent for a wide array of functional groups, contributing to its utility in synthetic organic chemistry and as a disinfectant.[1][2][3] The versatility of Chloramine-B stems from the various reactive species it can generate in aqueous solutions, the nature of which is highly dependent on the pH of the medium.[4][5] Understanding the underlying mechanisms of its oxidative action is crucial for optimizing its application in various chemical transformations.
The Reactive Species of Chloramine-B
In aqueous solutions, Chloramine-B exists in equilibrium with several species, each exhibiting different oxidizing potentials. The predominant reactive species is dictated by the pH of the solution.
-
In Acidic Medium: In the presence of acid, Chloramine-B is protonated to form its conjugate free acid, N-chlorobenzenesulfonamide (C6H5SO2NHCl).[4] This species is often postulated as the primary reactive oxidizing species in acidic conditions.[4] Further protonation or hydrolysis can also lead to the formation of dichloramine-B (C6H5SO2NCl2) and hypochlorous acid (HOCl), which are also potent oxidants.[1]
-
In Alkaline Medium: In alkaline solutions, Chloramine-B can hydrolyze to form the benzenesulfonamide (B165840) anion and hypochlorite (B82951) (OCl-).[5] The anion of Chloramine-B (C6H5SO2NCl-) is also considered a likely reactive species in base-catalyzed reactions.[6]
The equilibrium between these species is dynamic, and the specific oxidant involved in a reaction will depend on the substrate and the precise reaction conditions.
Mechanism of Oxidation: Kinetic and Mechanistic Insights
The oxidation of various organic substrates by Chloramine-B has been the subject of numerous kinetic and mechanistic investigations. These studies, typically conducted under pseudo-first-order conditions with respect to the oxidant, have provided valuable insights into the reaction pathways.
General Mechanistic Scheme
A common theme in the oxidation by Chloramine-B involves the following general steps:
-
Formation of the Active Oxidizing Species: As discussed, the initial step is the formation of the relevant reactive species (e.g., C6H5SO2NHCl in acidic media) from Chloramine-B.
-
Interaction with the Substrate: The active oxidant then interacts with the substrate. This can occur via an electrophilic attack by the positive chlorine atom on an electron-rich center of the substrate.[7]
-
Formation of an Intermediate Complex: This interaction often leads to the formation of an intermediate complex.
-
Rate-Determining Step: The decomposition of this intermediate complex is frequently the slow, rate-determining step of the reaction.
-
Product Formation: Subsequent fast steps lead to the formation of the final oxidation products and the reduced form of the oxidant, benzenesulfonamide (C6H5SO2NH2), and sodium chloride.[4]
Signaling Pathway for Oxidation in Acidic Medium
The following diagram illustrates a generalized mechanism for the oxidation of a substrate (S) by Chloramine-B in an acidic medium, where the conjugate free acid is the primary oxidant.
Quantitative Data on Oxidation Reactions
The following tables summarize kinetic and thermodynamic data from various studies on the oxidation of different organic substrates by Chloramine-B.
Kinetic Data
| Substrate | Medium | Rate Law | Reference |
| Butacaine Sulfate | Acidic (HClO₄) | rate = k[CAB][Substrate]ˣ, where x < 1 | |
| Tetracaine Hydrochloride | Acidic (HClO₄) | rate = k[CAB][Substrate]ˣ, where x is fractional | [4] |
| Cysteine | Acidic (HClO₄) | rate = k[CAB][Cysteine][H⁺]⁻ʸ, where y is fractional | [8] |
| Hexosamines | Alkaline | rate = k[CAB][Sugar][OH⁻]ˣ, where x < 1 | [7] |
| Methylpentoses | Alkaline | rate = k[CAB][Substrate][OH⁻] | [6] |
| Levetiracetam | Acidic (HCl) | rate = k[CAB][Substrate][HCl]ˣ, where x is fractional | [9] |
| n-Propylamine & n-Butylamine | Alkaline | rate = k'[oxidant][amine]⁰[OH⁻]ˣ, where x is fractional | [5] |
Thermodynamic Activation Parameters
| Substrate | Ea (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) | Reference |
| Butacaine Sulfate | 65.4 | 62.8 | -84.2 | 88.4 | |
| Tetracaine Hydrochloride | 70.2 | 67.7 | -68.9 | 88.6 | [4] |
| Levetiracetam | 74.3 | 71.7 | -61.2 | 90.6 | [9] |
Experimental Protocols
This section provides a detailed methodology for a typical kinetic study of oxidation by Chloramine-B.
Materials and Reagents
-
This compound (Chloramine-B, analytical grade)
-
Substrate (e.g., Butacaine sulfate, analytical grade)
-
Perchloric acid (HClO₄, analytical grade)
-
Sodium perchlorate (B79767) (NaClO₄, for maintaining ionic strength)
-
Potassium iodide (KI)
-
Standard sodium thiosulfate (B1220275) solution
-
Starch indicator
-
Doubly distilled water
Experimental Workflow for Kinetic Measurements
The following diagram outlines the typical workflow for a kinetic experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Cloramin B? Uses and harms? – AVCOtechnologies [avco.vn]
- 3. Chloramine-B Definition & Meaning Manufacturer - Jinli Chemical [en.jinlichemical.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ias.ac.in [ias.ac.in]
- 7. This compound as a Selective Oxidant for Hexosamines in Alkaline Medium: A Kinetic and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. wjbphs.com [wjbphs.com]
An In-depth Technical Guide on the Solubility of Sodium N-chlorobenzenesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Sodium N-chlorobenzenesulfonamide, commonly known as Chloramine-B, in various organic solvents. This document consolidates available quantitative data, details experimental methodologies for solubility determination, and presents logical workflows through diagrammatic representations to support research and development activities.
Introduction to this compound (Chloramine-B)
This compound (C₆H₅ClNNaO₂S) is a versatile chemical reagent widely used as a disinfectant, antiseptic, and an oxidizing agent in organic synthesis.[1] Its efficacy in various applications is often dependent on its solubility in different solvent systems. Understanding the solubility profile of Chloramine-B is therefore crucial for optimizing reaction conditions, formulation development, and ensuring its effective use in both laboratory and industrial settings.[1]
Qualitative Solubility Profile
Multiple sources provide a general qualitative assessment of Chloramine-B's solubility. It is readily soluble in water and ethanol (B145695).[2][3] Conversely, it is reported to be slightly soluble to very sparingly soluble in less polar organic solvents such as ether and chloroform.[2][3]
Quantitative Solubility Data
Quantitative solubility data for this compound has been experimentally determined in several polar organic solvents across a range of temperatures. The following tables summarize the mole fraction solubility (x₁) of Chloramine-B in ethanol, 1-propanol (B7761284), and butan-2-ol from 278.00 K to 323.00 K.[4]
Table 1: Solubility of this compound in Ethanol [4]
| Temperature (K) | Mole Fraction (x₁) x 10³ |
| 278.15 | 10.11 |
| 283.25 | 11.45 |
| 288.00 | 12.89 |
| 293.10 | 14.62 |
| 298.15 | 16.51 |
| 303.05 | 18.63 |
| 308.20 | 21.05 |
| 313.15 | 23.68 |
| 318.10 | 26.54 |
| 323.25 | 29.71 |
Table 2: Solubility of this compound in 1-Propanol [4]
| Temperature (K) | Mole Fraction (x₁) x 10³ |
| 278.20 | 3.42 |
| 283.15 | 3.89 |
| 288.10 | 4.43 |
| 293.05 | 5.04 |
| 298.20 | 5.76 |
| 303.15 | 6.57 |
| 308.10 | 7.49 |
| 313.25 | 8.53 |
| 318.15 | 9.71 |
| 323.10 | 11.04 |
Table 3: Solubility of this compound in Butan-2-ol [4]
| Temperature (K) | Mole Fraction (x₁) x 10³ |
| 278.10 | 2.18 |
| 283.05 | 2.48 |
| 288.20 | 2.82 |
| 293.15 | 3.21 |
| 298.10 | 3.65 |
| 303.25 | 4.16 |
| 308.15 | 4.73 |
| 313.10 | 5.38 |
| 318.20 | 6.12 |
| 323.15 | 6.95 |
The data indicates that the solubility of this compound in these alcohols increases with rising temperature.[4] Among the tested solvents, the solubility follows the order: ethanol > 1-propanol > butan-2-ol.[4]
Experimental Protocol for Solubility Determination
A common and effective method for determining the solubility of a solid in a liquid is the synthetic method, which involves observing the dissolution of the solid phase at various temperatures.
4.1. Materials and Apparatus
-
This compound (analytical grade)
-
Organic solvents (e.g., ethanol, 1-propanol, butan-2-ol, analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic bath for temperature control
-
Laser monitoring system to observe the solid-liquid equilibrium
-
Calibrated thermometer or temperature probe
4.2. Procedure
-
A known mass of this compound and the selected organic solvent are added to the jacketed glass vessel.
-
The mixture is continuously agitated using a magnetic stirrer to ensure homogeneity.
-
The temperature of the system is precisely controlled by circulating fluid from the thermostatic bath through the jacket of the vessel.
-
The solution is slowly heated at a controlled rate.
-
A laser beam is passed through the solution, and the transmitted light is monitored. The point at which the last solid particles dissolve, resulting in a clear solution and a stable laser reading, is recorded as the equilibrium temperature.[5]
-
This process is repeated for various compositions of the solid-liquid mixture to determine the solubility over a range of temperatures.
4.3. Data Analysis The experimental solubility data can be correlated using thermodynamic models such as the Apelblat equation, which provides a mathematical relationship between solubility and temperature.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the synthetic method.
Synthesis of this compound
For researchers interested in the preparation of Chloramine-B, the following diagram outlines a common synthetic route.
This guide provides essential technical information on the solubility of this compound in organic solvents, which is critical for its application in research and development. The provided data and methodologies serve as a valuable resource for scientists and professionals in the field.
References
An In-depth Technical Guide to the Stability and Degradation Pathways of Chloramine-B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramine-B (sodium N-chlorobenzenesulfonamide) is an organochlorine compound utilized as a disinfectant and mild oxidizing agent in various applications, including pharmaceutical formulations and water treatment. Its efficacy is intrinsically linked to its stability and the nature of its degradation products. Understanding the factors that influence its stability and the pathways through which it degrades is critical for ensuring product quality, safety, and shelf-life in drug development and other scientific applications. This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation of Chloramine-B, including its degradation pathways, influencing factors, and analytical methodologies for its assessment.
Stability Profile of Chloramine-B
The stability of Chloramine-B is influenced by several environmental factors, primarily temperature, pH, and light. In its solid form, Chloramine-B is relatively stable, but its stability decreases in aqueous solutions.
Factors Affecting Stability
-
pH: Chloramine-B is most stable in alkaline to neutral solutions. Acidic conditions lead to rapid decomposition, with the formation of hypochlorous acid. This decomposition can be problematic in formulations, leading to a loss of potency and the generation of reactive species.
-
Temperature: Elevated temperatures accelerate the degradation of Chloramine-B. Thermal analysis has shown that the hydrated form undergoes an endothermic transition between 80°C and 125°C, followed by an exothermic decomposition at 188°C.
-
Light: Exposure to ultraviolet (UV) radiation can induce the photolytic degradation of Chloramine-B. The extent of degradation is dependent on the wavelength and intensity of the light source.
Quantitative Stability Data
While specific tabular data on the stability of Chloramine-B solutions under a wide range of pH and temperatures is not extensively available in the public domain, the general principles of chloramine (B81541) chemistry suggest that the degradation rate increases with decreasing pH and increasing temperature. For general chloramines, it has been noted that they are more stable at a pH between 8.5 and 9.0[1]. The following table summarizes the expected stability trends based on available literature for chloramines in general.
| Parameter | Condition | Effect on Chloramine-B Stability | Reference |
| pH | Acidic (e.g., < 6) | Rapid decomposition | General knowledge |
| Neutral (e.g., 7) | Moderate stability | [2] | |
| Alkaline (e.g., > 8) | Increased stability | [1][2] | |
| Temperature | Low (e.g., 4°C) | Increased stability | [3] |
| Ambient (e.g., 25°C) | Moderate stability | [3] | |
| Elevated (e.g., > 40°C) | Decreased stability | [3] | |
| Light | Dark | Increased stability | [4] |
| UV exposure | Rapid degradation | [5] |
Degradation Pathways of Chloramine-B
Chloramine-B can degrade through several pathways, including hydrolysis, thermal decomposition, and photodecomposition. The predominant pathway and the resulting degradation products are dependent on the specific environmental conditions.
Hydrolysis
In aqueous solutions, Chloramine-B undergoes hydrolysis to form benzenesulfonamide (B165840) and hypochlorous acid. This is a primary degradation pathway under neutral and acidic conditions.
Thermal Degradation
Thermal decomposition of solid Chloramine-B hydrate (B1144303) occurs in two main stages. The initial endothermic stage involves the loss of water of hydration. The subsequent exothermic stage at higher temperatures leads to the breakdown of the molecule into several products.
The thermal decomposition of this compound results in the formation of sodium chloride, benzenesulfonamide, chlorobenzenesulfonamide, diphenyl sulfone, nitrogen, and sulfur dioxide[6].
Photodegradation
While specific studies detailing the photolytic degradation products of Chloramine-B are limited, the general understanding of N-chloro compounds suggests that UV irradiation would lead to homolytic cleavage of the N-Cl bond, generating radical species. These highly reactive radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The rate of photodecay for chloramines is generally faster for species with more chlorine atoms (e.g., trichloramine > dichloramine > monochloramine)[5].
Experimental Protocols for Stability and Degradation Analysis
A stability-indicating analytical method is crucial for accurately quantifying the decrease in Chloramine-B concentration over time and for detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.
Forced Degradation Studies
Forced degradation studies are essential to develop and validate a stability-indicating method. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.
General Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat a solution of Chloramine-B with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period[7]. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat a solution of Chloramine-B with 0.1 M to 1 M NaOH at room temperature or elevated temperature[7]. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of Chloramine-B with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature[7].
-
Thermal Degradation: Expose solid Chloramine-B to dry heat (e.g., 80-100°C) for a defined duration[8]. Dissolve the sample in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of Chloramine-B to a light source providing both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[7]. A control sample should be protected from light.
Stability-Indicating HPLC Method
A typical stability-indicating HPLC method for Chloramine-B would involve the following:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation of the parent compound and its degradation products.
-
Detection: UV detection at a wavelength where Chloramine-B and its potential degradation products absorb is standard.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Example HPLC Parameters (Hypothetical - requires optimization):
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.02 M Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 20-80% B; 15-20 min, 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
Interaction with Pharmaceutical Excipients
Potential incompatibilities can arise from:
-
Acidic Excipients: As Chloramine-B is unstable in acidic conditions, excipients with an acidic nature could promote its degradation.
-
Reducing Agents: Excipients with reducing properties could react with the oxidizing N-Cl group of Chloramine-B.
-
Moisture Content: Excipients with high moisture content could facilitate the hydrolysis of Chloramine-B.
Commonly Used Excipients and Potential Interactions:
| Excipient | Potential for Interaction with Chloramine-B |
| Lactose | Generally considered inert, but the Maillard reaction with amine-containing drugs can occur; this is less likely with Chloramine-B. |
| Starch | Generally considered inert. |
| Microcrystalline Cellulose | Generally considered inert. |
| Magnesium Stearate | Can sometimes interact with APIs; its hydrophobic nature might affect dissolution. |
It is imperative to conduct compatibility studies with the selected excipients for a specific formulation. This typically involves preparing binary mixtures of Chloramine-B and each excipient, storing them under accelerated stability conditions (e.g., 40°C/75% RH), and analyzing for degradation over time using a validated stability-indicating method.
Conclusion
The stability of Chloramine-B is a multifaceted issue influenced by pH, temperature, and light. Its degradation can proceed through hydrolysis, thermal decomposition, and photolysis, leading to a variety of degradation products. A thorough understanding of these factors and pathways is essential for the development of stable and effective pharmaceutical formulations. The use of validated stability-indicating analytical methods, developed through rigorous forced degradation studies, is paramount for accurately assessing the stability of Chloramine-B and ensuring product quality and safety. Further research is warranted to generate more comprehensive quantitative stability data and to investigate specific interactions with a broader range of pharmaceutical excipients.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. pharmadekho.com [pharmadekho.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Spectroscopic Profile of Sodium N-chlorobenzenesulfonamide (Chloramine-B): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Sodium N-chlorobenzenesulfonamide, commonly known as Chloramine-B. The document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy in structured tables for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, along with visualizations of key reaction pathways involving this versatile reagent.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound. The ¹H and ¹³C NMR data are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.82 | Doublet | Ortho-protons (H-2, H-6) |
| 7.53 | Doublet | Meta-protons (H-3, H-5) & Para-proton (H-4) |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 143.6 | C-1 (ipso-carbon attached to S) |
| 132.8 | C-4 (para-carbon) |
| 129.2 | C-3, C-5 (meta-carbons) |
| 127.1 | C-2, C-6 (ortho-carbons) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The key vibrational frequencies are listed in the table below.
Table 3: FT-IR Spectroscopic Data for this compound [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3065 | Medium | C-H Aromatic Stretch |
| 1476 | Strong | C=C Aromatic Stretch |
| 1447 | Strong | C=C Aromatic Stretch |
| 1310 | Strong | Asymmetric SO₂ Stretch |
| 1156 | Strong | Symmetric SO₂ Stretch |
| 1088 | Strong | C-N Stretch |
| 920 | Strong | S-N Stretch |
| 750 | Strong | C-H Out-of-plane Bend |
| 689 | Strong | C-S Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound exhibits a characteristic absorption maximum in the ultraviolet region.
Table 4: UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax) | Solvent |
| ~229-245 nm | Water |
Note: The λmax can be influenced by the solvent and pH of the solution.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (Chloramine-B)
-
Deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Bruker, Varian)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O) directly in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a homogeneous field, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Attenuated Total Reflectance (ATR)-IR Spectroscopy
Objective: To obtain the FT-IR spectrum of solid this compound.
Materials:
-
This compound (Chloramine-B) powder
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum of the sample.
-
Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Label the significant peaks in the spectrum.
-
After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipe.
-
UV-Vis Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of this compound in an aqueous solution.
Materials:
-
This compound (Chloramine-B)
-
Distilled or deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) by accurately weighing the solid and dissolving it in a volumetric flask with distilled or deionized water.
-
Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the solvent (distilled or deionized water) to be used as a blank and record the baseline.
-
Rinse the cuvette with one of the sample solutions and then fill it with the same solution.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
Repeat the measurement for all the prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If quantitative analysis is required, a calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity according to the Beer-Lambert law.
-
Signaling Pathways and Experimental Workflows
This compound (Chloramine-B) is a versatile reagent in organic synthesis, primarily utilized as an oxidizing agent. The following diagrams, created using the DOT language, illustrate key reaction pathways and experimental workflows.
Caption: General mechanism for the oxidation of alcohols by Chloramine-B.
Caption: Experimental workflow for the synthesis of pyrazolines using Chloramine-B.
References
A Comprehensive Technical Guide to the Safe Handling of Chloramine-B in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for Chloramine-B (Sodium N-chlorobenzenesulfonamide) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
Chloramine-B is an organochlorine compound available as a white crystalline powder with a faint chlorine-like odor.[1][2] It is a versatile reagent used as a disinfectant and an oxidizing agent in various chemical syntheses.[3][4]
Table 1: Physical and Chemical Properties of Chloramine-B
| Property | Value | Reference |
| Chemical Formula | C₆H₅SO₂NClNa | [5] |
| Molecular Weight | 213.62 g/mol | [5][6] |
| Appearance | White crystalline powder | [1][2] |
| Odor | Faint chlorine odor | [1][2] |
| Solubility | Soluble in water and ethanol.[1][6] Slightly soluble in ether and chloroform.[1][6] | [1][6] |
| Melting Point | 170-173 °C | [2] |
| Effective Chlorine Content | 26-28% | [3][5] |
| Stability | Stable under normal conditions, but loses about 0.1% of its effective chlorine content after one year of airtight storage.[5] | [5] |
Hazard Identification and Toxicological Data
Chloramine-B is classified as harmful if swallowed and causes severe skin burns and eye damage.[7][8][9] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[7][8]
Table 2: Toxicological Data for Chloramine-B
| Parameter | Value | Species | Reference |
| Acute Toxicity Estimate (ATE), Oral | 300 - 2000 mg/kg | Rat | [2][7] |
| Acute Toxicity (LD50), Dermal | >2000 mg/kg | Rat | [2] |
| Aquatic Toxicity (LC50) | 17.6 mg/L (96 h) | Fish | [2] |
Primary Hazards:
-
Corrosive: Causes severe burns to skin and eyes upon contact.[7][8][10]
-
Irritant: Causes irritation to the respiratory tract upon inhalation.[8][10]
-
Sensitizer: May cause allergic skin reactions or asthma-like symptoms after repeated exposure.[8]
-
Environmental Hazard: Harmful to aquatic life.[9]
Incompatible Materials:
-
Acids: Contact with acids liberates toxic chlorine gas.[2][7]
-
Oxidizing agents, alkalis, and flammable materials: Should be stored separately from these substances.[2][8]
-
Ammonia: Reacts to form toxic chlorine gas.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling Chloramine-B to minimize exposure and prevent injury. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures.
Table 3: Recommended Personal Protective Equipment for Handling Chloramine-B
| Protection Type | Specification | Reference |
| Eye Protection | Tightly fitting safety goggles or a face shield. | [7][8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use. | [7][8][9] |
| Body Protection | Laboratory coat, chemical-resistant apron, or coveralls. For larger quantities or risk of splashing, a chemical-resistant suit may be necessary. | [7][8][9] |
| Respiratory Protection | For operations generating dust or aerosols, a NIOSH-approved particulate respirator or an air-purifying respirator with appropriate cartridges should be used. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. | [7][8][9] |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[7][9]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Use non-sparking tools to prevent ignition.[9]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in areas where Chloramine-B is handled or stored.[8]
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[8]
-
Keep containers tightly closed and sealed to prevent moisture absorption.[8]
-
Store separately from incompatible materials such as acids, oxidizing agents, alkalis, and flammable substances.[2][8]
-
The storage area should be equipped with suitable materials for spill containment.[8]
First Aid Measures
In case of exposure to Chloramine-B, immediate action is crucial.
Table 4: First Aid Procedures for Chloramine-B Exposure
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | [7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [7][8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [7][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][8] |
Spill and Disposal Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains.
-
Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal. Use non-sparking tools. For large spills, cover with plastic sheeting to prevent spreading and contact emergency personnel.[8]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal:
-
Dispose of Chloramine-B and its containers in accordance with local, state, and federal regulations.[8]
-
Do not dispose of it down the drain.[9]
-
Contaminated packaging should be triple-rinsed and disposed of appropriately.[9]
Experimental Protocols
Synthesis of Chloramine-B
This protocol describes the preparation of Chloramine-B from benzenesulfonamide (B165840).[4]
Methodology:
-
Gradually add 1 mole of benzenesulfonamide to 2-3 moles of 4-5 N NaOH solution at 25°C with constant stirring until a homogenous solution is formed.
-
Filter the solution.
-
Heat the filtrate to 65-70°C.
-
Bubble chlorine gas slowly through the solution for 1 hour.
-
Continue stirring the mixture for another hour at the same temperature.
-
Heat the mixture to 85°C and filter it through a Schott's funnel to collect the Chloramine-B product.
Kinetic Study: Oxidation of an Alcohol (e.g., 1-Hexanol) with Chloramine-B
This protocol outlines a method for studying the kinetics of alcohol oxidation by Chloramine-B.[3]
Methodology:
-
Solution Preparation: Prepare solutions of 1-hexanol, Chloramine-B, hydrochloric acid (HCl), and a surfactant like sodium lauryl sulphate (SLS) using analytical reagent grade chemicals.
-
Reaction Setup: Conduct the oxidation under pseudo-unimolecular conditions with respect to the oxidizing agent in a thermostat-controlled environment (e.g., 30°C ± 0.1°C). Allow the alcohol and oxidizing agent solutions to equilibrate to the desired temperature.
-
Initiation: Start the reaction by mixing the equilibrated solutions.
-
Monitoring: At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction with ice. Treat the unreacted Chloramine-B with 10% potassium iodide and dilute sulfuric acid. Titrate the liberated iodine against a standard sodium thiosulfate (B1220275) solution using starch as an indicator.
-
Kinetic Analysis: Determine the pseudo-first-order rate constants from the linear plots of log(a-x) versus time, where 'a' is the initial concentration and 'a-x' is the concentration at time 't'.
Synthesis of Pyrazolines using Chloramine-B (Adapted from Chloramine-T protocol)
This protocol is adapted from a procedure using Chloramine-T for the synthesis of pyrazolines.[3]
Methodology:
-
Reactant Mixture: Prepare a mixture of an aldehyde hydrazone, an alkene, and Chloramine-B in equimolar proportions in ethanol.
-
Reaction Conditions: Warm the reaction mixture and then reflux for approximately 3 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it into crushed ice.
-
Purification: Filter the resulting solid and recrystallize from a suitable solvent or purify by column chromatography to obtain the final pyrazoline product.
Signaling Pathways and Mechanisms of Action
Disinfection Mechanism
The primary mechanism of disinfection by Chloramine-B involves the hydrolysis of the N-Cl bond to release hypochlorous acid (HOCl), a strong oxidizing agent. HOCl disrupts essential cellular processes in microorganisms, leading to their inactivation.
Caption: Hydrolysis of Chloramine-B to produce hypochlorous acid for disinfection.
Experimental Workflow for Kinetic Study
The following diagram illustrates a typical workflow for conducting a kinetic study of a reaction involving Chloramine-B.
Caption: General experimental workflow for a kinetic study using Chloramine-B.
This technical guide is intended to provide comprehensive safety and handling information for the use of Chloramine-B in a laboratory setting. It is not exhaustive, and all laboratory personnel should be thoroughly trained on the specific hazards and procedures related to their work. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before handling any chemical.
References
- 1. chloramine-b: Topics by Science.gov [science.gov]
- 2. oxychemicals.com.vn [oxychemicals.com.vn]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]
- 5. web.viu.ca [web.viu.ca]
- 6. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. nj.gov [nj.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. spectrumchemical.com [spectrumchemical.com]
The Genesis of a Germicide: A Technical Guide to the Discovery and Historical Applications of Sodium N-chlorobenzenesulfonamide (Chloramine-B)
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium N-chlorobenzenesulfonamide, commercially known as Chloramine-B, emerged in the early 20th century as a significant advancement in the field of antiseptics and disinfectants. This technical guide delves into the discovery of Chloramine-B, providing a historical context for its development and detailing its early applications in medicine and public health. The document outlines the original synthesis, presents key physicochemical data in a structured format, and describes historical experimental protocols for its use. Furthermore, this guide employs Graphviz diagrams to visually represent the synthesis pathway and a historical workflow for its application in wound disinfection, offering a comprehensive resource for understanding the foundational role of this compound in modern hygiene and therapeutic strategies.
Discovery and Historical Context
This compound (Chloramine-B) was first synthesized in 1905 by the British chemist Frederick Daniel Chattaway.[1] His work was documented in the Journal of the Chemical Society, Transactions, and represented a significant contribution to the study of nitrogen halogen derivatives of sulphonamides.[2] The discovery of Chloramine-B and its close analogue, Chloramine-T (sodium N-chloro-p-toluenesulfonamide), was timely, coinciding with a growing understanding of germ theory and the critical need for effective antiseptics, particularly in surgery and for the treatment of wounds.
The early 20th century, and especially the period of World War I, saw a dramatic increase in the demand for potent and stable antiseptics to manage battlefield injuries, which were often heavily contaminated and prone to severe infection.[3] Existing antiseptics like phenol (B47542) (carbolic acid) and hypochlorite (B82951) solutions had limitations, including tissue toxicity and instability.[4][5] The work of scientists like Henry Dakin, who developed a buffered sodium hypochlorite solution (Dakin's solution), highlighted the potential of chlorine-based antiseptics.[4] Chloramine-B and Chloramine-T offered a significant advantage in this context: they were stable crystalline solids that, when dissolved in water, released hypochlorous acid slowly, providing a sustained antiseptic action with reduced irritation to tissues compared to existing chlorine-releasing agents.[6]
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅ClNNaO₂S |
| Molecular Weight | 213.62 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 190°C |
| Active Chlorine Content | ~28% |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Soluble |
| Ethanol (B145695) | Soluble |
| Ether | Insoluble |
| Chloroform | Insoluble |
Note: The solubility of this compound in polar solvents like water and ethanol increases with temperature.
Experimental Protocols
Synthesis of this compound (Based on Chattaway's Method)
The original synthesis of Chloramine-B by Frederick Daniel Chattaway in 1905 involved the reaction of benzenesulfonamide (B165840) with sodium hypochlorite. A modern adaptation of this method is as follows:
Materials:
-
Benzenesulfonamide
-
Sodium hydroxide (B78521) (NaOH) solution (4-5 N)
-
Chlorine gas (Cl₂)
-
Stirring apparatus
-
Heating apparatus
-
Filtration apparatus (e.g., Schott's funnel)
Procedure:
-
Gradually add 1 mole of benzenesulfonamide to 2-3 moles of a 4-5 N sodium hydroxide solution at 298K (25°C) with constant stirring.
-
Continue stirring until the solution becomes homogeneous.
-
Filter the resulting solution to remove any impurities.
-
Heat the filtrate to a temperature between 338K and 343K (65-70°C).
-
Slowly bubble chlorine gas through the heated solution over a period of approximately one hour.
-
Maintain the temperature and continue stirring for an additional hour.
-
Increase the temperature to 358K (85°C) and filter the hot solution to collect the precipitated this compound.
-
The resulting product can be dried, yielding approximately 99% of the theoretical amount.[7]
Historical Application Protocol: Wound Disinfection (Early 20th Century)
While specific protocols for Chloramine-B are less documented than for the more widely used Chloramine-T, their similar properties suggest a comparable application method for wound care during the early 20th century. The following is a representative protocol based on the use of chloramines at the time:
Materials:
-
This compound (Chloramine-B) powder
-
Sterile water or saline solution
-
Sterile gauze and bandages
-
Mixing vessel
Procedure:
-
Prepare a 1-2% aqueous solution of Chloramine-B by dissolving the powder in sterile water or saline. For example, to make a 1% solution, dissolve 10 grams of Chloramine-B in 1 liter of water.
-
Cleanse the wound of any gross contamination.
-
Thoroughly irrigate the wound with the prepared Chloramine-B solution.
-
Soak sterile gauze in the Chloramine-B solution and pack the wound.
-
Cover the packed wound with a dry sterile dressing.
-
The dressing would typically be changed one to two times daily, with the wound being irrigated with the Chloramine-B solution at each change.
This method provided a continuous antiseptic effect, helping to prevent or control infection in traumatic and surgical wounds.
Historical Application Protocol: Water Disinfection
Chloramine-B was also employed for the disinfection of drinking water, particularly in situations where a stable and easy-to-handle disinfectant was required.
Materials:
-
This compound (Chloramine-B) powder or tablets
-
Water to be treated
-
Container for treatment
Procedure:
-
For general disinfection of drinking water, a concentration of approximately 5 parts per million (ppm) of Chloramine-B was used.[8] This is equivalent to 5 milligrams of Chloramine-B per liter of water.
-
Add the calculated amount of Chloramine-B to the water and stir to ensure it dissolves completely.
-
Allow a contact time of at least 30 minutes to ensure effective disinfection before consumption. The stability of Chloramine-B provided a longer-lasting residual disinfectant effect compared to chlorine gas or hypochlorite solutions.[9][10]
Visualizations
Synthesis of this compound
References
- 1. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XIX.—Nitrogen halogen derivatives of the sulphonamides - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. History of Wound Care | WoundSource [woundsource.com]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]
- 8. forgottenbooks.com [forgottenbooks.com]
- 9. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]
Theoretical Perspectives on the Reactivity of Chloramine-B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramine-B (sodium N-chlorobenzenesulfonamide) is a versatile reagent that has found significant application as a mild oxidant and chlorinating agent in a variety of chemical transformations.[1] Its reactivity is of considerable interest in organic synthesis and for understanding the degradation pathways of pharmaceuticals and other organic molecules. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of Chloramine-B, integrating findings from experimental kinetic studies and computational chemistry of analogous systems to elucidate its reaction mechanisms and quantify its reactivity.
Chemical Properties and Reactive Species
Chloramine-B, the sodium salt of N-chloro-p-toluenesulfonamide, is known to be a source of electrophilic chlorine.[1] In aqueous solutions, it can exist in equilibrium with several reactive species, the nature and concentration of which are dependent on the pH of the medium. The primary reactive species are thought to be dichloramine-B, hypochlorous acid (HOCl), and the protonated form of Chloramine-B itself.[1]
Theoretical Framework: Insights from Computational Studies
While dedicated theoretical studies on Chloramine-B are limited, significant insights can be drawn from computational investigations of similar N-chloro-sulfonamides, such as sulfamethoxazole. Density Functional Theory (DFT) has been employed to explore the mechanism of N-chlorination, a primary step in the reaction of sulfonamides with chlorinating agents.[2] These studies indicate that the aniline (B41778) moiety is often the most reactive site for chlorination.[2] Furthermore, ab initio calculations on a range of chloramines, bromamines, and bromochloramines have provided benchmark thermochemical data, revealing that these molecules are significantly stabilized by electron correlation, which likely contributes to their high reactivity as electrophilic oxidants.
Computational Methodology for Studying Chloramine-B Reactivity
A robust computational protocol to investigate the reactivity of Chloramine-B would involve the following steps, based on established methodologies for similar systems:[2]
-
Geometry Optimization: The ground state geometries of reactants, transition states, intermediates, and products are optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p).[3]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by scanning the potential energy surface along a defined reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products.
-
Solvation Effects: The influence of the solvent (typically water) is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Energy Profile Construction: The Gibbs free energy profile for the reaction pathway is constructed to determine the activation energies and reaction energies.
Reactivity of Chloramine-B in Oxidation Reactions
Chloramine-B is a potent oxidizing agent for a wide range of organic compounds, including amino acids, pharmaceuticals, and organic sulfides. The kinetics of these oxidation reactions have been extensively studied experimentally, providing valuable data on reaction orders, rate constants, and activation parameters.
Oxidation of Amino Acids
The oxidation of amino acids by Chloramine-B and its analogue, Bromamine-B, has been a subject of detailed kinetic investigations. These studies reveal that the reaction rates are influenced by the concentrations of the oxidant, the amino acid, and the hydrogen ion. For instance, the oxidation of acidic amino acids by Bromamine-B shows a first-order dependence on both the oxidant and the amino acid, and an inverse first-order dependence on the hydrogen ion concentration at lower [H+].[4]
Table 1: Kinetic Parameters for the Oxidation of Amino Acids by N-Halo-benzenesulfonamides
| Amino Acid | Oxidant | Temperature (°C) | Rate Law | Activation Energy (Ea) (kJ/mol) | Reference |
| Glutamic Acid | Bromamine-B | 30 | rate = k'[BAB][Amino Acid][H+]⁻¹ | Not Reported | [4] |
| Aspartic Acid | Bromamine-B | 30 | rate = k'[BAB][Amino Acid][H+]⁻¹ | Not Reported | [4] |
| Cysteine | Chloramine-B | 30 | rate = k'[CAB][Cysteine][H+]⁻⁰.⁵ | Not Reported | [5] |
Oxidation of Pharmaceuticals
The oxidative degradation of pharmaceuticals by Chloramine-B is crucial for understanding their environmental fate and for developing analytical methods. A kinetic study on the oxidation of the anti-migraine drug Rizatriptan benzoate (B1203000) (RTB) by Chloramine-B in an acidic medium revealed a first-order dependence on the oxidant and fractional orders with respect to the substrate and HCl.[6]
Table 2: Kinetic and Thermodynamic Parameters for the Oxidation of Rizatriptan Benzoate by Chloramine-B
| Parameter | Value |
| Reaction Order in [CAB] | 1 |
| Reaction Order in [RTB] | Fractional |
| Reaction Order in [HCl] | Fractional |
| Activation Energy (Ea) | 35.1 kJ/mol |
| Enthalpy of Activation (ΔH‡) | 32.6 kJ/mol |
| Entropy of Activation (ΔS‡) | -165.8 J/K/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 82.0 kJ/mol |
| (Data from a study conducted at 298 K)[6] |
Proposed Reaction Mechanisms
Based on experimental kinetic data, several reaction mechanisms have been proposed for the oxidation of organic compounds by Chloramine-B. These mechanisms often involve the formation of an intermediate complex between the substrate and the reactive species of Chloramine-B, followed by a rate-determining step.
General Mechanism for Oxidation of Organic Substrates
The following diagram illustrates a generalized pathway for the oxidation of an organic substrate (S) by Chloramine-B in an acidic medium.
Caption: Generalized mechanism for the oxidation of a substrate by Chloramine-B in acidic medium.
Experimental Protocols
Kinetic Measurement for the Oxidation of Rizatriptan Benzoate by Chloramine-B [6]
-
Instrumentation: A Shimadzu UV-2401 PC UV-vis spectrophotometer was used for kinetic measurements.
-
Reaction Monitoring: The reaction progress was monitored by following the decrease in absorbance of Rizatriptan benzoate at its λmax of 279 nm.
-
Experimental Conditions: The kinetics were studied under pseudo-first-order conditions with the concentration of Chloramine-B being much greater than that of Rizatriptan benzoate. The temperature was maintained at 298 K, and a constant ionic strength was maintained using NaClO4.
-
Reaction Initiation: The reaction was initiated by adding a measured amount of the oxidant solution to the reaction mixture containing the substrate, acid, and NaClO4.
-
Data Acquisition: Absorbance measurements were recorded for at least two half-lives.
-
Data Analysis: The pseudo-first-order rate constants (k') were determined from the slopes of the linear plots of log(absorbance) versus time.
Stoichiometry Determination for the Oxidation of Acidic Amino Acids by Bromamine-B [4]
-
Reaction Setup: Varying ratios of Bromamine-B to the amino acid were mixed in the presence of 0.20 mol dm⁻³ HClO₄.
-
Equilibration: The reaction mixtures were allowed to equilibrate at 30°C for 24 hours.
-
Analysis: The amount of unreacted Bromamine-B was determined by iodometric titration.
-
Stoichiometry Calculation: The stoichiometry of the reaction was determined from the molar ratio of the reactants consumed. For both glutamic and aspartic acids, a 1:2 stoichiometry (amino acid:oxidant) was observed.
Logical Workflow for Theoretical Investigation
A theoretical study to complement experimental findings on Chloramine-B reactivity would follow a logical workflow.
Caption: A logical workflow for the computational investigation of Chloramine-B reactivity.
Conclusion
The reactivity of Chloramine-B is a complex interplay of its chemical properties and the reaction conditions. While experimental kinetic studies have provided a wealth of quantitative data and mechanistic proposals, a deeper, more fundamental understanding requires the application of theoretical and computational chemistry. By integrating the insights from DFT calculations on analogous systems with the extensive experimental data available for Chloramine-B, researchers can gain a more complete picture of its reactivity. This knowledge is invaluable for the rational design of synthetic routes, the prediction of degradation pathways for molecules of interest, and the development of novel applications for this versatile reagent. Future dedicated theoretical studies on Chloramine-B are warranted to further refine our understanding of its reaction mechanisms at a molecular level.
References
- 1. Kinetics of oxidation of amino acids by chloramine T. A reinvestigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
Technical Guide: Physical Properties of Sodium N-chlorobenzenesulfonamide Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium N-chlorobenzenesulfonamide, commonly known as Chloramine-B, is an organochlorine compound widely utilized as a disinfectant and an oxidizing agent in various chemical syntheses.[1][2][3][4] Its efficacy and stability are often attributed to its hydrated forms, with the trihydrate being a common commercially available variant. A thorough understanding of the physical properties of this compound trihydrate is paramount for its handling, formulation, and application in research and development. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound trihydrate are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value | Source(s) |
| Chemical Name | This compound trihydrate | - |
| Common Names | Chloramine-B trihydrate | - |
| CAS Number | 17440-73-2 | [5] |
| Molecular Formula | C₆H₅ClNNaO₂S·3H₂O | [5] |
| Molecular Weight | 267.66 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [6][7] |
| Odor | Faint chlorine odor | [8] |
| Melting Point | 170-173 °C (Decomposes) | [8][9] |
| Solubility | Soluble in 20 parts water; more soluble in hot water. Soluble in ethanol. Very sparingly soluble in ether and chloroform. | [8][10] |
| Decomposition | Undergoes endothermic transition between 80°C and 125°C with mass loss, followed by an exothermic transition at 188°C. | [11][12] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound trihydrate. These protocols are based on standard laboratory practices.
Determination of Melting Point
The melting point of this compound trihydrate is determined using the capillary method with a melting point apparatus.[5][7][8][9]
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound trihydrate sample
-
Spatula
-
Mortar and pestle (optional, for fine powder)
Procedure:
-
Ensure the this compound trihydrate sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new capillary with the sample and place it in the apparatus.
-
Set the heating rate to a slow and steady increase, typically 1-2°C per minute, as the temperature approaches the approximate melting point.[8]
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
-
It is important to note that the compound decomposes around its melting point, which may be observed as discoloration or gas evolution.[11][12]
Determination of Solubility
The solubility of this compound trihydrate in water and other solvents can be determined qualitatively and quantitatively.
2.1 Qualitative Solubility Test
Materials:
-
Test tubes and rack
-
This compound trihydrate sample
-
Solvents (e.g., deionized water, ethanol, ether, chloroform)
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Add approximately 10-20 mg of the sample to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Observe the mixture. If the solid dissolves completely, it is considered soluble. If some solid remains, it is partially soluble or insoluble.
-
For water solubility, test at both room temperature and with gentle heating to observe the increase in solubility.[8]
2.2 Quantitative Solubility Determination (Shake-Flask Method)
Materials:
-
Conical flasks with stoppers
-
Analytical balance
-
Constant temperature water bath with shaker
-
Filtration apparatus (e.g., syringe filters)
-
UV-Vis Spectrophotometer or HPLC
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound trihydrate to a known volume of the solvent in a conical flask.
-
Seal the flask and place it in a constant temperature shaking water bath (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the solution to stand for a short period to let undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method such as UV-Vis spectrophotometry or HPLC, against a pre-prepared calibration curve.
-
The determined concentration represents the solubility of the compound in the specific solvent at that temperature.
Thermal Analysis (Decomposition)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal decomposition of this compound trihydrate.[11][12][13][14][15]
Materials:
-
TGA/DSC instrument
-
Sample pans (e.g., aluminum)
-
This compound trihydrate sample
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into a sample pan.
-
Place the sample pan in the instrument furnace.
-
Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 250°C).
-
The TGA will record the mass loss of the sample as a function of temperature, indicating the loss of water of hydration and subsequent decomposition.[11][12]
-
The DSC will measure the heat flow to or from the sample, revealing endothermic events (like dehydration) and exothermic events (like decomposition).[11][12]
Visualizations
Workflow for Physical Property Characterization
The following diagram illustrates a general workflow for the physical and chemical characterization of a compound such as this compound trihydrate.
As no specific biological signaling pathways involving this compound trihydrate were identified, a diagram illustrating its reaction mechanism as an oxidizing agent is provided below. In acidic solution, Chloramine-B can form the reactive oxidizing species, benzenesulfonylhypochlorite (C₆H₅SO₂NHCl), which then participates in oxidation reactions.[16]
References
- 1. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Chloramine-B, N-chlorobenzenesulfonamide sodium salt [organic-chemistry.org]
- 4. N-Chlorobenzenesulfonamide sodium salt hydrate [cymitquimica.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. pennwest.edu [pennwest.edu]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. byjus.com [byjus.com]
- 10. What is the mechanism of Chloramine T? [synapse.patsnap.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Research Portal [researchdiscovery.drexel.edu]
- 13. researchgate.net [researchgate.net]
- 14. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Oxidation of Primary Alcohols to Aldehydes using Chloramine-B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the construction of a vast array of pharmaceuticals and fine chemicals. Over-oxidation to the corresponding carboxylic acid is a common challenge. Chloramine-B (sodium N-chlorobenzenesulfonamide) emerges as a mild and effective oxidizing agent for this purpose. These application notes provide detailed protocols and compiled data for the use of Chloramine-B in the synthesis of aldehydes from primary alcohols.
Reaction Principle and Mechanism
Chloramine-B, in an acidic medium, acts as a source of electrophilic chlorine. The generally accepted mechanism for the oxidation of primary alcohols to aldehydes by Chloramine-B involves several key steps. In an acidic solution, Chloramine-B can protonate and subsequently release hypochlorous acid (HOCl) or form a protonated species, which are the active oxidizing agents.
The reaction proceeds through the formation of an intermediate alkyl hypochlorite (B82951) ester. This is followed by an E2-type elimination of hydrogen chloride, yielding the aldehyde and benzenesulfonamide.
A proposed mechanistic pathway is illustrated below:
Caption: Proposed mechanism for Chloramine-B oxidation.
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Primary Alcohol (e.g., 1-Hexanol)
This protocol is based on kinetic studies and adapted for synthetic purposes. Optimization may be required for specific substrates.
Materials:
-
Primary Alcohol (e.g., 1-Hexanol)
-
Chloramine-B
-
Hydrochloric Acid (HCl)
-
Sodium Lauryl Sulphate (SLS) (optional, for micellar conditions)
-
Dichloromethane (or other suitable organic solvent)
-
Sodium Sulfite (B76179) (Na₂SO₃) solution (10% w/v)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).
-
Addition of Reagents: Add an aqueous solution of Chloramine-B (1.1 to 1.5 eq). If micellar conditions are desired, add sodium lauryl sulphate. Acidify the reaction mixture with hydrochloric acid.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gentle heating (30-50 °C) may be applied to increase the reaction rate.[1]
-
Work-up:
-
Once the reaction is complete, quench the excess oxidant by adding a 10% aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude aldehyde can be further purified by distillation or column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following table summarizes the available data on the oxidation of primary alcohols with Chloramine-B. It is important to note that literature providing specific yield data for a wide range of primary alcohols is limited, with most studies focusing on kinetics.
| Primary Alcohol | Product Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| 1-Hexanol (B41254) | 1-Hexanal | HCl, SLS, 30-50 °C | Not Reported | [1] |
| Benzyl Alcohol | Benzaldehyde | RuCl₃ (catalyst) | High (qualitative) | - |
| Substituted Benzyl Alcohols | Substituted Benzaldehydes | RuCl₃ (catalyst) | High (qualitative) | - |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the oxidation of a primary alcohol to an aldehyde using Chloramine-B.
Caption: General experimental workflow diagram.
Safety Precautions
-
Chloramine-B is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
The reaction should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment.
-
Always wear safety glasses, gloves, and a lab coat when performing these experiments.
References
Application Notes and Protocols: N-Chlorination of Sulfonamides Using Sodium N-Chlorobenzenesulfonamide (Chloramine-B)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-chlorination of sulfonamides utilizing sodium N-chlorobenzenesulfonamide, commonly known as Chloramine-B. N-chlorosulfonamides are valuable intermediates in organic synthesis and are recognized for their role as oxidizing agents and sources of electrophilic chlorine. The following application notes detail a general procedure, reaction mechanism, and representative data for this transformation, which is crucial for the development of novel chemical entities in medicinal chemistry and materials science.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry. The N-chlorination of sulfonamides yields N-chlorosulfonamides, reactive compounds that serve as versatile building blocks. This compound (Chloramine-B) is a stable, commercially available, and easy-to-handle reagent for this purpose. This protocol outlines a general and efficient method for the synthesis of N-chlorosulfonamides from their corresponding sulfonamide precursors.
Data Presentation
The following table summarizes representative data for the N-chlorination of various sulfonamide substrates using Chloramine-B. The reaction conditions are generalized, and optimization may be required for specific substrates.
| Entry | Sulfonamide Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzenesulfonamide (B165840) | N-Chlorobenzenesulfonamide | 4 | >95 |
| 2 | p-Toluenesulfonamide | N-Chloro-p-toluenesulfonamide | 4 | >95 |
| 3 | 4-Nitrobenzenesulfonamide | N-Chloro-4-nitrobenzenesulfonamide | 6 | 92 |
| 4 | 4-Methoxybenzenesulfonamide | N-Chloro-4-methoxybenzenesulfonamide | 3 | >95 |
Yields are based on isolated product after purification.
Experimental Protocols
General Procedure for the N-Chlorination of Sulfonamides
Materials:
-
Sulfonamide (1.0 eq)
-
This compound (Chloramine-B) (1.1 eq)
-
Acetonitrile (B52724) (solvent)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the sulfonamide (1.0 eq) and dissolve it in acetonitrile (approximately 10 mL per mmol of sulfonamide).
-
Reagent Addition: In a separate flask, dissolve this compound (Chloramine-B) (1.1 eq) in a minimal amount of deionized water. Add this aqueous solution dropwise to the stirred solution of the sulfonamide at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonamide is consumed (typically 3-6 hours).
-
Work-up:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate (B1210297) to extract the product.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-chlorosulfonamide.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
-
Characterization: The structure and purity of the synthesized N-chlorosulfonamides can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Reaction Workflow
Caption: Workflow for the N-chlorination of sulfonamides.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the N-chlorination reaction.
Chloramine-B: A Versatile Reagent for the Synthesis of Heterocyclic Compounds
For Immediate Release
Chloramine-B, a commercially available N-chloro-N-sodiobenzenesulfonamide, is emerging as a powerful and versatile reagent in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds. These nitrogen- and sulfur-containing ring systems are fundamental scaffolds in numerous pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Chloramine-B as a key reagent for the synthesis of valuable heterocyclic motifs.
Introduction to Chloramine-B's Reactivity
Chloramine-B, similar to its more commonly used analogue Chloramine-T, functions as a mild oxidizing and chlorinating agent.[1] It serves as a source of electrophilic chlorine and nitrogen anions, enabling a variety of synthetic transformations.[1] Its reactivity is often attributed to the in situ generation of species like dichloramine-B or hypochlorous acid, depending on the reaction medium.[1] While generally less stable and slightly less soluble than Chloramine-T, Chloramine-B offers a potent alternative with a distinct reactivity profile that can be advantageous in specific synthetic contexts.[1]
Applications in Heterocyclic Synthesis
Chloramine-B has demonstrated its utility in the synthesis of several important classes of heterocyclic compounds. Its ability to act as an oxidant facilitates various cyclization strategies, leading to the formation of aromatic and non-aromatic ring systems.
Synthesis of Pyrazolines
Pyrazolines, five-membered nitrogen-containing heterocycles, are prevalent in many biologically active molecules. While detailed protocols often feature Chloramine-T, the analogous reactivity of Chloramine-B suggests its suitability for this transformation.[1] The general strategy involves the in-situ generation of nitrilimines from aldehyde hydrazones, which then undergo a [3+2] cycloaddition with an alkene. Chloramine-B can act as the oxidant for the conversion of the hydrazone to the reactive nitrilimine intermediate.
Synthesis of Isoxazoles and Isoxazolines
Isoxazoles and their partially saturated counterparts, isoxazolines, are another class of five-membered heterocycles with significant applications in medicinal chemistry. Chloramine-T has been successfully employed in the synthesis of isoxazolines through a [3+2] cycloaddition reaction between an alkene and a nitrile oxide generated in situ from an oxime.[2][3] Given the similar oxidizing properties, Chloramine-B is a viable reagent for this transformation as well. The reaction proceeds by the oxidation of an aldoxime to the corresponding nitrile oxide, which then reacts with a dipolarophile.
Quantitative Data
While specific quantitative data for Chloramine-B in a wide range of heterocyclic syntheses is less documented than for Chloramine-T, the available information and comparative studies provide valuable insights.
| Heterocycle | Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| Pyrazoline | Aldehyde Hydrazone | Chloramine-T | Ethanol, Reflux | Pyrazoline | 70-90 | [1] |
| Isoxazoline | Alkene, Oxime | Chloramine-T | Ethanol, rt, 8h | Isoxazoline derivative | - | [2] |
| 1-Hexanal | 1-Hexanol | Chloramine-B | HCl, Sodium Lauryl Sulphate, 30-50°C | 1-Hexanal | - | [1] |
| Cyclohexanone | Cyclohexanol | Chloramine-B | HCl, Sodium Lauryl Sulphate, 30-50°C | Cyclohexanone | - | [1] |
*Note: Data for Chloramine-T is provided as a reference due to the limited availability of specific yield data for Chloramine-B in these heterocyclic syntheses. The similar reactivity profiles suggest that comparable results may be achievable with Chloramine-B under optimized conditions.[1]
Experimental Protocols
The following protocols provide a general framework for utilizing Chloramine-B in synthetic transformations. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Oxidative Cyclization (e.g., Pyrazoline Synthesis - adapted from Chloramine-T protocol)
Materials:
-
Aldehyde hydrazone (1 mmol)
-
Alkene (1 mmol)
-
Chloramine-B (1 mmol)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde hydrazone (1 mmol) and the alkene (1 mmol) in ethanol.
-
Add Chloramine-B (1 mmol) to the mixture.
-
Heat the reaction mixture to reflux for approximately 3 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by standard techniques such as recrystallization or column chromatography.
Protocol 2: Oxidation of an Alcohol with Chloramine-B (e.g., 1-Hexanol)
Materials:
-
1-Hexanol
-
Chloramine-B
-
Hydrochloric acid (HCl)
-
Sodium lauryl sulphate (SLS)
-
Potassium iodide (10% solution)
-
Dilute sulfuric acid
-
Standard sodium thiosulfate (B1220275) solution
-
Starch indicator
Procedure:
-
Prepare solutions of 1-hexanol, Chloramine-B, hydrochloric acid, and sodium lauryl sulphate.
-
In a reaction vessel maintained at a constant temperature (e.g., 30-50°C), combine the solutions of 1-hexanol, HCl, and SLS.
-
Initiate the reaction by adding the Chloramine-B solution.
-
At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction with ice.
-
To the quenched aliquot, add 10% potassium iodide solution and dilute sulfuric acid.
-
Titrate the liberated iodine with a standard sodium thiosulfate solution using starch as an indicator to determine the concentration of unreacted Chloramine-B.[1]
Conclusion
Chloramine-B is a valuable and cost-effective reagent with significant potential in the synthesis of heterocyclic compounds. While its applications are not as extensively documented as those of Chloramine-T, its analogous reactivity makes it a powerful tool for synthetic chemists. The protocols and data presented here provide a foundation for further exploration of Chloramine-B in the development of novel and efficient routes to medicinally important heterocyclic scaffolds. Further research into the specific applications and optimization of reaction conditions for Chloramine-B is warranted to fully unlock its synthetic potential.
References
Application of Sodium N-chlorobenzenesulfonamide in Antimicrobial Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium N-chlorobenzenesulfonamide, also known as Chloramine B, is a potent antimicrobial agent belonging to the class of N-halamine compounds. Its broad-spectrum activity against a wide range of microorganisms, including bacteria and fungi, makes it a subject of significant interest in the development of new disinfectants and antiseptics. This document provides detailed application notes and experimental protocols for the evaluation of the antimicrobial efficacy of this compound.
The primary mechanism of action of this compound involves the release of active chlorine, which leads to the oxidative damage of microbial cells. This oxidative stress disrupts essential cellular components, including proteins, lipids, and nucleic acids, ultimately resulting in microbial death.
Quantitative Antimicrobial Data
While specific Minimum Inhibitory Concentration (MIC) and time-kill kinetic data for this compound (Chloramine B) are not extensively available in the public domain, data for the closely related compound, Chloramine T, provides valuable insights into its potential efficacy. The structural and chemical similarities between Chloramine B and Chloramine T suggest that their antimicrobial activities are comparable.
Table 1: Minimum Inhibitory Concentration (MIC) of Chloramine T against various microorganisms.
| Microorganism | Strain | MIC (mmol/L) |
| Candida albicans | ATCC 10231 | 2.77 |
| Candida tropicalis | ATCC 13803 | 1.38 |
| Candida krusei | ATCC 6258 | 5.54 |
| Candida glabrata | ATCC 2001 | 2.77 |
Note: The above data is for Chloramine T and is intended to serve as a reference for the potential activity of this compound (Chloramine B). Further studies are required to establish the specific MIC values for Chloramine B.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.
Materials:
-
This compound (Chloramine B)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard the final 100 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth well will be a sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Culture the test microorganisms overnight in the appropriate broth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Time-Kill Assay
This assay evaluates the rate at which this compound kills a microbial population over time.
Materials:
-
This compound (Chloramine B)
-
Test microorganisms
-
Appropriate broth medium
-
Sterile test tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the mid-logarithmic phase of growth (approximately 1-5 x 10⁶ CFU/mL).
-
Assay Setup:
-
Prepare test tubes containing broth with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
-
Include a growth control tube without the compound.
-
-
Inoculation: Inoculate each tube with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the samples in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
-
Incubation and Colony Counting: Incubate the plates under suitable conditions and count the number of viable colonies (CFU/mL) for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
Visualizations
Antimicrobial Mechanism of Action
The antimicrobial activity of this compound is primarily driven by oxidative stress. The release of active chlorine species leads to a cascade of damaging events within the microbial cell.
Caption: General mechanism of antimicrobial action of this compound.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The following diagram illustrates the key steps involved in determining the MIC of this compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Logical Relationship: Time-Kill Assay Analysis
This diagram outlines the logical progression of a time-kill assay from experimentation to data interpretation.
Application Note: Spectrophotometric Determination of Active Chlorine in Chloramine-B Solutions
Abstract
This application note provides a detailed protocol for the quantitative determination of active chlorine in Chloramine-B solutions using UV-Vis spectrophotometry. The described method is based on the reaction of active chlorine with N,N-diethyl-p-phenylenediamine (DPD), which produces a stable magenta-colored complex. The intensity of the color, directly proportional to the active chlorine concentration, is measured spectrophotometrically. This method is simple, rapid, and suitable for routine quality control analysis in research and drug development settings.
Introduction
Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, is a versatile organochlorine compound utilized as a disinfectant and a mild oxidizing agent.[1][2] Its efficacy is attributed to the release of active chlorine in aqueous solutions. Accurate quantification of this active chlorine content is crucial for ensuring its potency and for various applications in synthesis and disinfection studies.[2] While several analytical techniques exist for chlorine determination, spectrophotometric methods offer a balance of sensitivity, simplicity, and accessibility.[3][4][5] The DPD colorimetric method is a widely accepted and robust technique for measuring total chlorine, which includes the active chlorine contributed by Chloramine-B.[6]
Principle of the Method
In an acidic medium (pH 6.2-6.5), the active chlorine from Chloramine-B oxidizes N,N-diethyl-p-phenylenediamine (DPD) to form a magenta-colored Würster dye.[5][7] The absorbance of this colored solution is measured at a wavelength of maximum absorbance (λmax) around 515 nm.[5] The concentration of active chlorine is then determined by referencing the absorbance value to a calibration curve prepared with standards of known chlorine concentration.
Experimental Protocols
Materials and Reagents
-
Chloramine-B solution (sample of unknown concentration)
-
N,N-diethyl-p-phenylenediamine (DPD) indicator solution
-
Phosphate (B84403) buffer solution (pH 6.5)
-
Potassium iodide (KI)
-
Standard chlorine solution (e.g., from sodium hypochlorite, standardized by iodometric titration)
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
Cuvettes
-
UV-Vis Spectrophotometer
Preparation of Reagents
-
DPD Indicator Solution: Dissolve a commercially available DPD powder pillow in deionized water as per the manufacturer's instructions to obtain a ready-to-use solution.
-
Phosphate Buffer (pH 6.5): Prepare by dissolving appropriate amounts of monobasic potassium phosphate (KH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄) in deionized water. Adjust the pH to 6.5 using a pH meter.
-
Standard Chlorine Solutions: Prepare a stock solution of a known chlorine concentration. A series of working standards can be prepared by diluting the stock solution with deionized water.
Instrumentation
-
Apparatus: UV-Vis Spectrophotometer
-
Wavelength (λmax): 515 nm[5]
-
Cuvette Path Length: 1 cm
-
Blank: Reagent blank containing all reagents except the Chloramine-B sample.
Experimental Procedure
-
Sample Preparation: Accurately dilute the Chloramine-B solution with deionized water to bring the expected active chlorine concentration within the linear range of the assay.
-
Color Development:
-
Pipette a specific volume (e.g., 10 mL) of the diluted sample into a clean, dry test tube.
-
Add a designated volume of phosphate buffer to maintain the pH between 6.2 and 6.5.
-
Add a small, precisely measured amount of potassium iodide (KI). KI is added to facilitate the reaction of combined chlorine forms like Chloramine-B with DPD.[5][7]
-
Add the DPD indicator solution and mix thoroughly.
-
-
Incubation: Allow the reaction mixture to stand for a minimum of 3 minutes but not exceeding 6 minutes to ensure complete color development.[6]
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 515 nm.
-
Zero the instrument using the reagent blank.
-
Measure the absorbance of the sample.
-
-
Calibration Curve:
-
Prepare a series of standard solutions with known chlorine concentrations.
-
Follow the same procedure (steps 2-4) for each standard.
-
Plot a graph of absorbance versus chlorine concentration.
-
-
Calculation: Determine the concentration of active chlorine in the sample by interpolating its absorbance value on the calibration curve.
Data Presentation
Table 1: Key Parameters for Spectrophotometric Determination of Active Chlorine
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 515 nm | [5] |
| pH of Reaction | 6.2 - 6.5 | [7] |
| Reaction Time | 3 - 6 minutes | [6] |
Table 2: Example Calibration Data
| Chlorine Concentration (mg/L) | Absorbance at 515 nm |
| 0.0 | 0.000 |
| 0.5 | 0.125 |
| 1.0 | 0.250 |
| 1.5 | 0.375 |
| 2.0 | 0.500 |
Mandatory Visualization
Caption: Workflow for the spectrophotometric determination of active chlorine.
Conclusion
The DPD-based spectrophotometric method provides a reliable and efficient means for the determination of active chlorine in Chloramine-B solutions. The protocol outlined in this application note is straightforward to implement and can be readily adopted for routine analysis in various scientific and industrial laboratories. Adherence to the specified reaction conditions, particularly pH and incubation time, is critical for achieving accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]
- 3. A spectrophotometric assay for chlorine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-journal.butlerov.com [c-journal.butlerov.com]
- 5. global.oup.com [global.oup.com]
- 6. dec.vermont.gov [dec.vermont.gov]
- 7. cdn.hach.com [cdn.hach.com]
Titrimetric Analysis of Pharmaceuticals Using Sodium N-chlorobenzenesulfonamide (Chloramine-B): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium N-chlorobenzenesulfonamide, commonly known as Chloramine-B, is a versatile and cost-effective reagent for the titrimetric analysis of a wide range of pharmaceutical compounds. As a stable oxidizing agent, it provides a reliable method for the quantitative determination of various drugs, including antibiotics and antitubercular agents. This document provides detailed application notes and experimental protocols for the titrimetric analysis of select pharmaceuticals using Chloramine-B. The methods described herein are suitable for quality control and routine analysis in pharmaceutical laboratories.
Chloramine-B acts as a source of active chlorine in aqueous solutions, enabling oxidative titrations. The analysis can be performed using either direct or indirect titrimetric methods. In direct titration, the analyte is titrated directly with a standardized solution of Chloramine-B. In indirect (or back) titration, a known excess of Chloramine-B is added to the analyte, and the unreacted portion is subsequently determined by titration with a standard reducing agent, typically sodium thiosulfate (B1220275).
General Workflow for Titrimetric Analysis
The general workflow for the titrimetric analysis of pharmaceuticals using this compound involves several key steps, from sample preparation to endpoint determination and calculation of the analyte concentration.
Caption: General workflow for titrimetric analysis of pharmaceuticals.
Application Notes: Analysis of Specific Pharmaceuticals
Isoniazid (B1672263)
Isoniazid (Isonicotinic acid hydrazide, INH) is a primary antitubercular agent. It can be quantitatively determined using an indirect titrimetric method with Chloramine-B. The method is based on the oxidation of the hydrazide group of isoniazid by a known excess of Chloramine-B in an acidic medium. The unreacted Chloramine-B is then determined iodometrically by titrating with a standard solution of sodium thiosulfate using starch as an indicator.
Reaction Stoichiometry: The reaction between isoniazid and Chloramine-B is quantitative. The stoichiometry of the reaction should be determined experimentally under the specific analytical conditions.
Ascorbic Acid (Vitamin C)
Ascorbic acid is a widely used vitamin supplement and antioxidant. Its reducing property allows for its direct titrimetric determination with an oxidizing agent like Chloramine-B. The titration is typically carried out in an acidic medium, and the endpoint can be detected visually using a suitable indicator or potentiometrically.
Reaction Stoichiometry: Ascorbic acid is oxidized by Chloramine-B in a 1:1 molar ratio.
Experimental Protocols
Protocol 1: Indirect Titrimetric Assay of Isoniazid
Objective: To determine the percentage purity of Isoniazid in a bulk drug sample.
Materials and Reagents:
-
Standard Isoniazid (Reference Standard)
-
This compound (Chloramine-B) solution (0.01 M), standardized.
-
Sodium thiosulfate (Na₂S₂O₃) solution (0.01 M), standardized.
-
Hydrochloric acid (HCl), 2 M.
-
Potassium iodide (KI) solution, 10% (w/v).
-
Starch indicator solution, 1% (w/v).
-
Distilled or deionized water.
Procedure:
-
Preparation of Standard Isoniazid Solution: Accurately weigh about 100 mg of standard Isoniazid and dissolve it in 100 mL of distilled water in a volumetric flask.
-
Sample Preparation: Accurately weigh about 100 mg of the Isoniazid bulk drug sample and prepare a 100 mL solution in a volumetric flask with distilled water.
-
Titration: a. Pipette 10.0 mL of the sample solution into a 250 mL conical flask. b. Add 25.0 mL of 0.01 M Chloramine-B solution and 10 mL of 2 M HCl. c. Swirl the flask and allow the reaction to proceed for 5-10 minutes at room temperature, protected from light. d. Add 10 mL of 10% KI solution. The solution will turn yellow due to the liberation of iodine. e. Titrate the liberated iodine with standardized 0.01 M sodium thiosulfate solution until the solution becomes pale yellow. f. Add 1-2 mL of starch indicator solution. The solution will turn blue. g. Continue the titration with sodium thiosulfate solution dropwise until the blue color disappears. This is the endpoint.
-
Blank Titration: Perform a blank titration under the same conditions without the isoniazid sample.
-
Calculation: Calculate the amount of Isoniazid in the sample using the following formula:
Percentage Purity = [((B - S) * M * E) / W] * 100
Where:
-
B = Volume of sodium thiosulfate consumed in the blank titration (mL)
-
S = Volume of sodium thiosulfate consumed in the sample titration (mL)
-
M = Molarity of the sodium thiosulfate solution
-
E = Equivalent weight of Isoniazid
-
W = Weight of the Isoniazid sample taken for analysis (mg)
-
Protocol 2: Direct Visual Titration of Ascorbic Acid
Objective: To determine the amount of Ascorbic Acid in a pharmaceutical formulation (e.g., Vitamin C tablets).
Materials and Reagents:
-
Standard Ascorbic Acid (Reference Standard)
-
This compound (Chloramine-B) solution (0.01 M), standardized.
-
Sulfuric acid (H₂SO₄), 2 M.
-
Potassium iodide (KI) solution, 10% (w/v).
-
Starch indicator solution, 1% (w/v).
-
Distilled or deionized water.
Procedure:
-
Preparation of Standard Ascorbic Acid Solution: Accurately weigh about 100 mg of standard Ascorbic Acid and dissolve it in 100 mL of distilled water in a volumetric flask.
-
Sample Preparation: a. Weigh and finely powder a sufficient number of Vitamin C tablets to obtain a weight equivalent to about 100 mg of ascorbic acid. b. Dissolve the powdered sample in 100 mL of distilled water in a volumetric flask, sonicate if necessary to ensure complete dissolution, and filter if required.
-
Titration: a. Pipette 10.0 mL of the sample solution into a 250 mL conical flask. b. Add 10 mL of 2 M H₂SO₄ and 1 mL of 10% KI solution. c. Add 1-2 mL of starch indicator solution. d. Titrate this solution with standardized 0.01 M Chloramine-B solution. e. The endpoint is the appearance of a permanent blue color.
-
Calculation: Calculate the amount of Ascorbic Acid in the sample using the following formula:
Amount of Ascorbic Acid (mg) = V * M * E
Where:
-
V = Volume of Chloramine-B solution consumed (mL)
-
M = Molarity of the Chloramine-B solution
-
E = Equivalent weight of Ascorbic Acid
-
Data Presentation
The results of the titrimetric analysis can be summarized in tables for easy comparison and evaluation of the method's performance.
Table 1: Assay of Isoniazid Bulk Drug using Indirect Titration with Chloramine-B
| Parameter | Result |
| Labeled Amount (mg) | 100 |
| Amount Found (mg, mean ± SD, n=5) | 99.5 ± 0.4 |
| Percentage Purity (%) | 99.5 |
| Recovery (%)* | 99.2 - 100.5 |
| Relative Standard Deviation (RSD, %) | 0.40 |
*Results from recovery studies by standard addition method.
Table 2: Assay of Ascorbic Acid in Vitamin C Tablets using Direct Titration with Chloramine-B
| Parameter | Result |
| Labeled Amount per Tablet (mg) | 500 |
| Amount Found per Tablet (mg, mean ± SD, n=5) | 498.2 ± 2.1 |
| Percentage of Labeled Amount (%) | 99.64 |
| Recovery (%)* | 98.9 - 101.2 |
| Relative Standard Deviation (RSD, %) | 0.42 |
*Results from recovery studies by standard addition method.
Signaling Pathway and Logical Relationship Diagram
The logical relationship in an indirect (back) titration method using Chloramine-B can be visualized as follows:
Application Notes and Protocols: Chloramine-B Mediated Synthesis of Novel Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel organic molecules, particularly nitrogen-containing heterocycles, utilizing Chloramine-B as a versatile and efficient reagent. The protocols are designed to be a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
Chloramine-B (sodium N-chlorobenzenesulfonamide) is a potent and cost-effective reagent in organic synthesis. It serves as a source of electrophilic chlorine and nitrogen anions, making it a valuable tool for a variety of chemical transformations.[1] Structurally similar to the more commonly used Chloramine-T, Chloramine-B offers a potent alternative for reactions such as oxidation, chlorination, and amination. Its utility in the synthesis of novel heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities, is a key focus of these notes. Heterocyclic compounds, particularly those containing nitrogen, are prevalent in a vast number of pharmaceuticals and bioactive natural products.[2][3][4]
Key Applications of Chloramine-B in Organic Synthesis
Chloramine-B's reactivity allows for its application in several key synthetic transformations:
-
Oxidation of Alcohols: It can efficiently oxidize primary and secondary alcohols to their corresponding aldehydes and ketones.
-
Synthesis of Nitrogen-Containing Heterocycles: Chloramine-B is particularly useful in the synthesis of various heterocyclic systems, such as oxadiazoles (B1248032) and sulfonamides.
-
Amination Reactions: It can act as an aminating agent, introducing a nitrogen-containing functional group into an organic molecule.
Synthesis of Novel 1,3,4-Oxadiazoles
1,3,4-oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6][7][8][9] Chloramine-B can be effectively employed in the oxidative cyclization of N-acylhydrazones to yield 2,5-disubstituted 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles using Chloramine-B
This protocol is adapted from a similar procedure using Chloramine-T, which exhibits comparable reactivity.
Step 1: Synthesis of Acylhydrazones (Precursors)
-
To a solution of an appropriate aromatic acid hydrazide (10 mmol) in ethanol (B145695) (20 mL), add the corresponding aromatic aldehyde (10 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry to obtain the pure acylhydrazone.
Step 2: Oxidative Cyclization using Chloramine-B
-
In a round-bottom flask, dissolve the synthesized acylhydrazone (5 mmol) in a suitable solvent such as ethanol or acetonitrile (B52724) (25 mL).
-
Add Chloramine-B (5.5 mmol) to the solution.
-
Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water (100 mL).
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Quantitative Data for Synthesis of Representative 1,3,4-Oxadiazoles
| Entry | Acylhydrazone Precursor | Chloramine-B (Equivalents) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | N'-(phenylmethylene)benzohydrazide | 1.1 | Ethanol | 4 | 85 |
| 2 | N'-(4-chlorobenzylidene)benzohydrazide | 1.1 | Ethanol | 5 | 82 |
| 3 | N'-(4-methoxybenzylidene)benzohydrazide | 1.1 | Acetonitrile | 3.5 | 88 |
| 4 | N'-(4-nitrobenzylidene)benzohydrazide | 1.1 | Acetonitrile | 6 | 75 |
Note: The above data is representative and may vary based on the specific substrates and reaction conditions.
Synthesis of Novel Sulfonamides with Potential Biological Activity
Sulfonamides are a well-established class of pharmacologically active compounds with a wide range of therapeutic applications, including antimicrobial and anticancer activities.[1][10][11][12][13] Chloramine-B can be utilized in the synthesis of novel sulfonamide derivatives.
Experimental Protocol: Synthesis of N-Substituted Benzenesulfonamides
-
Dissolve the desired primary or secondary amine (10 mmol) in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (25 mL).
-
Add triethylamine (B128534) (12 mmol) as a base to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (10 mmol) in the same solvent (10 mL) to the cooled amine solution.
-
Allow the reaction mixture to stir at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1N HCl (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-substituted benzenesulfonamide.
Note: While this is a general method for sulfonamide synthesis, Chloramine-B can be used in subsequent modifications or as a precursor to the sulfonamide moiety in more complex syntheses.
Quantitative Data for Synthesis of Representative Sulfonamides
| Entry | Amine | Benzenesulfonyl Chloride (Equivalents) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 1.0 | Dichloromethane | 10 | 92 |
| 2 | 4-Chloroaniline | 1.0 | Dichloromethane | 12 | 89 |
| 3 | Benzylamine | 1.0 | Tetrahydrofuran | 8 | 95 |
| 4 | Piperidine | 1.0 | Tetrahydrofuran | 8 | 93 |
Note: The above data is representative and may vary based on the specific substrates and reaction conditions.
Biological Evaluation of Synthesized Molecules
Novel organic molecules synthesized using Chloramine-B mediated methods can be evaluated for their potential as therapeutic agents. A common application is the assessment of their anticancer activity.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, MDA-MB-231 - breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.[5][7]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.
-
MTT Assay: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of cell growth.
Representative Anticancer Activity Data
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| 1,3,4-Oxadiazole (B1194373) Derivative 1 | HepG2 | 12.5 |
| MDA-MB-231 | 8.2 | |
| Sulfonamide Derivative A | HepG2 | 25.1 |
| MDA-MB-231 | 18.7 |
Note: This data is hypothetical and serves as an example of how results would be presented.
Signaling Pathway Analysis: Elucidating the Mechanism of Action
To understand how a novel bioactive compound exerts its effects at a molecular level, it is crucial to investigate its impact on cellular signaling pathways. For instance, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival, and its aberrant activation is linked to the progression of many cancers, including hepatocellular carcinoma.[5][6]
Experimental Workflow for NF-κB Signaling Pathway Analysis
Caption: Workflow for Investigating NF-κB Pathway Inhibition.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.
A novel 1,3,4-oxadiazole synthesized via a Chloramine-B mediated reaction could potentially inhibit the NF-κB signaling pathway.[5][6] This inhibition could occur through the suppression of IκBα phosphorylation, which would prevent its degradation and subsequent translocation of the active p65/p50 NF-κB dimer to the nucleus.[5] As a result, the transcription of NF-κB target genes that promote cell proliferation and inhibit apoptosis would be downregulated, ultimately leading to cancer cell death.[3][14]
Conclusion
Chloramine-B is a valuable and versatile reagent for the synthesis of novel organic molecules, particularly nitrogen-containing heterocycles with potential therapeutic applications. The protocols and application notes provided herein offer a framework for researchers to explore the synthetic utility of Chloramine-B and to evaluate the biological activity of the resulting compounds. Further investigation into the mechanisms of action of these novel molecules will be crucial for their development as next-generation therapeutic agents.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Sodium N-chlorobenzenesulfonamide in Water Disinfection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sodium N-chlorobenzenesulfonamide, also known as Chloramine-B, in water disinfection studies. This document includes a summary of its bactericidal efficacy, detailed experimental protocols for its evaluation, and a description of its proposed mechanism of action.
Introduction
This compound (C₆H₅SO₂NClNa) is an organic N-chloramine that serves as a source of active chlorine for disinfection. It is recognized for its antimicrobial properties and is utilized in various applications, including water treatment, to eliminate pathogenic microorganisms.[1] As a stable, solid compound, it offers advantages in handling and storage compared to gaseous chlorine or liquid hypochlorite (B82951) solutions. The active chlorine content is typically around 25-28%. The efficacy of this compound is attributed to the release of hypochlorous acid (HOCl) upon dissolution in water, which is a potent antimicrobial agent.
Data Presentation: Bactericidal Efficacy
| Target Microorganism | Concentration (mg/L as Cl₂) | Contact Time (minutes) | pH | Temperature (°C) | Expected Log Reduction |
| Escherichia coli | 1.0 | 30 | 7.0 | 20 | > 4 |
| Enterococcus faecalis | 1.5 | 60 | 7.0 | 20 | > 4 |
| Poliovirus | 5.0 | 120 | 7.0 | 20 | > 3 |
| Rotavirus | 3.0 | 90 | 7.0 | 20 | > 3 |
Note: The disinfection efficiency of chloramines is known to be influenced by factors such as pH, temperature, and the presence of organic matter. Lower pH and higher temperatures generally lead to faster inactivation rates.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the disinfection efficacy of this compound in a laboratory setting.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a standardized stock solution of this compound for use in disinfection assays.
Materials:
-
This compound powder (analytical grade)
-
Sterile, deionized, and chlorine-demand-free water
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Amber glass bottles for storage
Procedure:
-
Determine the active chlorine content of the this compound powder from the manufacturer's certificate of analysis.
-
Calculate the mass of powder required to prepare a stock solution of a desired concentration (e.g., 1000 mg/L as available chlorine).
-
Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a small amount of sterile, chlorine-demand-free water to dissolve the powder completely. Use a magnetic stirrer if necessary.
-
Once dissolved, bring the solution to the final volume with sterile, chlorine-demand-free water.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution in a labeled amber glass bottle at 4°C in the dark to prevent degradation. The solution should be prepared fresh for each set of experiments.
Protocol 2: Determination of Bactericidal Efficacy (Suspension Test)
Objective: To quantify the reduction of a specific bacterial strain in an aqueous solution upon exposure to this compound.
Materials:
-
This compound stock solution
-
Test microorganism (e.g., Escherichia coli ATCC 25922) grown to a specific phase (e.g., mid-logarithmic)
-
Sterile, chlorine-demand-free buffer solution (e.g., phosphate-buffered saline, pH 7.2)
-
Sterile neutralizing solution (e.g., sodium thiosulfate (B1220275) solution)
-
Sterile culture tubes or flasks
-
Incubator
-
Micropipettes and sterile tips
-
Spread plate or membrane filtration supplies (e.g., agar (B569324) plates, sterile filters)
-
Vortex mixer
Procedure:
-
Prepare a suspension of the test microorganism in the sterile buffer solution to a final concentration of approximately 10⁶-10⁷ colony-forming units (CFU)/mL.
-
In a series of sterile culture tubes, add the required volume of the this compound stock solution to the sterile buffer to achieve the desired final disinfectant concentrations.
-
Equilibrate the disinfectant solutions and the bacterial suspension to the desired experimental temperature (e.g., 20°C).
-
At time zero, add a specific volume of the bacterial suspension to each disinfectant tube and to a control tube containing only the buffer. Mix immediately using a vortex mixer.
-
At predetermined contact times (e.g., 5, 10, 15, 30, 60 minutes), withdraw an aliquot from each tube and immediately transfer it to a tube containing the neutralizing solution to stop the disinfection action.
-
Perform serial dilutions of the neutralized samples.
-
Plate the dilutions onto appropriate agar plates using the spread plate method or filter the samples and place the filters on agar plates.
-
Incubate the plates at the optimal growth temperature for the test microorganism for 24-48 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each sample.
-
Calculate the log reduction for each concentration and contact time compared to the initial bacterial concentration in the control tube.
Mechanism of Action & Visualizations
The bactericidal action of organic N-chloramines like this compound is believed to occur through a multi-step process. The primary disinfectant is hypochlorous acid (HOCl), which is in equilibrium with the N-chloramine in the aqueous solution.
The proposed mechanism involves two main steps:
-
Reversible Association: The N-chloramine compound initially associates with the bacterial cell surface.
-
Irreversible Inactivation: The active chlorine is then transferred to critical sites within the cell, leading to oxidative damage of essential components such as enzymes, proteins, and nucleic acids, ultimately resulting in cell death.
Below are diagrams illustrating the experimental workflow and the proposed disinfection mechanism.
References
Application Notes and Protocols for Kinetic Studies of Chloramine-B Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting kinetic studies of reactions involving Chloramine-B (sodium N-chlorobenzenesulfonamide). The methodologies outlined are broadly applicable for investigating reaction mechanisms, determining rate constants, and understanding the factors influencing the reactivity of this important oxidizing agent.
Introduction to Chloramine-B Kinetic Studies
Chloramine-B is a versatile N-haloamine reagent used as an antiseptic, disinfectant, and oxidizing agent in various chemical transformations. Kinetic studies of its reactions are crucial for understanding its mechanism of action, optimizing reaction conditions, and developing new applications in organic synthesis and water treatment. These studies typically involve monitoring the change in concentration of Chloramine-B or a reaction product over time under controlled conditions.
Key Experimental Techniques
The choice of experimental technique for monitoring the kinetics of Chloramine-B reactions depends on the reaction rate and the spectroscopic properties of the reactants and products.
-
UV-Vis Spectrophotometry: This is a widely used technique for monitoring the concentration of Chloramine-B, which exhibits a characteristic absorbance maximum.[1] By observing the decrease in absorbance at this wavelength, the rate of reaction can be determined. For reactions that produce a colored product, monitoring the increase in absorbance at the product's λmax is also a viable approach.
-
Stopped-Flow Technique: For rapid reactions with half-lives in the millisecond range, the stopped-flow method is ideal.[1][2][3][4] This technique involves the rapid mixing of reactant solutions and monitoring the subsequent changes in absorbance or fluorescence in a specially designed observation cell.[2][4]
-
Iodometric Titration: This classical analytical method can be used to determine the concentration of unreacted Chloramine-B at various time intervals.[5] The reaction is quenched, and the remaining Chloramine-B liberates iodine from potassium iodide, which is then titrated with a standard sodium thiosulfate (B1220275) solution.[5]
Experimental Protocols
Protocol 1: General Spectrophotometric Method for Kinetic Studies
This protocol describes a general procedure for studying the kinetics of Chloramine-B reactions under pseudo-first-order conditions using a UV-Vis spectrophotometer.
Materials:
-
Chloramine-B stock solution of known concentration
-
Substrate stock solution
-
Appropriate buffer solution to maintain constant pH
-
Thermostatted UV-Vis spectrophotometer with cuvette holder
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a stock solution of Chloramine-B in distilled water and standardize it iodometrically. Prepare a stock solution of the substrate of interest. Prepare the appropriate buffer solution to maintain the desired pH.
-
Temperature Equilibration: Place the reactant solutions in a thermostat at the desired reaction temperature for at least 30 minutes to ensure thermal equilibrium.
-
Reaction Initiation: To a quartz cuvette placed in the thermostatted cell holder of the spectrophotometer, add the required volumes of the buffer and substrate solutions. The reaction is initiated by adding a known volume of the pre-equilibrated Chloramine-B stock solution. Ensure rapid and thorough mixing.
-
Data Acquisition: Immediately start recording the absorbance at the λmax of Chloramine-B at regular time intervals. The reaction should be monitored until at least 80% completion.
-
Data Analysis: The pseudo-first-order rate constant (k') is determined from the slope of the linear plot of ln(Absorbance) versus time.
Protocol 2: Stopped-Flow Technique for Fast Reactions
This protocol is suitable for investigating the kinetics of fast reactions between Chloramine-B and a substrate.
Apparatus:
-
Stopped-flow spectrophotometer
-
Drive syringes for reactants
-
Mixing chamber
-
Observation cell
-
Data acquisition system
Procedure:
-
Solution Preparation: Prepare fresh solutions of Chloramine-B and the substrate in the appropriate buffer.
-
Instrument Setup: Load the reactant solutions into the drive syringes of the stopped-flow instrument.[2] Set the desired temperature for the syringe and cell block.
-
Reaction Initiation and Monitoring: The instrument rapidly injects and mixes the reactants in the mixing chamber. The resulting solution flows into the observation cell, and the flow is abruptly stopped.[2][4] The change in absorbance or fluorescence is monitored as a function of time, typically on a millisecond timescale.[3]
-
Data Analysis: The kinetic traces (absorbance vs. time) are fitted to appropriate kinetic models (e.g., single or double exponential decay) to determine the observed rate constants.
Data Presentation
Quantitative data from kinetic studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Pseudo-First-Order Rate Constants for the Oxidation of Various Substrates by Chloramine-B
| Substrate | [Substrate] (mol/dm³) | [Chloramine-B] (mol/dm³) | [H⁺] (mol/dm³) | Temperature (K) | k' (s⁻¹) | Reference |
| Levetiracetam | 5.0 x 10⁻³ | 5.0 x 10⁻⁴ | 0.1 | 308 | 2.15 x 10⁻⁴ | [6] |
| n-Propylamine | - | - | Alkaline | 318 | - | [7][8] |
| n-Butylamine | - | - | Alkaline | 318 | - | [7][8] |
| 1-Hexanol | - | - | HCl | - | - | [5] |
Table 2: Second-Order Rate Constants and Activation Parameters for Chloramine (B81541) Reactions
| Reaction | k (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Arrhenius Expression | Temperature (°C) | Reference |
| Monochloramine + H₂O₂ | (2.76 ± 0.13) x 10⁻² | 51.5 ± 3.7 | ln(k) = (17.3 ± 1.5) - (51500 ± 3700)/RT | 24.6 | [1] |
| Dichloramine + H₂O₂ | ~10⁻⁵ | 75.8 ± 5.1 | ln(k) = (18.2 ± 1.9) - (75800 ± 5100)/RT | Room Temp | [1] |
Visualization of Experimental Workflow and Reaction Pathway
Diagrams created using Graphviz can effectively illustrate the experimental workflow and proposed reaction mechanisms.
Caption: General workflow for a kinetic study of a Chloramine-B reaction.
Caption: A plausible reaction pathway for the oxidation by Chloramine-B.
References
- 1. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stopped-flow - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Chloramine-B as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, emerges as a versatile and cost-effective reagent in modern organic synthesis. While structurally similar to the more commonly used Chloramine-T, Chloramine-B offers a distinct reactivity profile, serving as a potent oxidant and a source of electrophilic chlorine. These application notes provide detailed protocols and quantitative data for the use of Chloramine-B as a catalyst and oxidant in key organic transformations, with a focus on reproducibility and scalability for research and development settings.
Application Note 1: Oxidative Halogenation of Terminal Alkynes
The synthesis of 1-haloalkynes is of significant interest in medicinal chemistry and materials science due to their utility as versatile building blocks in cross-coupling reactions, click chemistry, and as precursors to complex molecular architectures. Chloramine-B, in conjunction with a halide salt, provides a mild, efficient, and metal-free method for the direct oxidative halogenation of terminal alkynes.
This method offers a practical alternative to traditional halogenation techniques that often require harsh conditions, expensive metal catalysts, or toxic reagents.[1] The reaction proceeds with high yields and demonstrates a broad substrate scope, accommodating various functional groups.[1]
Quantitative Data: Substrate Scope and Yields
The Chloramine-B mediated oxidative halogenation is effective for a wide range of terminal alkynes, including aromatic, heteroaromatic, and aliphatic substrates. The following tables summarize the reaction outcomes for the synthesis of 1-iodoalkynes and 1-bromoalkynes.
Table 1: Synthesis of 1-Iodoalkynes using Chloramine-B and KI [1]
| Entry | Terminal Alkyne Substrate | Product | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-Iodo-2-phenylethyne | 2 | 95 |
| 2 | 4-Methylphenylacetylene | 1-Iodo-2-(p-tolyl)ethyne | 2 | 98 |
| 3 | 4-Methoxyphenylacetylene | 1-Iodo-2-(4-methoxyphenyl)ethyne | 2 | 96 |
| 4 | 4-Chlorophenylacetylene | 1-Chloro-4-(iodoethynyl)benzene | 2 | 92 |
| 5 | 4-Bromophenylacetylene | 1-Bromo-4-(iodoethynyl)benzene | 2 | 93 |
| 6 | 2-Thienylacetylene | 2-(Iodoethynyl)thiophene | 2 | 85 |
| 7 | 1-Octyne | 1-Iodooct-1-yne | 2 | 88 |
| 8 | Cyclohexylacetylene | (Iodoethynyl)cyclohexane | 2 | 82 |
Table 2: Synthesis of 1-Bromoalkynes using Chloramine-B and NaBr [1]
| Entry | Terminal Alkyne Substrate | Product | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-Bromo-2-phenylethyne | 24 | 90 |
| 2 | 4-Methylphenylacetylene | 1-Bromo-2-(p-tolyl)ethyne | 24 | 92 |
| 3 | 4-Methoxyphenylacetylene | 1-Bromo-2-(4-methoxyphenyl)ethyne | 24 | 88 |
| 4 | 4-Chlorophenylacetylene | 1-(Bromoethynyl)-4-chlorobenzene | 24 | 85 |
| 5 | 4-Bromophenylacetylene | 1-Bromo-4-(bromoethynyl)benzene | 24 | 87 |
| 6 | 2-Thienylacetylene | 2-(Bromoethynyl)thiophene | 24 | 78 |
| 7 | 1-Octyne | 1-Bromooct-1-yne | 24 | 81 |
| 8 | Cyclohexylacetylene | (Bromoethynyl)cyclohexane | 24 | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Iodoalkynes [2]
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (0.5 mmol, 1.0 equiv), potassium iodide (KI, 99 mg, 1.2 equiv), and acetonitrile (B52724) (MeCN, 3 mL).
-
Initiation: Add Chloramine-B (160 mg, 1.5 equiv) to the stirred mixture at room temperature under air.
-
Reaction Monitoring: Stir the reaction mixture for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, filter the reaction mixture. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate (B1210297) mixture as the eluent to afford the desired 1-iodoalkyne product.
Protocol 2: General Procedure for the Synthesis of 1-Bromoalkynes [2]
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (0.5 mmol, 1.0 equiv), sodium bromide (NaBr, 77 mg, 1.5 equiv), and a 3:1 mixture of acetonitrile/water (MeCN/H₂O, 4 mL).
-
Initiation: Add Chloramine-B (320 mg, 3.0 equiv) to the stirred mixture at room temperature under air.
-
Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 24 hours.
-
Work-up and Isolation: After 24 hours, cool the reaction mixture to room temperature and filter. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate mixture as the eluent to afford the desired 1-bromoalkyne product.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-haloalkynes.
Proposed Catalytic Cycle
The reaction is believed to proceed through the in situ generation of a reactive halogenating species from the interaction of Chloramine-B with the halide salt. This species then reacts with the terminal alkyne to afford the halogenated product.
Caption: Proposed mechanism for oxidative halogenation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Oxidation Reactions with Sodium N-chlorobenzenesulfonamide (Chloramine-B)
Welcome to the technical support center for improving the yield of oxidations using Sodium N-chlorobenzenesulfonamide (Chloramine-B). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear guidance on optimizing reaction outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during your oxidation experiments with this compound.
Issue 1: Low or No Product Yield in Alcohol Oxidation
Question: I am attempting to oxidize a primary or secondary alcohol to an aldehyde or ketone using this compound, but I am observing very low to no conversion. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield in alcohol oxidations with Chloramine-B can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Reagent Quality:
-
Chloramine-B Stability: this compound can degrade over time, especially if not stored properly in a cool, dark, and dry place. It is advisable to use a fresh batch or test the activity of your current stock.
-
Solvent Purity: Ensure your solvents are anhydrous, as water can interfere with the reaction. For sensitive substrates, freshly distilled solvents are recommended.
-
-
Reaction Conditions:
-
pH of the Medium: The pH of the reaction medium is critical. For many alcohol oxidations with Chloramine-B, an acidic medium is preferred.[1][2][3][4] The active oxidizing species' concentration can be pH-dependent.[5] Experiment with adding a mild acid, such as acetic acid or p-toluenesulfonic acid, to catalyze the reaction.
-
Temperature: While many oxidations proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction closely, as excessive heat can lead to side product formation and decomposition of the oxidant.
-
Reaction Time: The reaction may be slow. Monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Catalyst Addition:
-
Stoichiometry:
-
Ensure the correct stoichiometry of reactants. A slight excess of the oxidizing agent (1.1 to 1.5 equivalents) is often beneficial.
-
Issue 2: Formation of Side Products in Amine Oxidation
Question: I am trying to oxidize a primary or secondary amine, but I am observing a mixture of products, including over-oxidation and potential chlorination of the aromatic ring. How can I improve the selectivity of this reaction?
Answer:
The oxidation of amines can be complex, with the potential for multiple reaction pathways. Here’s how to address the formation of side products:
-
Control of Reaction Temperature: Amine oxidations can be exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) can help to minimize over-oxidation and other side reactions.
-
pH Adjustment: The pH of the reaction medium can influence the product distribution. In strongly acidic medium, aniline (B41778) can be protonated to form the anilinium ion, which is meta-directing, potentially leading to a mix of ortho, para, and meta-substituted products during nitration, a related electrophilic substitution. Careful control of pH is crucial.
-
Protecting Groups: For anilines, protecting the amino group by acetylation can control the reaction and prevent the formation of tarry oxidation products.
-
Choice of Solvent: The solvent can influence the reaction pathway. Aprotic solvents are often preferred to minimize side reactions involving the solvent.
-
Slow Addition of Oxidant: Adding the this compound solution slowly to the amine solution can help to control the reaction rate and temperature, thereby reducing the formation of byproducts.
Issue 3: Inconsistent Results and Reproducibility Issues
Question: My oxidation reactions with this compound are giving inconsistent yields. What factors could be contributing to this lack of reproducibility?
Answer:
Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility, consider the following:
-
Moisture and Atmosphere: As mentioned, the presence of moisture can affect the reaction. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture, especially for sensitive substrates.
-
Purity of Starting Materials: The purity of your substrate, solvent, and the oxidizing agent itself is paramount. Impurities can act as catalysts or inhibitors, leading to variable results.
-
Stirring and Mixing: Ensure efficient and consistent stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature.
-
Work-up Procedure: Standardize your work-up procedure. Variations in quenching, extraction, and purification steps can lead to differences in isolated yields.
Frequently Asked Questions (FAQs)
Q1: What is the active oxidizing species in reactions with this compound?
A1: The active oxidizing species can vary depending on the pH of the medium. In acidic solutions, the protonated form, C₆H₅SO₂NHCl, dichloramine-B (C₆H₅SO₂NCl₂), and hypochlorous acid (HOCl) can all act as potential oxidants.[5]
Q2: How can I monitor the progress of my oxidation reaction?
A2: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q3: Are there any safety precautions I should take when working with this compound?
A3: Yes, this compound is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. It is also important to avoid mixing it with strong acids, as this can liberate toxic chlorine gas.
Q4: Can I use this compound for the oxidation of sulfides?
A4: Yes, this compound and related N-halo reagents are effective for the oxidation of sulfides to sulfoxides and sulfones. The selectivity for sulfoxide (B87167) versus sulfone can often be controlled by the reaction stoichiometry and temperature.
Data Presentation
Table 1: Effect of Metal Catalysts on the Oxidation of 1-Hexanol with Chloramine-B
| Catalyst (M(II)) | Concentration (mol dm⁻³) | Rate Constant (k x 10⁵ s⁻¹) |
| None | - | 3.45 |
| Ni(II) | 0.5 | 4.20 |
| 1.0 | 4.90 | |
| 1.5 | 5.60 | |
| 2.0 | 6.30 | |
| 2.5 | 7.00 | |
| Cu(II) | 0.5 | 5.20 |
| 1.0 | 5.85 | |
| 1.5 | 6.50 | |
| 2.0 | 7.15 | |
| 2.5 | 7.80 | |
| Zn(II) | 0.5 | 3.80 |
| 1.0 | 4.15 | |
| 1.5 | 4.50 | |
| 2.0 | 4.85 | |
| 2.5 | 5.20 |
Data adapted from a kinetic study on the oxidation of 1-hexanol.[2][3][4]
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
-
Reaction Setup: To a solution of the secondary alcohol (1.0 mmol) in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane, 10 mL) in a round-bottom flask equipped with a magnetic stirrer, add the chosen catalyst (if any, see Table 1 for examples) at room temperature.
-
Addition of Oxidant: Add this compound (1.1 mmol) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (5 mL) and stir for 10 minutes. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Oxidation of a Sulfide (B99878) to a Sulfoxide
-
Reaction Setup: Dissolve the sulfide (1.0 mmol) in a mixture of acetic acid and water at room temperature.
-
Addition of Oxidant: Slowly add a solution of this compound (1.0 mmol) in water to the reaction mixture with vigorous stirring.
-
Reaction Monitoring: Follow the disappearance of the sulfide by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purification: The crude sulfoxide can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for oxidation reactions.
References
Technical Support Center: Minimizing Side-Product Formation in Chloramine-B Reactions
Welcome to the technical support center for Chloramine-B reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted side-products in their experiments. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in reactions involving Chloramine-B?
A1: The most common side-products encountered in Chloramine-B reactions are benzenesulfonamide (B165840) and dichloramine-B. Benzenesulfonamide is the reduction product of Chloramine-B. Dichloramine-B can form through a disproportionation reaction of Chloramine-B, particularly under certain pH conditions. In oxidation reactions of primary alcohols, over-oxidation to the corresponding carboxylic acid can also occur. For chlorination of aromatic compounds, the formation of isomeric or poly-chlorinated products is a potential side reaction.
Q2: How does pH affect the formation of side-products in Chloramine-B reactions?
A2: pH is a critical parameter in controlling the selectivity of Chloramine-B reactions. Acidic conditions can favor the formation of more powerful oxidizing species, but may also lead to the generation of unwanted side-products. For example, in the oxidation of some substrates, acidic media can promote the disproportionation of Chloramine-B to the more reactive dichloramine-B. Conversely, in alkaline media, the reaction rate may be slower, but selectivity can be improved for certain transformations. The optimal pH is highly dependent on the specific reaction and substrate.
Q3: Can temperature be used to control the formation of side-products?
A3: Yes, temperature plays a significant role in reaction selectivity. Generally, higher temperatures increase reaction rates but can also lead to a decrease in selectivity and an increase in the formation of side-products due to the higher activation energy of side reactions. It is often advisable to conduct reactions at the lowest temperature that allows for a reasonable reaction rate to maximize the yield of the desired product.
Q4: What is the role of catalysts in minimizing side-product formation?
A4: Catalysts can significantly improve the selectivity of Chloramine-B reactions. For instance, in the oxidation of alcohols, transition metal catalysts can facilitate the desired transformation at lower temperatures and with higher selectivity, thereby minimizing over-oxidation. The choice of catalyst is specific to the reaction being performed.
Troubleshooting Guides
Issue 1: Low yield of aldehyde and formation of carboxylic acid in the oxidation of a primary alcohol.
Troubleshooting Steps:
-
Reaction Temperature: High temperatures can promote the over-oxidation of the intermediate aldehyde to a carboxylic acid.
-
Recommendation: Lower the reaction temperature. It is advisable to start at room temperature or even 0 °C and monitor the reaction progress.
-
-
Stoichiometry: An excess of Chloramine-B can lead to the oxidation of the aldehyde product.
-
Recommendation: Use a stoichiometric amount of Chloramine-B or a slight excess of the alcohol.
-
-
pH of the reaction medium: The pH can influence the oxidizing power of the active species.
-
Recommendation: Adjust the pH of the reaction mixture. For many alcohol oxidations, neutral or slightly alkaline conditions can be more selective for the aldehyde.
-
Quantitative Data on Alcohol Oxidation:
| Substrate | Oxidant | pH | Temperature (°C) | Aldehyde Yield (%) | Carboxylic Acid Yield (%) |
| Benzyl (B1604629) Alcohol | Chloramine-B | 7 | 25 | 85 | <5 |
| Benzyl Alcohol | Chloramine-B | 3 | 50 | 60 | 25 |
| 1-Hexanol | Chloramine-B | 7 | 25 | 80 | <5 |
| 1-Hexanol | Chloramine-B | 3 | 50 | 55 | 20 |
Note: The data presented are representative and may vary based on specific reaction conditions.
Issue 2: Formation of benzenesulfonamide as a major byproduct.
Troubleshooting Steps:
-
Moisture Content: Chloramine-B can be hydrolyzed to benzenesulfonamide in the presence of water.
-
Recommendation: Ensure that all solvents and reagents are anhydrous. Use freshly dried solvents.
-
-
Reaction Time: Prolonged reaction times can lead to the decomposition of Chloramine-B.
-
Recommendation: Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed.
-
Issue 3: Formation of dichloramine-B and other chlorinated byproducts.
Troubleshooting Steps:
-
Control of pH: Acidic conditions can promote the formation of dichloramine-B.
-
Recommendation: Maintain a neutral or slightly alkaline pH throughout the reaction. Use a suitable buffer system if necessary.
-
-
Slow Addition of Reagent: Rapid addition of Chloramine-B can lead to localized high concentrations, favoring side reactions.
-
Recommendation: Add the Chloramine-B solution dropwise to the reaction mixture with vigorous stirring.
-
Experimental Protocols
Protocol 1: Selective Oxidation of Benzyl Alcohol to Benzaldehyde (B42025)
This protocol is designed to maximize the yield of benzaldehyde while minimizing the formation of benzoic acid.
Materials:
-
Benzyl alcohol
-
Chloramine-B
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve benzyl alcohol (1.0 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium bicarbonate (1.5 mmol) to the solution to maintain a slightly alkaline pH.
-
In a separate flask, dissolve Chloramine-B (1.1 mmol) in 10 mL of water.
-
Add the Chloramine-B solution dropwise to the vigorously stirred benzyl alcohol solution over a period of 30 minutes at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzaldehyde.
-
Purify the product by column chromatography if necessary.
Protocol 2: Monitoring Reaction Progress by HPLC
This HPLC method can be used to separate and quantify benzyl alcohol, benzaldehyde, and benzoic acid in a reaction mixture.[1][2]
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (40:60:1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by adding an equal volume of a sodium thiosulfate (B1220275) solution (10% w/v).
-
Dilute the quenched sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
References
"Troubleshooting inconsistent results in titrations with Chloramine-B"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to inconsistent results in titrations involving Chloramine-B.
Troubleshooting Guide: Inconsistent Titration Results
This guide addresses the most common sources of error in a question-and-answer format to help you systematically identify and resolve issues.
Q1: Are you experiencing variable endpoints or non-reproducible titer values?
A1: This is the most common sign of inconsistency. The root cause can be related to the reagents, the equipment, or the procedure itself. Follow the questions below to diagnose the problem.
Q2: Is your Chloramine-B solution properly prepared and stored?
A2: The stability of the Chloramine-B solution is critical for accurate results. Aqueous solutions of chlorine-containing compounds can be unstable.[1]
-
Preparation: Use analytical grade Chloramine-B and freshly boiled, cooled deionized water for all preparations.
-
Storage: Store the solution in a dark, well-stoppered bottle to protect it from light, which can accelerate its decomposition.[1]
-
Stability: Chloramine-B is generally less stable than its counterpart, Chloramine-T.[2] Due to its potential for degradation, it is advisable to standardize the solution frequently, especially if it has been stored for an extended period.
dot
Caption: Key factors affecting Chloramine-B solution stability.
Q3: Are you encountering issues with your titrant (Sodium Thiosulfate)?
A3: The accuracy of your results is directly dependent on the accuracy of your titrant concentration.
-
Standardization: The sodium thiosulfate (B1220275) solution must be accurately standardized against a primary standard, such as potassium dichromate or potassium iodate (B108269).[3][4] An incorrectly standardized titrant is a primary source of systematic error.[5][6]
-
Decomposition: Sodium thiosulfate solutions are susceptible to bacterial degradation.[4] Prepare solutions with freshly boiled and cooled deionized water to sterilize it. Adding a small amount of sodium carbonate (Na₂CO₃) can raise the pH to ~9, inhibiting bacterial growth.[4]
-
Purity: Ensure all chemicals used are of analytical reagent grade.[2]
Q4: Is your experimental procedure optimized to prevent common iodometric errors?
A4: Iodometric titrations, the standard method for Chloramine-B analysis, have specific procedural requirements that must be met to avoid errors.
-
pH Control: The initial reaction where Chloramine-B liberates iodine from potassium iodide (KI) should occur at a pH of 3 to 4.[1] Using acetic acid is recommended as sulfuric or hydrochloric acid can increase interferences.[1] The subsequent titration of iodine with thiosulfate should proceed in a neutral or slightly acidic medium to ensure stoichiometric conversion.[4]
-
Iodine Loss: Free iodine is volatile and can be lost to evaporation, leading to erroneously low results.[4] This can be minimized by:
-
Atmospheric Oxidation: In acidic solutions, iodide ions (I⁻) can be oxidized by oxygen from the air to form iodine (I₂), leading to artificially high results.[4] To prevent this, titrate the sample immediately after acidification.
-
Indicator Addition: The starch indicator should only be added when the solution's color has faded to a pale yellow. Adding it too early, when the iodine concentration is high, can result in a gradual and indistinct endpoint.[4]
dot
Caption: A logical workflow for troubleshooting titration inconsistencies.
Q5: Have you checked your laboratory equipment and technique?
A5: Simple technical errors are a frequent cause of inconsistent results.[5]
-
Glassware: Ensure all glassware (burettes, pipettes, flasks) is scrupulously clean. Contaminants can react with reagents and interfere with the titration.[6][7]
-
Burette Errors:
-
Temperature: Perform titrations at a constant, controlled temperature. Temperature fluctuations can alter the volume of your solutions, affecting molarity calculations.[5][7]
Frequently Asked Questions (FAQs)
Q: Why does my endpoint seem "fuzzy" or gradual instead of sharp?
A: A sluggish endpoint in an iodometric titration is often caused by adding the starch indicator when the iodine concentration is too high.[4] Wait until the iodine's brown/yellow color has faded significantly before adding the indicator. Degraded starch solution can also cause this issue; always use a freshly prepared solution.[4][9]
Q: My blank titration is consuming more titrant than expected. What could be the cause?
A: This often indicates the presence of contaminating oxidizing agents. One common source is the oxidation of iodide (I⁻) by atmospheric oxygen, which is accelerated in acidic conditions.[4] Another possibility is that the potassium iodide (KI) reagent itself contains iodate (IO₃⁻) impurities, which will liberate iodine in an acidic solution.[4] Titrating immediately after acidification and using high-purity KI can mitigate these issues.
Q: Can I use a different acid instead of acetic acid?
A: It is not recommended. While the reaction requires an acidic medium, strong acids like sulfuric acid (H₂SO₄) can increase interferences, and hydrochloric acid (HCl) should never be used.[1] Acetic acid is the preferred choice for minimizing side reactions.[1]
Q: How often should I standardize my Chloramine-B and sodium thiosulfate solutions?
A: For sodium thiosulfate, standardization should be performed upon preparation and then weekly if stored properly. For Chloramine-B, which is less stable, daily standardization is recommended for the most accurate and reproducible work.[2]
Data Presentation
For consistent results, adherence to optimized reaction conditions is crucial.
Table 1: Key Parameters for Chloramine-B Iodometric Titration
| Parameter | Recommended Condition | Rationale & Citation |
| pH for Iodine Liberation | 3.0 - 4.0 | Ensures stoichiometric reaction; neutral pH is not suitable.[1] |
| Acid Type | Acetic Acid | Minimizes interferences from other ions.[1] |
| Titration Temperature | Room Temperature (Constant) | Avoids volume changes and reduces iodine evaporation.[4][5] |
| Indicator | 1% Starch Solution | Must be freshly prepared to ensure sensitivity.[4][9] |
| Potassium Iodide (KI) | Solid, added in excess | Converts volatile I₂ to non-volatile I₃⁻ and increases indicator sensitivity.[4] |
Experimental Protocol: Iodometric Determination using Chloramine-B
This protocol details a standard indirect (back-titration) method for determining the concentration of a reducing analyte. The principle involves the oxidation of excess potassium iodide by Chloramine-B to liberate iodine, which is then titrated with a standard sodium thiosulfate solution.[1][2]
1. Reagent Preparation
-
0.1 N Chloramine-B Solution: Accurately weigh the required amount of Chloramine-B, dissolve in 1 liter of freshly boiled and cooled deionized water. Store in a dark bottle.[3]
-
0.1 N Sodium Thiosulfate (Na₂S₂O₃) Solution: Dissolve ~25 g of Na₂S₂O₃·5H₂O in 1 liter of freshly boiled, cooled deionized water. Add ~0.1 g of sodium carbonate to stabilize. Standardize this solution against a primary standard.[3][4]
-
Starch Indicator (1% w/v): Make a paste of 1 g of soluble starch with a small amount of cold water. Pour this paste into 100 mL of boiling water while stirring. Cool before use. This solution should be prepared fresh daily.[3][4]
-
Potassium Iodide (KI): Analytical grade solid.
-
2 M Acetic Acid: Prepare by diluting glacial acetic acid.
2. Titration Procedure
-
Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the analyte solution into a 250 mL Erlenmeyer flask.
-
Reagent Addition: Add a known excess volume of the standardized 0.1 N Chloramine-B solution (e.g., 50.00 mL).
-
Acidification & Iodine Liberation: Add approximately 1 g of solid KI and 10 mL of 2 M acetic acid. Swirl the flask gently to mix and allow the reaction to proceed for 5 minutes in a dark place. The solution will turn a dark reddish-brown due to the liberated iodine.
-
Initial Titration: Titrate the liberated iodine with your standardized 0.1 N sodium thiosulfate solution. The reddish-brown color will gradually fade.
-
Indicator Addition: When the solution becomes a pale, straw-yellow color, add 2 mL of the fresh starch indicator solution. The solution will immediately turn a deep blue-black.
-
Final Titration: Continue adding the sodium thiosulfate solution drop-by-drop, with constant swirling, until the blue-black color disappears completely, leaving a colorless solution. This is the endpoint.
-
Record Volume: Accurately record the volume of sodium thiosulfate used.
-
Blank Titration: Repeat the entire procedure (steps 2-7) using deionized water instead of the analyte solution to account for any interfering substances in the reagents.
-
Calculation: Calculate the amount of Chloramine-B that reacted with your analyte by subtracting the result of the sample titration from the blank titration.
dot
Caption: Standard workflow for iodometric titration with Chloramine-B.
References
- 1. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. How to avoid titration errors in your lab | Metrohm [metrohm.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Stabilizing Sodium N-chlorobenzenesulfonamide (Chloramine-B) Solutions for Analytical Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing and using sodium N-chlorobenzenesulfonamide (Chloramine-B) solutions for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Chloramine-B) and why is its stability important for analytical use?
This compound, commonly known as Chloramine-B, is a versatile oxidizing agent used in various analytical techniques, particularly in titrimetry for the determination of a wide range of substances. For accurate and reproducible analytical results, the concentration of the Chloramine-B solution must remain constant over time. Instability, leading to a decrease in the active chlorine content, can result in significant titration errors and unreliable data.
Q2: What are the main factors that affect the stability of Chloramine-B solutions?
The stability of Chloramine-B solutions is primarily influenced by three main factors:
-
pH: The pH of the solution plays a critical role. Acidic conditions can lead to the formation of less stable species, while alkaline conditions generally improve stability.
-
Temperature: Higher temperatures accelerate the degradation of Chloramine-B. Therefore, it is recommended to store solutions at lower temperatures.
-
Light Exposure: Chloramine-B solutions are sensitive to light, particularly UV radiation, which can induce photodegradation.[1][2]
Q3: How should I store my Chloramine-B solutions to ensure maximum stability?
To maximize the stability of your Chloramine-B solutions, adhere to the following storage guidelines:
-
Container: Store in a tightly closed, amber-colored glass bottle to protect from light.[3]
-
Temperature: Keep the solution in a cool, dark place, preferably in a refrigerator (do not freeze).
-
Environment: Store away from direct sunlight, heat sources, and incompatible materials such as acids and reducing agents.[4]
Q4: Can I use a stabilizer to prolong the shelf-life of my Chloramine-B solution?
While not always necessary if proper preparation and storage protocols are followed, certain stabilizers can be employed. For instance, in some applications, the addition of a small amount of sodium chloride has been suggested to enhance electrochemical stability, particularly at elevated temperatures. However, for most analytical purposes, preparing fresh solutions and standardizing them regularly is the most reliable approach.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Titrant concentration decreases over time. | 1. Improper storage (exposure to light, high temperature).2. Incorrect pH of the solution.3. Contamination of the solution. | 1. Store the solution in an amber bottle in a refrigerator.2. Prepare the solution in a slightly alkaline medium.3. Use high-purity water and clean glassware. |
| Inconsistent or drifting endpoint in titration. | 1. Degradation of the Chloramine-B titrant.2. Interference from other substances in the sample.3. Improper pH for the titration reaction. | 1. Standardize the Chloramine-B solution before each set of titrations.2. Perform a blank titration to check for interferences.3. Ensure the titration is carried out at the recommended pH for the specific analyte. |
| Precipitate forms in the solution. | 1. Contamination with incompatible substances.2. Use of low-quality water containing impurities. | 1. Ensure all glassware is thoroughly cleaned.2. Prepare solutions using deionized or distilled water. |
| Faint yellow color develops in the solution. | 1. This can be an initial sign of decomposition, possibly due to light exposure. | 1. Discard the solution and prepare a fresh one, ensuring it is protected from light. |
Quantitative Data on Solution Stability
While specific quantitative data for the stability of analytical-grade Chloramine-B solutions under a wide range of conditions is not extensively published, the stability of closely related chloramines provides valuable insights. The following table is a qualitative summary based on general knowledge of chloramine (B81541) chemistry.
| Condition | Effect on Stability | Recommendation |
| pH | Stability generally increases with higher pH (alkaline conditions).[5] | Prepare and store solutions in a slightly alkaline medium. |
| Temperature | Degradation rate increases with temperature.[5] | Store solutions at refrigerated temperatures (e.g., 4°C). |
| Light | Exposure to light, especially UV, causes rapid degradation.[1][2] | Store in amber-colored bottles in the dark. |
Experimental Protocols
Preparation of 0.1 N Chloramine-B Solution
Objective: To prepare a 0.1 N solution of Chloramine-B for use as a titrant.
Materials:
-
Chloramine-B (analytical reagent grade)
-
Deionized or distilled water
-
Amber-colored volumetric flask (1000 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10.7 g of Chloramine-B.
-
Transfer the weighed Chloramine-B into a 1000 mL amber-colored volumetric flask.
-
Add approximately 500 mL of deionized water to the flask.
-
Gently swirl the flask to dissolve the Chloramine-B completely. Avoid vigorous shaking.
-
Once dissolved, dilute the solution to the 1000 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the prepared solution in a refrigerator, protected from light.
Standardization of 0.1 N Chloramine-B Solution
Objective: To accurately determine the concentration of the prepared 0.1 N Chloramine-B solution using a standard sodium thiosulfate (B1220275) solution.
Materials:
-
Prepared 0.1 N Chloramine-B solution
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
Potassium iodide (KI), solid
-
Dilute sulfuric acid or acetic acid
-
Starch indicator solution (1%)
-
Burette, pipette, and Erlenmeyer flasks
Procedure:
-
Pipette 25.0 mL of the 0.1 N Chloramine-B solution into a 250 mL Erlenmeyer flask.
-
Add approximately 1 g of potassium iodide and 5 mL of dilute sulfuric acid to the flask. The solution will turn a reddish-brown color due to the liberation of iodine.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color completely disappears, leaving a colorless solution. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration at least two more times to ensure reproducibility.
-
Calculate the normality of the Chloramine-B solution using the following formula:
N_chloramine-B = (V_thiosulfate × N_thiosulfate) / V_chloramine-B
Where:
-
V_chloramine-B = Volume of Chloramine-B solution taken (25.0 mL)
-
N_chloramine-B = Normality of Chloramine-B solution
-
V_thiosulfate = Volume of sodium thiosulfate solution used
-
N_thiosulfate = Normality of the standard sodium thiosulfate solution
-
Visualizations
Caption: Workflow for Preparation and Standardization of Chloramine-B Solution.
Caption: Troubleshooting Logic for Common Chloramine-B Titration Issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. UV photodegradation of inorganic chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. oxychemicals.com.vn [oxychemicals.com.vn]
- 5. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
"Optimizing reaction conditions for Chloramine-B in different solvent systems"
Welcome to the technical support center for Chloramine-B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments with Chloramine-B in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is Chloramine-B and how does it differ from Chloramine-T?
Chloramine-B (sodium N-chlorobenzenesulfonamide) is a versatile reagent used for oxidation and chlorination in organic synthesis. It serves as a source of electrophilic chlorine. Structurally, it is similar to Chloramine-T, with the only difference being the absence of a methyl group on the phenyl ring. Generally, Chloramine-B is less stable and slightly less soluble in a wide range of solvents compared to Chloramine-T.[1]
Q2: What are the key parameters to consider when optimizing a reaction with Chloramine-B?
The efficiency and outcome of a reaction involving Chloramine-B are primarily influenced by the choice of solvent, reaction temperature, pH of the medium, and the concentration of reactants. Careful control of these parameters is crucial for maximizing yield and minimizing side products.
Q3: How does the choice of solvent system (protic vs. aprotic) affect Chloramine-B reactions?
The solvent plays a critical role in solvating the reactants and influencing the reaction mechanism.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can hydrogen bond with the N-Cl bond of Chloramine-B, potentially reducing its reactivity. However, they are often used for oxidation reactions.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO) do not engage in hydrogen bonding with Chloramine-B to the same extent, which can enhance its electrophilic nature.
Q4: How can I monitor the progress of my reaction involving Chloramine-B?
A common and effective method for monitoring the concentration of active Chloramine-B is through iodometric titration. An aliquot of the reaction mixture is quenched (e.g., with ice), and the unreacted Chloramine-B is treated with potassium iodide in an acidic solution to liberate iodine. The liberated iodine is then titrated with a standard sodium thiosulfate (B1220275) solution using starch as an indicator.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Chloramine-B Decomposition | Store Chloramine-B in a cool, dry, dark place. Prepare solutions fresh before use. Avoid exposure to moisture and acidic conditions which can accelerate decomposition.[2][3] | Increased stability of the reagent and improved reaction yield. |
| Incorrect Solvent Choice | For reactions requiring high electrophilicity, consider switching from a protic to an aprotic solvent. Ensure the solvent can dissolve all reactants sufficiently. | Enhanced reactivity of Chloramine-B and better conversion to the desired product. |
| Suboptimal Temperature | If the reaction is sluggish, gradually increase the temperature in small increments. Conversely, if side products are observed, try lowering the temperature. | An increase in reaction rate with temperature, or improved selectivity at lower temperatures. |
| Incorrect pH | For reactions in aqueous or mixed-aqueous systems, ensure the pH is in the optimal range. Chloramine-B stability is pH-dependent. Acidic conditions can lead to disproportionation.[4][5] | Minimized decomposition of Chloramine-B and improved product formation. |
Problem 2: Formation of Undesired Side Products
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Over-oxidation | Reduce the molar equivalents of Chloramine-B. Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. | Decreased formation of over-oxidized products and higher yield of the desired product. |
| Side-chain Halogenation (for aromatic substrates) | In acidic media, side-chain chlorination can compete with aromatic ring chlorination.[6] Adjusting the acidity or using a less polar solvent may improve selectivity for aromatic substitution. | Increased yield of the desired ring-chlorinated product. |
| Reaction with Solvent | In protic solvents like alcohols, there is a possibility of the solvent itself being oxidized, especially at elevated temperatures. Consider using a more inert solvent if this is suspected. | A cleaner reaction profile with fewer solvent-derived impurities. |
Quantitative Data Summary
Table 1: Solubility of Chloramine-B
| Solvent | Solubility | Reference |
| Water | Soluble (1 part in 20) | [7] |
| Hot Water | More soluble | [7] |
| Ethanol | Soluble (1 part in 25), may yield a turbid solution | [7] |
| Ether | Very sparingly soluble | [7] |
| Chloroform | Very sparingly soluble | [7] |
Table 2: Kinetic Parameters for Selected Reactions
| Reaction | Solvent System | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Oxidation of 1-Hexanol (B41254) | HCl / Sodium Lauryl Sulphate (micellar) | 30 - 50 | - | - | [1] |
| Oxidation of Cyclohexanol | HCl / Sodium Lauryl Sulphate (micellar) | 30 - 50 | - | - | [1] |
| Reaction with H₂O₂ (Monochloramine) | Aqueous buffer (pH 8.8) | 11.4 - 37.9 | 10⁻² M⁻¹s⁻¹ (at room temp) | 51.5 ± 3.7 | [8] |
| Reaction with H₂O₂ (Dichloramine) | Aqueous buffer | 35.0 - 55.0 | 10⁻⁵ M⁻¹s⁻¹ (at room temp) | 75.8 ± 5.1 | [8] |
Experimental Protocols
Protocol 1: Oxidation of a Primary Alcohol (e.g., 1-Hexanol) to an Aldehyde
This protocol is a general guideline for the oxidation of primary alcohols to aldehydes using Chloramine-B.
Materials:
-
1-Hexanol
-
Chloramine-B
-
Hydrochloric acid (HCl)
-
Sodium lauryl sulphate (optional, for micellar catalysis)
-
Selected organic solvent (e.g., Ethanol)
-
Potassium iodide (KI), 10% solution
-
Sulfuric acid (H₂SO₄), dilute
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-hexanol in the chosen solvent. If using a micellar system, add sodium lauryl sulphate.
-
Reaction Initiation: Add a solution of Chloramine-B in the same solvent to the alcohol solution. The reaction can be initiated at room temperature or heated to a desired temperature.
-
Monitoring the Reaction:
-
Withdraw aliquots of the reaction mixture at regular time intervals.
-
Quench the reaction by adding the aliquot to a flask containing crushed ice.
-
Add 10% potassium iodide solution and dilute sulfuric acid. This will liberate iodine from the unreacted Chloramine-B.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate using starch as an indicator. The endpoint is the disappearance of the blue color.
-
-
Work-up: Once the reaction is complete (as determined by monitoring), quench the entire reaction mixture with a saturated solution of sodium thiosulfate to destroy any remaining oxidant.
-
Isolation and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Visualizations
Caption: General workflow for conducting and monitoring a reaction using Chloramine-B.
Caption: A logical flowchart for troubleshooting low product yield in Chloramine-B reactions.
Safety Precautions
Chloramine-B is a hazardous chemical and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, bases, and flammable substances.[2] Protect from moisture and light.
-
In case of contact:
-
Skin: Immediately wash with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Seek medical attention if irritation persists.[9]
-
-
Disposal: Dispose of waste according to local regulations. Do not dispose of down the drain.
References
- 1. benchchem.com [benchchem.com]
- 2. oxychemicals.com.vn [oxychemicals.com.vn]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chloramine.org [chloramine.org]
- 6. Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemos.de [chemos.de]
Technical Support Center: Removal of Benzenesulfonamide Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing benzenesulfonamide (B165840) byproducts from their reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Issue 1: Low Recovery of the Desired Compound After Extraction
-
Question: I am losing a significant amount of my desired product during the aqueous wash intended to remove benzenesulfonamide. What can I do to improve recovery?
-
Answer: Low recovery during extraction can be due to several factors. Ensure the pH of the aqueous layer is optimal for your product to remain in the organic phase. If your product has some water solubility, you can employ the "salting out" technique. By saturating the aqueous layer with a salt like sodium chloride, you can decrease the solubility of your organic compound in the aqueous phase, driving it into the organic layer. Performing multiple extractions with smaller volumes of the organic solvent is also more effective than a single extraction with a large volume.
Issue 2: Benzenesulfonamide Co-precipitates with the Product During Recrystallization
-
Question: I'm trying to purify my solid product by recrystallization, but the benzenesulfonamide byproduct is crystallizing along with it. How can I prevent this?
-
Answer: Co-precipitation suggests that the chosen solvent system does not provide a sufficient solubility difference between your product and the benzenesulfonamide. You should screen a wider range of solvents or solvent mixtures.[1] An ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at room temperature, while benzenesulfonamide should remain soluble at both temperatures.[2] Consider a multi-step purification approach, such as performing an initial extraction to remove the bulk of the benzenesulfonamide before proceeding with recrystallization.[3]
Issue 3: Poor Separation of Benzenesulfonamide Using Column Chromatography
-
Question: I am unable to achieve good separation between my product and benzenesulfonamide using silica (B1680970) gel column chromatography. What can I do to improve the separation?
-
Answer: Poor separation on a silica gel column can be addressed by several strategies. Sulfonamides can sometimes exhibit "tailing" on silica gel due to the acidic nature of the N-H proton. Adding a small amount of an acid (e.g., 0.5-1% acetic acid) or a base (e.g., 0.5-1% triethylamine) to your eluent can often lead to sharper peaks and better separation.[3] You can also try a different stationary phase, such as alumina, which is basic and may prevent degradation of acid-sensitive compounds.[4] Optimizing the eluent system by running a gradient elution can also significantly improve separation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove benzenesulfonamide?
A1: For many applications, a simple liquid-liquid extraction is the most effective initial step. Benzenesulfonamide is a weak acid and its solubility in aqueous solutions can be significantly increased under basic conditions.[3] By washing the organic reaction mixture with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide), the benzenesulfonamide can be deprotonated and selectively partitioned into the aqueous layer.
Q2: How do I choose the right solvent for removing benzenesulfonamide?
A2: The choice of solvent is critical for both extraction and recrystallization. Benzenesulfonamide has low solubility in water but is more soluble in organic solvents like alcohols and acetone.[6] For extraction, you need a solvent that is immiscible with water and in which your desired product is highly soluble. For recrystallization, the ideal solvent should dissolve your product at high temperatures but not at low temperatures, while keeping the benzenesulfonamide byproduct in solution.[7]
Q3: Can I use recrystallization as the sole method for purification?
A3: Recrystallization can be a very effective method for obtaining highly pure solid compounds.[8][9] However, its success depends on the relative solubilities of your product and the benzenesulfonamide byproduct in the chosen solvent. If the benzenesulfonamide is present in a large quantity or has similar solubility characteristics to your product, a preliminary purification step like extraction is often recommended to remove the bulk of the impurity first.[3]
Q4: What should I do if my product is also acidic and gets extracted into the aqueous basic wash along with benzenesulfonamide?
A4: If your product is also acidic, a simple basic wash will not be selective. In this scenario, you will need to employ other purification techniques. Column chromatography is a powerful tool for separating compounds with similar acidic properties.[4] Alternatively, you could explore derivatization of either your product or the benzenesulfonamide to alter their solubility properties, followed by a chemical workup to regenerate the desired compound.
Q5: Are there any specific safety precautions I should take when working with benzenesulfonamide and the solvents used for its removal?
A5: Yes, always follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents. Refer to the Safety Data Sheets (SDS) for benzenesulfonamide and all solvents used for specific handling and disposal information.
Data Presentation
Table 1: Solubility of Benzenesulfonamide in Common Solvents
| Solvent | Solubility | Reference |
| Water | Low solubility | [6] |
| Alcohols (e.g., Methanol, Ethanol) | More soluble | [6][10] |
| Acetone | More soluble | [6] |
| Ethyl Acetate | Soluble | [10] |
| Dichloromethane | Soluble | [10] |
| Acetonitrile | Soluble | [10] |
Note: Solubility is temperature-dependent and generally increases with increasing temperature.[6][10]
Experimental Protocols
Protocol 1: Removal of Benzenesulfonamide by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the aqueous wash (steps 2-4) two more times to ensure complete removal of the benzenesulfonamide.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate). Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while benzenesulfonamide remains soluble.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for Benzenesulfonamide Removal by Extraction.
Caption: Workflow for Purification by Recrystallization.
Caption: Troubleshooting Logic for Benzenesulfonamide Removal.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
"Interference of organic matter in Chloramine-B disinfection assays"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interference of organic matter in Chloramine-B disinfection assays.
Frequently Asked Questions (FAQs)
Q1: Why is my Chloramine-B disinfectant showing reduced efficacy in my experiments compared to the manufacturer's claims?
A1: Reduced efficacy of Chloramine-B is a common issue when organic matter is present in the experimental setup. Chloramine-B, like other chlorine-releasing disinfectants, reacts with organic compounds, which consumes the active chlorine and reduces its availability to act on microorganisms.[1] This phenomenon is known as "chlorine demand."[2] If your assay includes organic materials such as serum, blood, proteins, or cell culture media, the effective concentration of Chloramine-B will be lower than the initial concentration.
Q2: What is "chlorine demand" and how does it affect my assay?
A2: Chlorine demand refers to the amount of chlorine that is consumed by reacting with substances in the water or on a surface before a stable chlorine residual can be maintained.[2] Organic matter, such as proteins, amino acids, and other cellular debris, creates a high chlorine demand.[2][3] This leads to a rapid depletion of the active disinfectant, leaving less available to inactivate the target microorganisms.[2]
Q3: Can the type of organic matter influence the level of interference?
A3: Yes, the type and concentration of organic matter significantly impact the degree of interference. Proteins and amino acids, in particular, readily react with Chloramine-B.[4][5][6] This is due to the reaction between the chlorine in Chloramine-B and the amine groups in these molecules, leading to the formation of organic chloramines.[5][6]
Q4: What are organic chloramines and are they effective disinfectants?
A4: Organic chloramines are compounds formed from the reaction of chlorine with organic nitrogen-containing molecules like amino acids and proteins.[7][8] While they are still a form of chloramine (B81541), they are generally less effective as disinfectants compared to inorganic chloramines like monochloramine, which is the primary active component of Chloramine-B solutions in water.[7][9] The formation of these less potent organic chloramines can lead to an overestimation of the disinfecting power if your measurement method does not distinguish between different chloramine species.[7][9]
Q5: How can I measure the effective Chloramine-B concentration in the presence of organic matter?
A5: Standard methods for measuring total chlorine, such as the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method, may not distinguish between inorganic and organic chloramines, leading to an overestimation of the effective disinfectant residual.[9] More specific methods, such as amperometric titration or methods that can differentiate between chloramine species, may be necessary for an accurate assessment of the active disinfectant concentration in the presence of organic matter.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Disinfection Results
| Possible Cause | Troubleshooting Step | Rationale |
| Variable Organic Load | Standardize the type and concentration of organic matter used in each experiment. If using serum, use the same type and lot number. | The composition and concentration of organic matter directly impact the chlorine demand. Inconsistent organic loads will lead to variable disinfectant efficacy.[11] |
| Inadequate Mixing | Ensure thorough mixing of the disinfectant with the organic load and microbial suspension. | Proper mixing is crucial for uniform exposure of the microorganisms to the disinfectant, especially in the presence of interfering substances. |
| Fluctuating Temperature and pH | Control and monitor the temperature and pH of your assay. | The rate of reaction between Chloramine-B and organic matter, as well as its antimicrobial activity, can be influenced by temperature and pH.[4] |
| Inaccurate Disinfectant Concentration | Prepare fresh Chloramine-B solutions for each experiment and verify the concentration before use. | Chloramine-B solutions can degrade over time. Using freshly prepared and verified solutions ensures a consistent starting concentration. |
Issue 2: Complete Failure of Disinfection Despite Using Recommended Concentrations
| Possible Cause | Troubleshooting Step | Rationale |
| High Organic Load | Quantify the organic load in your system (e.g., by measuring Total Organic Carbon or protein concentration). You may need to increase the Chloramine-B concentration or the contact time. | A high concentration of organic matter can completely neutralize the disinfectant. Understanding the extent of the organic load is the first step in adjusting your protocol.[2][3] |
| Short Contact Time | Increase the contact time between the disinfectant and the microorganisms. | In the presence of organic matter, a longer contact time may be required for the remaining active disinfectant to effectively inactivate the microorganisms.[12] |
| Biofilm Formation | If working with surfaces, consider the possibility of biofilm formation. | Bacteria within a biofilm are protected by an extracellular matrix, which can act as a significant organic barrier and increase resistance to disinfectants.[13] |
Quantitative Data on Chloramine Reactions with Organic Matter
The following table summarizes kinetic data for the reaction of chloramines with components of organic matter. This illustrates the rapid consumption of the disinfectant by these substances.
| Reactant | Chloramine Species | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Valine | Free Chlorine | - | 5.4 x 10⁴ | [5][14] |
| N-monochlorovaline | Free Chlorine | - | 4.9 x 10² | [5][14] |
| 5-thio-2-nitrobenzoic acid | Taurine Chloramine | 7.4 | 970 | [4][15] |
| Glutathione (GSH) | Taurine Chloramine | 7.4 | 115 | [4][15] |
| Methionine | Taurine Chloramine | 7.4 | 39 | [4][15] |
| Ascorbate (B8700270) | Taurine Chloramine | 7.4 | 13 | [4][15] |
Experimental Protocols
Protocol: Disinfectant Efficacy Testing in the Presence of Organic Load (Modified AOAC Use-Dilution Method)
This protocol is a generalized adaptation for testing the efficacy of Chloramine-B against bacteria on a hard, non-porous surface in the presence of an organic load.
1. Preparation of Materials:
- Test Organism: Prepare a 48-54 hour culture of the test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in nutrient broth.
- Carriers: Use sterile stainless steel penicylinders as carriers.
- Organic Load: Prepare a sterile solution of the desired organic load. A common standard is 5% fetal bovine serum.
- Disinfectant Solution: Prepare the desired concentration of Chloramine-B in sterile, hard water. Prepare fresh on the day of the experiment.
- Neutralizer Broth: Use a suitable neutralizer broth (e.g., Letheen broth) to inactivate the Chloramine-B after the contact time.
- Recovery Medium: Use a suitable solid medium (e.g., Tryptic Soy Agar) for enumerating surviving bacteria.
2. Inoculation of Carriers:
- Aseptically place the sterile carriers into the bacterial culture and allow them to soak for 15 minutes.
- Remove the carriers and place them in a sterile petri dish with filter paper to dry for 20-40 minutes at 37°C.
3. Addition of Organic Load:
- If testing a one-step cleaner/disinfectant, add the organic soil to the bacterial culture before inoculating the carriers. For a suspension test, the organic load is added to the microbial suspension before the disinfectant is introduced.[9][16]
4. Disinfectant Exposure:
- Place each dried, inoculated carrier into a tube containing 10 mL of the prepared Chloramine-B solution.
- Allow the specified contact time (e.g., 5, 10, 15 minutes) at a controlled temperature.
5. Neutralization and Recovery:
- After the contact time, aseptically transfer each carrier to a tube containing the neutralizer broth.
- Vortex or sonicate the tube to dislodge any surviving bacteria from the carrier.
- Perform serial dilutions of the neutralized solution and plate onto the recovery medium.
- Incubate the plates at the appropriate temperature and time for the test organism.
6. Data Analysis:
- Count the number of colony-forming units (CFUs) on the plates.
- Calculate the log reduction in microbial count compared to control carriers that were not exposed to the disinfectant. A common requirement is a 3-log reduction for vegetative bacteria.[17]
Visualizations
Caption: Troubleshooting workflow for inconsistent disinfection results.
Caption: Experimental workflow for efficacy testing with organic load.
Caption: Simplified reaction pathways of Chloramine-B with organic matter.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. The Impact of Organic Matter on Residual Chlorine Meter Readings [boquinstrument.com]
- 4. Kinetics of the reactions of hypochlorous acid and amino acid chloramines with thiols, methionine, and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. canada.ca [canada.ca]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. prewellabs.com [prewellabs.com]
- 12. Chloramine Concentrations within Distribution Systems and Their Effect on Heterotrophic Bacteria, Mycobacterial Species, and Disinfection Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. microchemlab.com [microchemlab.com]
- 17. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Regeneration of Chloramine-B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the regeneration of Chloramine-B from its reduced form, benzenesulfonamide (B165840).
Frequently Asked Questions (FAQs)
Q1: What is the reduced form of Chloramine-B?
The primary reduced form of Chloramine-B (Sodium N-chlorobenzenesulfonamide) is benzenesulfonamide.[1] In its reactions, Chloramine-B typically undergoes a two-electron change, resulting in the formation of benzenesulfonamide and a chloride ion.[1]
Q2: What is the chemical principle behind the regeneration of Chloramine-B?
The regeneration of Chloramine-B is essentially its chemical synthesis from the reduced form, benzenesulfonamide. The process involves the oxidation and chlorination of benzenesulfonamide in an alkaline medium. This is typically achieved by reacting benzenesulfonamide with chlorine in the presence of sodium hydroxide (B78521) (NaOH).[2][3]
Q3: Why is it necessary to regenerate Chloramine-B?
Chloramine-B is utilized as a mild oxidizing and chlorinating agent in various synthetic reactions.[4][5] After it has been consumed (reduced) in a reaction, regenerating it from its byproduct (benzenesulfonamide) can be a cost-effective and sustainable approach in certain experimental setups, especially for large-scale applications or in catalytic cycles where the active species needs to be reconstituted.
Q4: What are the key factors influencing the stability of regenerated Chloramine-B?
The stability of Chloramine-B is influenced by several factors. The redox potential is pH-dependent, decreasing as the pH increases.[1] In acidic solutions, the possible oxidizing species include PhSO₂NHCl, PhSO₂NCl₂, and HOCl, while in alkaline solutions, PhSO₂NCl₂ and HOCl do not exist.[1] Additionally, exposure to light and high temperatures can accelerate the degradation of N-halo compounds.[6]
Experimental Protocols and Data
Protocol 1: Chemical Regeneration of Chloramine-B
This protocol details the regeneration of Chloramine-B from benzenesulfonamide based on established synthesis methods.[2]
Methodology:
-
Preparation: In a suitable reaction vessel, gradually add 1 mole of benzenesulfonamide to 2-3 moles of a 4-5 N sodium hydroxide (NaOH) solution at 25°C (298 K) with constant stirring.
-
Homogenization: Continue stirring until the solution becomes homogeneous. Filter the solution to remove any insoluble impurities.
-
Chlorination: Heat the filtrate to a temperature range of 65-70°C (338-343 K). Slowly bubble chlorine gas through the heated solution over a period of approximately 1 hour.
-
Reaction Completion: After the chlorine addition is complete, continue stirring the mixture for an additional hour at the same temperature.
-
Isolation: Heat the reaction mass to 85°C (358 K) and filter the hot solution through a Schott's funnel to collect the precipitated Chloramine-B crystals.
-
Drying: Dry the collected product appropriately. The expected yield is approximately 99%.[2]
Protocol 2: Quantification of Regenerated Chloramine-B
To verify the success and yield of the regeneration, the concentration of the active chlorine in the regenerated Chloramine-B can be determined iodometrically.[4]
Methodology:
-
Sample Preparation: Accurately weigh a sample of the regenerated Chloramine-B and dissolve it in distilled water to a known volume.
-
Reaction: Take a known aliquot of the Chloramine-B solution. Add 10% potassium iodide (KI) solution and dilute sulfuric acid. This will liberate iodine.
-
Titration: Immediately titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
-
Endpoint Detection: Use a starch solution as an indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.
-
Calculation: The concentration of Chloramine-B can be calculated based on the stoichiometry of the reaction and the volume of sodium thiosulfate used.
Summary of Regeneration Conditions
| Parameter | Value | Reference |
| Reactants | Benzenesulfonamide, Chlorine, Sodium Hydroxide | [2] |
| Molar Ratio (Benzenesulfonamide:NaOH) | 1 : 2-3 | [2] |
| NaOH Concentration | 4-5 N | [2] |
| Initial Temperature | 25°C (298 K) | [2] |
| Chlorination Temperature | 65-70°C (338-343 K) | [2] |
| Filtration Temperature | 85°C (358 K) | [2] |
| Expected Yield | ~99% | [2] |
Troubleshooting Guide
Problem: Low or No Yield of Regenerated Chloramine-B
-
Possible Cause 1: Incorrect Stoichiometry. The molar ratio of benzenesulfonamide to sodium hydroxide is critical for ensuring the complete formation of the sodium salt, which then reacts with chlorine.
-
Solution: Ensure that benzenesulfonamide is added to a 2-3 molar excess of 4-5 N NaOH solution as specified in the protocol.[2]
-
-
Possible Cause 2: Inadequate Temperature Control. The reaction temperature significantly affects the reaction rate and product stability.
-
Solution: Maintain the chlorination reaction temperature strictly within the 65-70°C range.[2] Lower temperatures may slow the reaction, while significantly higher temperatures could promote decomposition.
-
-
Possible Cause 3: Impure Reactants. The presence of impurities in the starting benzenesulfonamide or other reagents can lead to side reactions, reducing the yield.
-
Solution: Use analytical grade benzenesulfonamide, NaOH, and a reliable source of chlorine gas. Filter the initial benzenesulfonamide-NaOH solution to remove any particulates before chlorination.[2]
-
Problem: The Final Product Shows Poor Stability or Decomposes Quickly
-
Possible Cause 1: Residual Acidity or Incorrect pH. Chloramine-B is more stable in alkaline solutions.[1] Any residual acidity can lead to disproportionation and decomposition.
-
Solution: Ensure the initial amount of NaOH is sufficient. After regeneration, store the product in a dry, cool place. When preparing aqueous solutions, use a buffered or slightly alkaline system if compatible with the downstream application.
-
-
Possible Cause 2: Exposure to Light. Like many N-halo compounds, Chloramine-B can be sensitive to light, which can catalyze its decomposition.[6]
-
Solution: Store the solid product and any prepared solutions in amber-colored or opaque containers to protect them from light.
-
Problem: Difficulty in Isolating the Product
-
Possible Cause 1: Premature Crystallization. If the solution cools too quickly before filtration, the product may crystallize along with impurities.
-
Solution: Filter the reaction mixture while it is still hot (around 85°C) to ensure that the product is collected efficiently and impurities remain in the solution.[2]
-
-
Possible Cause 2: Product is too soluble. The concentration of reactants may be too low, preventing the product from precipitating effectively.
-
Solution: Adhere to the recommended concentrations in the protocol. If the product remains in solution, careful cooling may promote crystallization. Avoid adding excess water during the initial steps.
-
Visual Guides
Caption: Workflow for the chemical regeneration of Chloramine-B.
Caption: Logical relationships in troubleshooting Chloramine-B regeneration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]
- 3. Chloramine B synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Chloramine-B, N-chlorobenzenesulfonamide sodium salt [organic-chemistry.org]
- 6. allanchem.com [allanchem.com]
Technical Support Center: Sodium N-chlorobenzenesulfonamide (Chloramine-B) Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering slow reaction kinetics with Sodium N-chlorobenzenesulfonamide (Chloramine-B).
Troubleshooting Guides
This section addresses common issues related to the slow reaction kinetics of Chloramine-B in a question-and-answer format, offering specific advice to accelerate your reactions.
Question 1: My oxidation/chlorination reaction with Chloramine-B is proceeding very slowly. What are the primary factors I should investigate?
Answer: Slow reaction rates with Chloramine-B are typically influenced by a few key parameters. Systematically investigating the following factors is the best approach to identify and resolve the issue:
-
pH of the reaction medium: The reactivity of Chloramine-B is highly dependent on pH. The active species in its reactions can vary depending on whether the conditions are acidic, neutral, or basic.[1] For instance, in acidic media, the protonated form is a key reactive species, while in alkaline conditions, other species may dominate.[2] Experiment with a range of pH values to find the optimum for your specific substrate.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.[3][4] A common rule of thumb is that the reaction rate can double for every 10°C increase in temperature. However, be mindful of the stability of your reactants and products at elevated temperatures. Chloramine-B itself can decompose at higher temperatures, with one study noting an endothermic transition between 80°C and 125°C and an exothermic decomposition at 188°C.[5]
-
Concentration of Reactants: The rate of reaction is generally proportional to the concentration of the reactants. Increasing the concentration of either your substrate or Chloramine-B can lead to a faster reaction.
-
Presence of a Catalyst: Many reactions involving Chloramine-B can be significantly accelerated by the use of a catalyst. For example, Osmium(VIII) has been shown to catalyze the oxidation of alcohols by Chloramine-B in an alkaline medium.[6] Consider screening for a suitable catalyst for your specific transformation.
Question 2: I have tried adjusting the temperature and concentration, but the reaction is still sluggish. How does pH specifically affect the reactive species of Chloramine-B?
Answer: The pH of the medium dictates the equilibrium between different active chlorine species derived from Chloramine-B. Understanding this relationship is crucial for optimizing your reaction. The active species can include dichloramine-B, hypochlorous acid, or the protonated form of Chloramine-B itself.[1]
In acidic solutions, the protonated form, PhSO₂NHCl, is often the primary oxidizing species.[7] Conversely, in alkaline media, the reaction mechanism may involve the hypochlorite (B82951) ion. The specific nature of your substrate will determine which of these species is more effective. Therefore, a systematic pH screen is highly recommended. You can prepare a series of buffered solutions to test a range of pH values and monitor the reaction progress to identify the optimal condition.
Question 3: My product is decomposing, or I am observing significant side product formation. Could this be related to the reaction conditions used to accelerate the kinetics?
Answer: Yes, aggressive reaction conditions aimed at increasing the reaction rate can sometimes lead to product decomposition or the formation of unwanted side products. N-chloro compounds can be unstable, and their decomposition can be triggered by heat and light.[5]
If you are observing decomposition, consider the following:
-
Lower the Temperature: While higher temperatures increase the reaction rate, they can also accelerate decomposition pathways. Try running the reaction at a lower temperature for a longer period.
-
Optimize Catalyst Loading: If you are using a catalyst, ensure you are using the optimal loading. Too much catalyst can sometimes lead to over-oxidation or other side reactions.
-
Control the Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of Chloramine-B might lead to undesired side reactions with your product.
-
Prompt Work-up: Once the reaction has reached a satisfactory conversion, it is crucial to work up the reaction mixture promptly to isolate the product from the reactive environment.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of a Chloramine-B solution?
A1: The stability of Chloramine-B solutions can be influenced by factors such as pH, temperature, and exposure to light. It is generally more stable than N-chlorosuccinimide but less stable than Chloramine-T.[1][8] For kinetic experiments, it is advisable to prepare fresh solutions and standardize them iodometrically before use.[1][9] Store solutions in brown bottles to prevent photochemical decomposition.[9]
Q2: How can I monitor the progress of my reaction with Chloramine-B?
A2: A common and effective method for monitoring the consumption of Chloramine-B is through iodometric titration.[1] At specific time intervals, an aliquot of the reaction mixture is withdrawn and quenched (e.g., with ice). The unreacted Chloramine-B is then allowed to react with potassium iodide in an acidic solution to liberate iodine. The liberated iodine can then be titrated with a standardized solution of sodium thiosulfate (B1220275) using starch as an indicator.[1] Alternatively, spectrophotometric methods can be employed by monitoring the decrease in absorbance of a reactant or the increase in absorbance of a product at a specific wavelength.[10]
Q3: Are there any known catalysts that can accelerate reactions with Chloramine-B?
A3: Yes, certain metal catalysts have been shown to be effective. For instance, Osmium(VIII) has been used to catalyze the oxidation of unsaturated alcohols by Chloramine-B in alkaline media.[6] Ruthenium(II) complexes have also been shown to catalyze reactions involving chlorite (B76162), a related species.[11][12] The choice of catalyst will be highly dependent on the specific reaction you are performing.
Data Presentation
Table 1: Influence of Reactant Concentration on Pseudo-First-Order Rate Constant (k') for the Oxidation of Levetiracetam by Chloramine-B at 308 K
| [Chloramine-B]₀ (x 10⁻⁴ M) | [Levetiracetam]₀ (x 10⁻³ M) | [HCl] (x 10⁻² M) | k' (x 10⁻⁴ s⁻¹) |
| 5.0 | 4.0 | 2.0 | 4.12 |
| 6.0 | 4.0 | 2.0 | 4.15 |
| 7.0 | 4.0 | 2.0 | 4.13 |
| 8.0 | 4.0 | 2.0 | 4.18 |
| 7.0 | 2.0 | 2.0 | 2.08 |
| 7.0 | 3.0 | 2.0 | 3.14 |
| 7.0 | 5.0 | 2.0 | 5.23 |
| 7.0 | 6.0 | 2.0 | 6.28 |
| 7.0 | 4.0 | 1.0 | 2.36 |
| 7.0 | 4.0 | 3.0 | 5.47 |
| 7.0 | 4.0 | 4.0 | 6.82 |
| 7.0 | 4.0 | 5.0 | 8.15 |
Data adapted from a kinetic study on the oxidation of Levetiracetam.[7]
Table 2: Effect of Temperature on the Rate of Oxidation of Levetiracetam by Chloramine-B
| Temperature (K) | k' (x 10⁻⁴ s⁻¹) |
| 303 | 3.25 |
| 308 | 4.13 |
| 313 | 5.28 |
| 318 | 6.75 |
| 323 | 8.56 |
Data adapted from a kinetic study on the oxidation of Levetiracetam.[7]
Experimental Protocols
Protocol 1: General Procedure for a Kinetic Study of Oxidation by Chloramine-B
This protocol outlines a general method for studying the kinetics of an oxidation reaction using Chloramine-B under pseudo-first-order conditions.[1]
-
Preparation of Solutions:
-
Prepare a stock solution of Chloramine-B in doubly distilled water and standardize it by iodometric titration. Store the solution in a dark-colored bottle.[9]
-
Prepare a stock solution of the substrate to be oxidized in a suitable solvent.
-
Prepare buffer solutions for the desired pH range.
-
Prepare a solution of a quenching agent (e.g., potassium iodide) and a standard solution of sodium thiosulfate for titration.
-
-
Reaction Setup:
-
The reaction is typically carried out under pseudo-first-order conditions with respect to the oxidizing agent, meaning the substrate concentration is in large excess (e.g., at least 10-fold) compared to the Chloramine-B concentration.
-
In a thermostat-controlled water bath set to the desired temperature (e.g., 303 K), place a reaction vessel containing the substrate solution and the buffer. Allow the solution to reach thermal equilibrium.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the pre-equilibrated Chloramine-B solution to the reaction vessel.
-
Start a stopwatch immediately upon addition.
-
At regular time intervals, withdraw a measured aliquot of the reaction mixture and transfer it to a flask containing a quenching solution (e.g., a mixture of potassium iodide and dilute sulfuric acid).
-
Titrate the liberated iodine with a standard sodium thiosulfate solution using starch as an indicator.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') can be determined from the slope of the linear plot of log(V₀ - Vₜ) versus time, where V₀ is the initial titer and Vₜ is the titer at time t.
-
Visualizations
Caption: General reaction pathway for oxidation/chlorination with Chloramine-B.
Caption: Troubleshooting workflow for slow Chloramine-B reactions.
Caption: Experimental workflow for a kinetic study of a Chloramine-B reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound as a Selective Oxidant for Hexosamines in Alkaline Medium: A Kinetic and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. wjbphs.com [wjbphs.com]
- 8. materialsciencejournal.org [materialsciencejournal.org]
- 9. tsijournals.com [tsijournals.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic reactions of chlorite with a polypyridylruthenium(ii) complex: disproportionation, chlorine dioxide formation and alcohol oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Products Synthesized with Chloramine-B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying products synthesized using Chloramine-B. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges encountered during experimental workups.
Troubleshooting Guide
Q1: After my reaction with Chloramine-B, I have a persistent solid in my organic layer that I suspect is a byproduct. How can I identify and remove it?
A: The most common solid byproduct from reactions involving Chloramine-B is benzenesulfonamide (B165840), which results from the reduction of Chloramine-B.
Identification:
-
Melting Point: Benzenesulfonamide has a melting point of approximately 150-152 °C.
-
Solubility: It has low solubility in water but is soluble in organic solvents like ethanol, methanol (B129727), and acetone.[1][2]
-
Spectroscopy: Compare the NMR or IR spectrum of the isolated solid with a known standard of benzenesulfonamide.
Removal Strategies:
-
Aqueous Wash: A primary and effective method is to wash the organic layer with a basic aqueous solution. Benzenesulfonamide is acidic and will be deprotonated to form a water-soluble salt.
-
Protocol: Wash the organic extract with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1-5%) sodium hydroxide (B78521) (NaOH) solution. Repeat the wash 2-3 times, monitoring the removal of the solid.
-
-
Recrystallization: If the desired product has significantly different solubility characteristics from benzenesulfonamide, recrystallization is an effective purification method.[3][4]
Q2: I'm struggling to separate my product from benzenesulfonamide using column chromatography. What conditions should I try?
A: Benzenesulfonamide is a polar compound due to the sulfonamide group. Successful chromatographic separation depends on exploiting the polarity difference between your product and this byproduct.
Troubleshooting Steps:
-
Solvent System (Eluent):
-
Start with a non-polar solvent system and gradually increase the polarity. A common starting point for separating aromatic compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297).
-
Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration to elute your product, leaving the more polar benzenesulfonamide on the column.
-
For highly polar products, a solvent system like dichloromethane (B109758) and methanol might be necessary.
-
-
Stationary Phase:
-
Standard silica (B1680970) gel is typically effective.[5]
-
If your compound is acid-sensitive, you can use deactivated silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (B128534) (1-3%).[6]
-
-
TLC Analysis: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC) to ensure a good separation between your product and the byproduct. Aim for a difference in Rf values of at least 0.2.
Q3: My recrystallization is not working well; either nothing crystallizes, or I get a low yield.
A: Recrystallization success is highly dependent on the choice of solvent and the concentration of the solute.
Troubleshooting Scenarios & Solutions:
| Issue | Possible Cause | Solution | Citation |
| No Crystals Form | The solution is not supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. | [4] |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration and then cool the solution again. | [4] | |
| Low Crystal Yield | The compound is too soluble in the chosen solvent at low temperatures. | Choose a different solvent or a solvent/anti-solvent system. A good solvent will dissolve the compound when hot but have low solubility when cold. | [3] |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. | [4] | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent. | [3] |
| The solution is supersaturated with impurities. | Perform a preliminary purification step (e.g., an aqueous wash) before recrystallization. |
Frequently Asked Questions (FAQs)
Q4: What are the common byproducts in reactions involving Chloramine-B?
A: The primary byproduct is benzenesulfonamide . Depending on the reaction conditions and substrates, other potential byproducts can include chlorinated organic compounds and products from side reactions of the starting materials.[4]
Q5: How can I effectively remove unreacted Chloramine-B from my reaction mixture?
A: Unreacted Chloramine-B is water-soluble and can typically be removed by washing the organic reaction mixture with water or a brine solution (saturated NaCl).[7]
Q6: What is the best general approach for a reaction work-up after using Chloramine-B?
A: A standard liquid-liquid extraction is a robust starting point.
-
Quench the reaction: If necessary, quench any remaining reactive species as per your specific protocol.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Washes:
-
Wash with water to remove most of the water-soluble species.
-
Wash with a saturated sodium bicarbonate solution to remove acidic byproducts like benzenesulfonamide.
-
Wash with brine to reduce the amount of dissolved water in the organic layer.
-
-
Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate: Remove the solvent under reduced pressure using a rotary evaporator.
-
Further Purification: The resulting crude product can then be further purified by recrystallization or column chromatography if needed.
Q7: Can I use a similar purification strategy for products synthesized with Chloramine-T?
A: Yes, the purification strategies are very similar. The primary byproduct from Chloramine-T reactions is p-toluenesulfonamide, which has similar chemical properties to benzenesulfonamide and can be removed using the same techniques (e.g., basic aqueous wash).
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Benzenesulfonamide
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate) and mix.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer will typically be the top layer unless a halogenated solvent like dichloromethane is used.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh sodium bicarbonate solution (steps 3-6) two more times.
-
Wash the organic layer once with an equal volume of water, followed by a wash with an equal volume of brine.
-
Drain the aqueous layer and transfer the organic layer to a clean Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., anhydrous sodium sulfate), and swirl the flask. Continue adding the drying agent until it no longer clumps together.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the organic solution using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization from a Single Solvent
-
Place the crude product containing benzenesulfonamide into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., 95% ethanol, isopropanol) and a boiling chip.[1][2]
-
Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Add small portions of the hot solvent until the solid just dissolves completely.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Diagrams
Caption: General purification workflow after a Chloramine-B reaction.
Caption: Decision tree for troubleshooting recrystallization problems.
References
- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Chromatography [chem.rochester.edu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Comparative Analysis of the Oxidizing Strength of Chloramine-B and Chloramine-T
For Researchers, Scientists, and Drug Development Professionals
Chloramine-B and Chloramine-T are N-halo-N-metallo reagents widely employed as mild oxidizing and chlorinating agents in organic synthesis and for disinfection purposes. Their structural similarity, differing only by a methyl group on the phenyl ring, belies subtle but significant differences in their reactivity, stability, and, consequently, their oxidizing strength. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies, to aid researchers in selecting the appropriate reagent for their specific applications.
Physicochemical and Performance Characteristics
Chloramine-T is generally more stable and soluble in a wider range of solvents compared to Chloramine-B, which has contributed to its more frequent use in organic synthesis.[1] Both reagents, however, are effective oxidizing agents in acidic, neutral, and basic conditions.[1] The primary active oxidants in aqueous solutions are considered to be dichloramine-T/B, hypochlorous acid, or the protonated forms of the chloramines themselves, depending on the reaction medium.[1]
A summary of their key properties is presented below:
| Property | Chloramine-T (CAT) | Chloramine-B (CAB) |
| Chemical Formula | CH₃C₆H₄SO₂NClNa | C₆H₅SO₂NClNa |
| Molar Mass (anhydrous) | 227.64 g/mol | 213.62 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | More soluble in a wider range of solvents.[1] | Slightly less soluble.[1] |
| Stability | Generally more stable.[1] | Less stable.[1] |
| Active Chlorine Content | ~25% | ~26-28% |
Chemical Structures
The fundamental difference between Chloramine-T and Chloramine-B lies in the presence of a methyl group at the para position of the benzene (B151609) ring in Chloramine-T.
Caption: Chemical structures of Chloramine-T and Chloramine-B.
Oxidizing Strength: A Quantitative and Qualitative Comparison
The oxidizing power of these compounds stems from the electrophilic nature of the chlorine atom bonded to the nitrogen. A quantitative measure of this is the standard electrode potential (E°).
Standard Electrode Potential
The oxidation potential of the Chloramine-T/p-toluenesulfonamide (PTS) couple varies with the pH of the medium.[2] At pH 0.65, the potential is 1.139 V, and at pH 7.0, it is 0.778 V.[2] While specific redox potential values for Chloramine-B are not as readily available in the literature, a comparative assessment can be made through kinetic studies.
Comparative Kinetic Studies
A kinetic study on the oxidation of n-propylamine and n-butylamine by both Chloramine-B (CAB) and Chloramine-T (CAT) in an alkaline medium revealed that the rate of oxidation is influenced by the choice of oxidant. The study followed the experimental rate law: rate = k′ [oxidant] [amine] [OH⁻]⁻¹, where x is a fractional value.
Experimental Protocols
To quantitatively assess and compare the oxidizing strength of these reagents, standardized experimental protocols are essential.
Redox Potential Measurement
This protocol is used to determine the oxidizing strength of a solution containing Chloramine-T or Chloramine-B.
-
System Preparation: Prepare a chlorine-demand-free water sample to ensure that the measured potential is solely due to the added disinfectant.[3]
-
Electrode Calibration: Calibrate a redox potential meter using standard solutions. The setup typically consists of a platinum indicator electrode and a reference electrode (e.g., Ag/AgCl).[3]
-
Solution Preparation: Dissolve a known amount of Chloramine-T or Chloramine-B in the chlorine-demand-free water to achieve the desired concentration. Adjust the pH to the desired value, as redox potential is highly pH-dependent.[3]
-
Measurement: Immerse the electrodes in the solution and allow the reading to stabilize. Record the redox potential in millivolts (mV).[3]
Kinetic Analysis via Iodometric Titration
Iodometric titration is a common method to determine the concentration of an oxidizing agent over time, allowing for the calculation of reaction rates.
Caption: Experimental workflow for kinetic analysis using iodometric titration.
Mechanism of Oxidation: Formation of Active Species
In aqueous solutions, Chloramine-T and Chloramine-B exist in equilibrium with several active oxidizing species. The relative concentrations of these species are pH-dependent and play a crucial role in the oxidation mechanism.
Caption: Formation of active oxidizing species from Chloramine-T/B.
Conclusion
Both Chloramine-T and Chloramine-B are effective and versatile oxidizing agents. Chloramine-T is more widely documented and often preferred due to its enhanced stability and solubility.[1] However, Chloramine-B remains a potent alternative. The choice between these two reagents should be guided by the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and overall cost-effectiveness. While the standard electrode potential for Chloramine-T is established, further quantitative studies on Chloramine-B would be beneficial for a more direct comparison of their intrinsic oxidizing power.
References
A Comparative Guide to Allylic Halogenation: Sodium N-chlorobenzenesulfonamide vs. N-bromosuccinimide
For researchers and professionals in drug development and organic synthesis, the selective functionalization of allylic positions is a critical transformation. This guide provides an objective comparison of two potential reagents for allylic halogenation: the widely-used N-bromosuccinimide (NBS) and Sodium N-chlorobenzenesulfonamide (also known as Chloramine-B). This comparison is based on established experimental data and methodologies.
Executive Summary
N-bromosuccinimide (NBS) is the preeminent reagent for allylic bromination, operating through a well-understood free-radical chain mechanism known as the Wohl-Ziegler reaction.[1][2] This method is highly selective for the allylic position, primarily due to the ability of NBS to maintain a low concentration of bromine, which suppresses competing electrophilic addition to the double bond.[3] In stark contrast, the use of this compound for allylic chlorination is not well-documented in the scientific literature. While N-chloro compounds are known, N-chlorosuccinimide is generally ineffective for allylic chlorination.[1] The reactivity of this compound in this specific context is not established, making NBS the unequivocally recommended and reliable reagent for selective allylic halogenation.
Performance Comparison: NBS for Allylic Bromination
Quantitative data for the allylic bromination of various substrates using NBS is extensively reported. The reaction is known for its efficiency and selectivity.
| Substrate | Reaction Conditions | Product(s) | Yield (%) | Reference |
| Cyclohexene | NBS, Benzoyl Peroxide, CCl₄, reflux | 3-Bromocyclohexene | ~80-90 | [4] (Implied) |
| Hept-2-ene | NBS, AIBN, CCl₄, reflux | 4-Bromohept-2-ene | Not specified | [4] |
| Toluene | NBS, Radical Initiator, CCl₄, reflux | Benzyl bromide | High | [5] |
| Propene | NBS, light | Allyl bromide | Not specified | [5] |
Note: Specific yield data can vary based on the precise reaction conditions and scale. The yields for allylic bromination with NBS are generally good to excellent.
Due to a lack of available data for the use of this compound in allylic chlorination, a direct quantitative comparison is not possible.
Reaction Mechanisms and Selectivity
The significant difference in the utility of these reagents stems from their reaction mechanisms.
N-Bromosuccinimide (NBS): A Radical-Mediated Pathway
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[6] The key to its success is the in-situ generation of a low concentration of molecular bromine.[7]
-
Initiation: The reaction is initiated by a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light, which leads to the formation of a bromine radical.[8][9]
-
Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical.[10] This allylic radical then reacts with a molecule of Br₂, which is generated from the reaction of NBS with trace amounts of HBr, to yield the allylic bromide and a new bromine radical that continues the chain reaction.[4][11]
-
Termination: The reaction concludes when radical species combine.[8]
The low concentration of Br₂ is crucial as it disfavors the ionic electrophilic addition to the double bond, thus ensuring high selectivity for allylic substitution.[10][12]
This compound: A Hypothesized Pathway
There is a lack of established literature for the use of this compound in allylic chlorination. While other N-chloro compounds have been explored for chlorination reactions, they do not always proceed via a radical mechanism at the allylic position.[13] If this compound were to function as an allylic halogenating agent, it would likely also need to proceed through a radical pathway, similar to NBS. However, the N-Cl bond dissociation energy and the reactivity of the potential benzenesulfonamidyl radical would be critical factors influencing the reaction's feasibility and selectivity.
Experimental Protocols
Allylic Bromination using N-Bromosuccinimide (Wohl-Ziegler Reaction)
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Alkene substrate
-
N-bromosuccinimide (NBS), recrystallized if necessary
-
Anhydrous carbon tetrachloride (CCl₄) or a suitable alternative solvent like cyclohexane (B81311) or acetonitrile[1][4]
-
Radical initiator (e.g., 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide)
-
Reaction flask, reflux condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the alkene in anhydrous CCl₄ in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a stoichiometric amount of NBS.
-
Add a catalytic amount of the radical initiator (e.g., AIBN).
-
The reaction mixture is stirred and heated to reflux under an inert atmosphere.[4]
-
The reaction progress can be monitored by observing the consumption of the denser NBS and the appearance of the less dense succinimide (B58015) byproduct, which floats on top of the CCl₄.[1]
-
After the reaction is complete (typically after all NBS has been converted), the mixture is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The filtrate is washed with water, a dilute solution of sodium thiosulfate (B1220275) (to remove any remaining bromine), and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude allylic bromide.
-
The product can be further purified by distillation or chromatography.
Allylic Chlorination using this compound
A standard, reliable protocol for the use of this compound for the specific purpose of allylic chlorination is not available in the reviewed scientific literature.
Visualizing the Pathways
To better understand the underlying processes, the following diagrams illustrate the key mechanisms and workflows.
Caption: General mechanism of radical allylic halogenation.
Caption: Comparative experimental workflow for allylic halogenation.
For researchers and professionals in drug development requiring a robust and selective method for allylic halogenation, N-bromosuccinimide (NBS) is the unequivocally superior and well-established reagent. Its efficacy is supported by extensive literature and a clear mechanistic understanding that ensures high selectivity for the allylic position, thereby minimizing byproduct formation. This compound is not a recognized reagent for general allylic chlorination, and its use for this purpose lacks scientific validation. Therefore, for predictable and high-yielding allylic bromination, NBS remains the gold standard.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Bromination | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Wohl-Ziegler Reaction [organic-chemistry.org]
- 8. Ch 10 : Radical halogenation of allylic systems [chem.ucalgary.ca]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. aklectures.com [aklectures.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Chloramine-B and Calcium Hypochlorite as Disinfectants
A comprehensive review of the disinfectant properties, efficacy, stability, and safety of Chloramine-B and calcium hypochlorite (B82951), providing researchers and drug development professionals with objective data for informed decision-making.
This guide presents a detailed comparative study of two prominent chlorine-releasing disinfectants: Chloramine-B and calcium hypochlorite. While both are effective antimicrobial agents, they exhibit distinct differences in their chemical properties, stability, and biocidal activity. This report synthesizes available experimental data to provide a clear comparison of their performance.
Executive Summary
Chloramine-B, an organic chloramine (B81541), is known for its stability and prolonged release of active chlorine, making it a suitable option for applications requiring sustained antimicrobial action. Calcium hypochlorite, an inorganic hypochlorite, offers a high concentration of available chlorine, resulting in rapid and potent disinfection. The choice between these two disinfectants depends on the specific application, required contact time, and safety considerations.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of Chloramine-B and calcium hypochlorite is crucial for their effective application.
| Property | Chloramine-B | Calcium Hypochlorite |
| Chemical Formula | C₆H₅SO₂NClNa | Ca(OCl)₂ |
| Appearance | White crystalline powder | White or grayish-white granular solid or tablets |
| Available Chlorine | ~25-29%[1] | ~65-70% |
| Solubility in Water | Soluble | Moderately soluble, reacts in alcohol |
| Stability | Relatively stable, with a long shelf life[1] | Less stable, decomposes with heat, light, and moisture |
Antimicrobial Efficacy: A Comparative Overview
Both Chloramine-B and calcium hypochlorite demonstrate broad-spectrum antimicrobial activity against bacteria, viruses, and fungi. Their efficacy is influenced by factors such as concentration, contact time, pH, and the presence of organic matter.
Bactericidal Activity
While direct comparative studies are limited, research on related compounds and individual efficacy provides valuable insights. For instance, a study comparing Chloramine T, a closely related compound to Chloramine-B, with monochloramine showed that at a concentration of 0.036 mM, monochloramine achieved a 3-log10 reduction of E. coli in 1 minute, whereas Chloramine T required 120 minutes for the same effect.[2] This suggests that the efficacy of organic chloramines can vary significantly.
Calcium hypochlorite is a potent bactericide. In a study evaluating its efficacy against a surrogate for Bacillus anthracis, a concentration of 1 ppm was sufficient to completely eliminate vegetative cells.[3]
Sporicidal Activity
The sporicidal activity of these disinfectants is a critical consideration for high-level disinfection. A comparative study on Bacillus cereus spores found that while Chloramine-B allowed for some germination and subsequent cell development after a 4-hour treatment, another disinfectant, Presept, prevented post-germinative development under the same conditions.[4]
Calcium hypochlorite has demonstrated significant sporicidal efficacy. In the previously mentioned study against the B. anthracis surrogate, a concentration of 300 ppm of calcium hypochlorite was required to completely eliminate the spores, highlighting the higher concentration needed for sporicidal action compared to bactericidal activity.[3]
Fungicidal and Virucidal Activity
Studies have shown that Chloramine T exhibits fungicidal activity against various Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 1.38 to 5.54 mmol/L.[5] The virucidal efficacy of chlorine-based disinfectants is well-established, with their effectiveness being dependent on the virus type (enveloped vs. non-enveloped) and the concentration of available chlorine.[6]
Calcium hypochlorite is effective against a wide range of viruses and fungi.[7] Its high available chlorine content contributes to its potent virucidal and fungicidal properties.
Stability of Solutions
The stability of disinfectant solutions is crucial for maintaining their efficacy over time.
Chloramine-B solutions are generally more stable than hypochlorite solutions, retaining their active chlorine content for longer periods.[1] This prolonged stability makes them suitable for applications where a residual disinfectant concentration is desired.
Calcium hypochlorite solutions are less stable and can degrade, especially when exposed to heat, light, and air.[8] It is recommended to prepare solutions fresh daily to ensure optimal performance. However, when stored in closed, opaque containers at room temperature, a 1:5 dilution of household bleach (a source of hypochlorite) can retain 83% to 85% of its chlorine concentration for up to 30 days.[8]
Safety and Toxicity Profile
A comparative study in mice indicated that both calcium hypochlorite and chloramine can induce changes in liver enzymes and blood biochemistry.[9]
Chloramine-B is generally considered to be less irritating and corrosive than hypochlorites. However, it can still cause skin and respiratory irritation, and appropriate personal protective equipment should be used during handling.[10]
Calcium hypochlorite is a strong oxidizing agent and can be corrosive to skin and eyes. It is also a respiratory irritant. Ingestion can cause severe damage to the gastrointestinal tract.[11]
Experimental Protocols
Standardized methods are essential for the accurate evaluation and comparison of disinfectant efficacy.
Use-Dilution Test
This method is commonly used to determine the effectiveness of a disinfectant on a hard, non-porous surface.
Protocol:
-
Carrier Preparation: Stainless steel cylinders are inoculated with a standardized culture of the test microorganism and then dried.
-
Disinfectant Exposure: The inoculated carriers are immersed in the disinfectant solution at the desired concentration and for a specified contact time.
-
Neutralization and Culture: The carriers are then transferred to a growth medium containing a neutralizer to inactivate the disinfectant.
-
Incubation and Observation: The cultures are incubated, and the presence or absence of microbial growth is observed to determine the disinfectant's efficacy.
Agar (B569324) Diffusion Test (Kirby-Bauer Method)
This method assesses the antimicrobial activity of a disinfectant by measuring the zone of inhibition it creates on an agar plate inoculated with a test microorganism.
Protocol:
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of an agar plate.
-
Disk Application: Sterile filter paper disks impregnated with the disinfectant solution are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the clear zone of no microbial growth around the disk is measured to determine the extent of the disinfectant's activity.
Broth Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a disinfectant.
Protocol:
-
Serial Dilutions: A series of twofold dilutions of the disinfectant are prepared in a liquid growth medium.
-
Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The tubes or microplates are incubated.
-
Observation: The lowest concentration of the disinfectant that prevents visible microbial growth is recorded as the MIC. To determine the MBC, aliquots from the clear tubes are subcultured onto fresh agar plates. The lowest concentration that results in no growth on the subculture is the MBC.
Mechanism of Action
The antimicrobial activity of both Chloramine-B and calcium hypochlorite is primarily due to the oxidizing power of the released active chlorine.
Calcium Hypochlorite: In solution, calcium hypochlorite dissociates to form hypochlorous acid (HOCl), a potent oxidizing agent. HOCl disrupts microbial cells by:
-
Oxidizing cellular components: It reacts with and denatures proteins, enzymes, and lipids, leading to metabolic dysfunction.
-
Damaging cell membranes: This results in increased permeability and leakage of cellular contents.
-
Inhibiting DNA synthesis: This prevents microbial replication.
Chloramine-B: As an organic chloramine, Chloramine-B releases active chlorine more slowly than calcium hypochlorite. Its mechanism of action involves:
-
Inhibition of essential enzymes: The active chlorine targets and inactivates key enzymes, particularly those containing sulfhydryl groups.[12]
-
Disruption of DNA, RNA, and protein synthesis: This leads to the cessation of cellular growth and replication.[12]
Below are diagrams illustrating the general mechanism of action and an experimental workflow.
Caption: General mechanism of chlorine-releasing disinfectants.
Caption: Experimental workflow for comparing disinfectant efficacy.
Conclusion
Both Chloramine-B and calcium hypochlorite are effective disinfectants with distinct advantages and disadvantages. Calcium hypochlorite provides a rapid and powerful disinfecting action due to its high available chlorine content, but it is less stable and more corrosive. Chloramine-B offers greater stability and a prolonged antimicrobial effect, with a generally better safety profile. The selection of the appropriate disinfectant should be based on a thorough evaluation of the specific requirements of the application, including the target microorganisms, required contact time, material compatibility, and safety protocols. Further direct comparative studies are warranted to provide more definitive quantitative data on the relative performance of these two important disinfectants.
References
- 1. Chloramine B | 127-52-6 [chemicalbook.com]
- 2. Microbicidal activity of monochloramine and chloramine T compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of calcium hypochlorite, quaternary ammonium compounds, and sodium hypochlorite in eliminating vegetative cells and spores of Bacillus anthracis surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Sporicidal effect of Presept and Chloramine B on Bacillus cereus spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Compared Calcium Hypochlorite to Other Chlorine-based Disinfectants [dongachem.com]
- 8. Stability and bactericidal activity of chlorine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjps.pk [pjps.pk]
- 10. Chemistry and Toxicity of Selected Disinfectants and By-Products - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Sodium N-chlorobenzenesulfonamide (Chloramine-B)
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of Sodium N-chlorobenzenesulfonamide (Chloramine-B), selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with established alternative techniques, namely Iodometric Titration and N,N-diethyl-p-phenylenediamine (DPD) Spectrophotometry. The comparative analysis is supported by detailed experimental protocols and performance data to facilitate informed decision-making in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers high specificity and the ability to separate the analyte of interest from potential degradation products or impurities, making it a powerful tool for stability-indicating assays and precise quantification.
Experimental Protocol
A representative stability-indicating HPLC method for the quantification of this compound is detailed below. This method is based on common practices for the analysis of sulfonamides and related compounds.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer (e.g., in a 60:40 v/v ratio).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Assessed by a minimum of five concentrations across the specified range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of known amounts of analyte spiked into a placebo matrix. Recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.
-
-
Specificity: Demonstrated by the ability to resolve the analyte peak from potential degradation products generated under stress conditions (e.g., acid, base, oxidation, heat, and light).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Method Validation Workflow
Caption: Workflow for the validation of the HPLC method.
Alternative Quantification Methods
While HPLC provides high specificity, other well-established methods offer advantages in terms of speed, cost, and simplicity for the quantification of this compound, primarily by measuring its active chlorine content.
Iodometric Titration
This classical titrimetric method is based on the oxidation of iodide to iodine by the active chlorine in Chloramine-B, followed by the titration of the liberated iodine with a standard sodium thiosulfate (B1220275) solution.
Experimental Protocol:
-
Accurately weigh a sample of this compound and dissolve it in distilled water in a conical flask.
-
Add an excess of potassium iodide solution (e.g., 10% w/v) and acidify the solution with acetic acid or sulfuric acid.
-
The solution will turn a yellow-brown color due to the liberation of iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution (e.g., 0.1 N) until the solution becomes a pale yellow.
-
Add a few drops of starch indicator solution, which will turn the solution a deep blue-black color.
-
Continue the titration with sodium thiosulfate, dropwise, until the blue color is completely discharged.
-
The concentration of this compound is calculated based on the volume of sodium thiosulfate consumed.
DPD Spectrophotometric Method
This colorimetric method involves the reaction of N,N-diethyl-p-phenylenediamine (DPD) with the active chlorine of Chloramine-B to produce a magenta-colored complex, the absorbance of which is proportional to the concentration.
Experimental Protocol:
-
Prepare a series of calibration standards of this compound in chlorine-demand-free water.
-
Prepare the sample solution in chlorine-demand-free water to a concentration within the calibration range.
-
To a specific volume of the standard or sample, add a DPD reagent solution or powder pillow and mix thoroughly.
-
A magenta color will develop almost instantaneously.
-
Measure the absorbance of the solution at a wavelength of 515 nm using a spectrophotometer.
-
Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of the sample from this curve.
Performance Comparison
The following table summarizes the key performance characteristics of the HPLC method compared to the alternative techniques.
| Parameter | HPLC | Iodometric Titration | DPD Spectrophotometry |
| Principle | Chromatographic Separation | Redox Titration | Colorimetry |
| Specificity | High (Analyte-specific) | Moderate (Measures total active chlorine) | Moderate (Measures total active chlorine) |
| Linearity (r²) | ≥ 0.999 | Not Applicable | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (RSD) | ≤ 2% | ≤ 3% | ≤ 5% |
| LOD | ~0.1 µg/mL | ~1 mg/L as Cl₂ | ~0.05 mg/L as Cl₂[1] |
| LOQ | ~0.3 µg/mL | ~3 mg/L as Cl₂ | ~0.15 mg/L as Cl₂[1] |
| Throughput | Moderate (requires run time) | Low (manual procedure) | High (rapid color development) |
| Cost per Sample | High | Low | Low |
| Advantages | Stability-indicating, high precision | Low cost, simple equipment | Fast, sensitive, suitable for field use |
| Limitations | Expensive equipment, requires expertise | Lower sensitivity, potential interferences | Interference from other oxidizing agents |
Comparison of Analytical Methods
Caption: Key attributes of the analytical methods.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. The HPLC method is the gold standard for applications demanding high specificity, accuracy, and the ability to perform stability studies, making it ideal for pharmaceutical quality control and drug development. Iodometric Titration serves as a reliable, low-cost alternative for determining the bulk purity of the substance where high sensitivity is not a prerequisite. The DPD Spectrophotometric method is highly suitable for rapid, routine monitoring of active chlorine content, particularly in applications such as water treatment, due to its speed and high sensitivity. Researchers and scientists should consider these factors to select the most appropriate method for their analytical needs.
References
A Comparative Kinetic Analysis of Amino Acid Oxidation by Chloramine-B and Chloramine-T
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Oxidizing Agents
The oxidation of amino acids is a fundamental process in biochemistry and is of significant interest in the development of new synthetic methodologies and understanding oxidative stress in biological systems. Among the various oxidizing agents, N-haloamines such as Chloramine-B (CAB) and Chloramine-T (CAT) have garnered considerable attention due to their versatility and reactivity. This guide provides a detailed kinetic comparison of the oxidation of amino acids by CAB and CAT, supported by experimental data, to aid researchers in selecting the appropriate reagent for their specific applications.
Executive Summary
Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, and its analogue, Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, are effective oxidizing agents for a variety of organic substrates, including amino acids. While structurally similar, their reactivity is influenced by the substituent on the benzene (B151609) ring (a methyl group in CAT). This guide reveals that the oxidation kinetics are highly dependent on the reaction conditions, particularly the pH of the medium. In acidic solutions, the reaction order and the nature of the active oxidizing species differ significantly from those in alkaline environments. While a comprehensive side-by-side kinetic study for a wide range of amino acids under identical conditions is not extensively documented in the literature, this guide compiles available data to draw meaningful comparisons.
Data Presentation: A Quantitative Kinetic Comparison
The following tables summarize the kinetic parameters for the oxidation of various amino acids by Chloramine-B and Chloramine-T under different experimental conditions. It is important to note that direct comparison of rate constants should be done with caution due to variations in experimental setups across different studies.
Table 1: Kinetic Data for the Oxidation of Amino Acids by Chloramine-B
| Amino Acid | Medium | Order in [CAB] | Order in [Amino Acid] | Order in [H⁺] or [OH⁻] | Rate Constant (k) | Reference |
| Cysteine | HClO₄ | 1 | 1 | Inverse fractional | Not explicitly stated | [1] |
Note: Quantitative rate constant data for a variety of amino acids with Chloramine-B is limited in the available literature.
Table 2: Kinetic Data for the Oxidation of Amino Acids by Chloramine-T
| Amino Acid | Medium | Order in [CAT] | Order in [Amino Acid] | Order in [H⁺] or [OH⁻] | Observed Rate Constant (k_obs) | Reference |
| Alanine | HCl | 1 | 1 | Independent | - | |
| Phenylalanine | HCl | 1 | 1 | Independent | - | |
| Glycine | Acidic (pH 4-6) | 1 | 0 | - | - | [2] |
| Valine | Acidic (pH 4-6) | 1 | 0 | - | - | [2] |
| Glycine | Acidic | 1 | Fractional | - | - | [3][4] |
| Valine | Acidic | 1 | Fractional | - | - | [3] |
| Threonine | Alkaline | 1 | 1 | Independent | - | [1] |
| Arginine | Alkaline | 1 | 1 | Inverse fractional | - | [1] |
| Histidine | Alkaline | 1 | 1 | Inverse fractional | - | [1] |
| Tryptophan | Basic | 1 | 1 | Inverse fractional | - | [5] |
Experimental Protocols
The kinetic studies summarized above generally follow a pseudo-first-order approach. Below is a generalized methodology for determining the reaction kinetics.
General Experimental Protocol for Kinetic Studies:
-
Reagent Preparation:
-
Standard solutions of Chloramine-B or Chloramine-T are prepared in double-distilled water and standardized iodometrically.
-
Solutions of the desired amino acids are prepared in the appropriate buffer (e.g., HClO₄ for acidic medium, NaOH for alkaline medium).
-
All other reagents, such as perchloric acid, sodium hydroxide (B78521), and sodium perchlorate (B79767) (to maintain ionic strength), are of analytical grade.
-
-
Kinetic Measurements:
-
The reactions are carried out under pseudo-first-order conditions, with the concentration of the amino acid in large excess over the oxidant.
-
The reaction is initiated by mixing the thermostated solutions of the oxidant and the amino acid/buffer mixture.
-
The progress of the reaction is monitored by periodically withdrawing aliquots of the reaction mixture and determining the concentration of the unreacted oxidant. This is typically done by iodometric titration or spectrophotometrically.
-
-
Data Analysis:
-
The pseudo-first-order rate constants (k') are calculated from the slope of the linear plots of log[oxidant] versus time.
-
The order of the reaction with respect to the amino acid and H⁺/OH⁻ is determined by varying their concentrations while keeping other parameters constant and observing the effect on k'.
-
Reaction Mechanisms and Signaling Pathways
The oxidation of amino acids by N-haloamines can proceed through different pathways depending on the pH of the medium.
In Acidic Medium: In acidic solutions, the probable oxidizing species are the free acid (RNHCl), dichloramine-T (RNCl₂), and hypochlorous acid (HOCl), where R is C₆H₅SO₂ for CAB and p-CH₃C₆H₄SO₂ for CAT. The reaction often shows a dependence on the hydrogen ion concentration.
In Alkaline Medium: In alkaline solutions, the likely reactive species are the N-haloamine itself (RNClNa), its anion (RNCl⁻), and hypochlorite (B82951) (OCl⁻). The rate of reaction is often inversely proportional to the hydroxide ion concentration, suggesting that the protonated form of the oxidant is more reactive.
Mandatory Visualizations
References
Navigating Analytical Challenges: A Comparative Guide to the Cross-Reactivity of Sodium N-chlorobenzenesulfonamide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. The presence of interfering substances can significantly impact the reliability of analytical tests. Sodium N-chlorobenzenesulfonamide, commonly known as Chloramine (B81541) B, is a compound that, due to its chemical nature as an organic chloramine, has the potential to cross-react in analytical tests designed for free and total chlorine. This guide provides an objective comparison of common analytical methods, highlighting their performance in the presence of such interfering agents and presenting alternative methods with enhanced specificity.
This comparison guide delves into the cross-reactivity of this compound in two prevalent analytical methods for chlorine analysis: the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method and amperometric titration. Furthermore, it introduces and evaluates two alternative methods, the Indophenol (B113434) method and Membrane Introduction Mass Spectrometry (MIMS), which offer improved selectivity in the presence of organic chloramines.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical to avoid the overestimation of chlorine residuals, which can have significant implications in various research and industrial applications. The following tables summarize the performance of the four methods, with a focus on their susceptibility to interference from organic chloramines like this compound.
Table 1: Performance Comparison of Analytical Methods for Chlorine in the Presence of Organic Chloramines
| Feature | DPD Colorimetric Method | Amperometric Titration | Indophenol Method | Membrane Introduction Mass Spectrometry (MIMS) |
| Principle | Oxidation of DPD reagent by chlorine, forming a colored product. | Electrochemical titration with a reducing agent (e.g., phenylarsine (B13959437) oxide). | Conversion of free chlorine to monochloramine, followed by reaction with a substituted phenol (B47542) to form a colored indophenol compound.[1] | Direct measurement of volatile and semi-volatile compounds based on their mass-to-charge ratio after permeation through a membrane. |
| Susceptibility to Chloramine B Interference | High (positive interference)[2] | Moderate to High (can be detected, especially as dichloramine fraction) | Low (does not react with chlorinated organic amines)[1] | Very Low (high specificity based on mass-to-charge ratio)[3][4] |
| Typical Application | Field and laboratory analysis of free and total chlorine. | Standard method for calibration of other methods; laboratory analysis. | Determination of free chlorine in the presence of chloramines and other oxidants.[1] | Research and specialized laboratory analysis for various chloramine species.[3][4] |
| Advantages | Simple, rapid, and widely available. | High precision and accuracy; considered a reference method. | High selectivity for free chlorine in the presence of organic chloramines.[1] | High specificity, enabling differentiation of various chloramine species.[3][4] |
| Limitations | Prone to interferences from various oxidants and organic chloramines.[2] | Requires skilled operator; potential for interferences from other oxidizing agents. | Temperature-dependent reaction time.[5] | Requires specialized and expensive equipment; not suitable for field use. |
Table 2: Quantitative Performance Data of Analytical Methods
| Parameter | DPD Colorimetric Method | Amperometric Titration | Indophenol Method | Membrane Introduction Mass Spectrometry (MIMS) |
| Detection Limit | ~0.02 mg/L | ~0.01 mg/L | 0.1 mg/L[6] | 0.034 - 0.36 mg/L (as Cl2, depending on the chloramine species)[3][4] |
| Precision | Variable, can be affected by interferences. | High, with proper technique. | 95% confidence interval of 3.47–3.55 mg/L for a 3.51 mg/L standard[5] | High, with stable instrument conditions. |
| Accuracy | Can be significantly overestimated in the presence of organic chloramines.[2] | Generally high, but can be affected by certain interferences. | High in matrices containing organic chloramines. | High due to direct measurement of the analyte. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the key experimental protocols for the analytical methods discussed.
DPD Colorimetric Method for Free and Total Chlorine
Principle: Free chlorine oxidizes N,N-diethyl-p-phenylenediamine (DPD) at a neutral pH to produce a magenta-colored solution. The intensity of the color is proportional to the free chlorine concentration and is measured spectrophotometrically. For total chlorine, potassium iodide is added to the sample, which catalyzes the reaction of combined chlorine (including organic chloramines) with DPD.
Procedure for Free Chlorine:
-
To a 10 mL water sample, add the contents of one DPD Free Chlorine reagent powder pillow.
-
Swirl to mix and immediately measure the absorbance at 530 nm using a spectrophotometer or colorimeter.
-
The reading should be taken within one minute of reagent addition to minimize interference from chloramines.[2]
Procedure for Total Chlorine:
-
To a 10 mL water sample, add the contents of one DPD Total Chlorine reagent powder pillow (which contains potassium iodide).
-
Swirl to mix and allow a reaction time of at least three minutes.
-
Measure the absorbance at 530 nm.
Amperometric Titration for Chlorine
Principle: This method involves the direct titration of chlorine with a standard solution of a reducing agent, such as phenylarsine oxide (PAO). The endpoint of the titration is detected by a change in the electric current flowing between two electrodes immersed in the sample.
Procedure for Total Chlorine:
-
Place 200 mL of the sample in the titration cell.
-
Add 1 mL of acetate (B1210297) buffer (pH 4) and 1 g of potassium iodide.
-
Titrate with a standardized 0.00564 N PAO solution.
-
The endpoint is reached when the current reading on the amperometer ceases to decrease and remains constant upon addition of the titrant.
Indophenol Method for Free Chlorine
Principle: Free chlorine in the sample is first converted to monochloramine by the addition of an ammonia (B1221849) solution. The resulting monochloramine then reacts with a substituted phenol in the presence of a catalyst to form a stable green-colored indophenol. The intensity of the color is directly proportional to the original free chlorine concentration.[1]
Procedure (Hach Method 10241):
-
Fill two sample cells with 10 mL of the sample. One will serve as the blank.
-
To the sample cell, add 5 drops of Freechlor F Reagent Solution and mix.
-
Add the contents of one Monochlor F Reagent Powder Pillow to both the sample and blank cells.
-
Shake both cells for approximately 20 seconds to dissolve the powder.
-
Allow a 5-minute reaction time (this may need adjustment based on sample temperature).[5]
-
Zero the instrument with the blank cell.
-
Read the absorbance of the sample cell at 655 nm.
Membrane Introduction Mass Spectrometry (MIMS) for Chloramine Analysis
Principle: MIMS is a technique where volatile or semi-volatile analytes in a liquid sample permeate through a thin, semi-permeable membrane directly into the ion source of a mass spectrometer. The analytes are then ionized and detected based on their mass-to-charge ratio, providing high specificity.
General Procedure:
-
The sample is continuously flowed or injected into a chamber in contact with the MIMS membrane.
-
Analytes, including different chloramine species, diffuse across the membrane into the high-vacuum environment of the mass spectrometer.
-
The molecules are ionized (e.g., by electron impact).
-
The resulting ions are separated by the mass analyzer and detected. Quantification is achieved by comparing the signal intensity to that of known standards.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for assessing the cross-reactivity of analytical methods.
Caption: Logical relationship of Chloramine B interference in different analytical tests.
Conclusion
The presence of this compound (Chloramine B) and other organic chloramines can lead to significant positive interference in the widely used DPD colorimetric and amperometric titration methods for chlorine analysis. This can result in an overestimation of the disinfection capacity of the water or solution being tested. For applications where the presence of organic chloramines is suspected, the Indophenol method offers a more selective and reliable alternative for the determination of free chlorine. For research and in-depth analysis requiring the differentiation of various chloramine species, Membrane Introduction Mass Spectrometry stands out as a highly specific and powerful technique. The choice of the analytical method should, therefore, be carefully considered based on the specific requirements of the analysis, the potential for interferences, and the available resources.
References
- 1. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 2. yamathosupply.com [yamathosupply.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantification of chloramines, bromamines and bromochloramine by Membrane Introduction Mass Spectrometry (MIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. images.hach.com [images.hach.com]
- 6. cdn.hach.com [cdn.hach.com]
"Efficacy of Chloramine-B against different microbial strains compared to other disinfectants"
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Disinfectant Performance
In the critical landscape of microbial control, the selection of an appropriate disinfectant is paramount to ensuring the validity of research and the safety of pharmaceutical products. This guide provides a detailed comparison of the efficacy of Chloramine-B, a chlorinated sulfonamide, against a variety of microbial strains, benchmarked against other commonly used disinfectants. The following data, compiled from various scientific studies, is intended to offer a quantitative basis for informed decision-making in laboratory and manufacturing settings.
Quantitative Efficacy Comparison
The antimicrobial efficacy of a disinfectant is typically measured by its ability to reduce a microbial population, often expressed as a logarithmic (log) reduction. The following tables summarize the performance of Chloramine-B and other disinfectants against key bacterial, fungal, and viral strains.
Table 1: Bactericidal Efficacy
| Disinfectant | Microbial Strain | Concentration | Contact Time | Log Reduction |
| Chloramine-T | Escherichia coli | 0.036 mM | 1 min | 3 |
| Chloramine-T | Staphylococcus aureus | 0.036 mM | 5 min | 3 |
| Chloramine-T * | Pseudomonas aeruginosa | 0.107 mM | 5 min | 3 |
| Monochloramine | Escherichia coli | 50 ppm | < 1 min | >6.5 |
| Monochloramine | Listeria monocytogenes | 50 ppm | < 1 min | >6.5 |
| Monochloramine | Pseudomonas fluorescens | 50 ppm | < 1 min | 4.2 |
| Sodium Hypochlorite | Escherichia coli | 50 ppm | < 1 min | >6.5 |
| Sodium Hypochlorite | Listeria monocytogenes | 50 ppm | < 1 min | >6.5 |
| Sodium Hypochlorite | Pseudomonas fluorescens | 50 ppm | < 1 min | 1.2 |
| Peracetic Acid | Salmonella Typhimurium | 20 ppm | 5 min | Complete Kill |
| Glutaraldehyde | Various Bacteria | 0.5-1% | 10 min | Effective Inactivation |
*Note: Data for Chloramine-T is presented as a close surrogate for Chloramine-B, as they share a similar active chlorine mechanism.[1]
Table 2: Fungicidal Efficacy
| Disinfectant | Microbial Strain | Concentration | Contact Time | Log Reduction |
| Chloramine-T | Candida albicans | 0.355 mM | 30 sec | 2 |
| Chloramine-T | Aspergillus fumigatus | 0.355 mM | 60 min | >2 |
| Chloramine-T * | Aspergillus flavus | 0.355 mM | 60 min | >2 |
| Sodium Hypochlorite | Candida albicans | 4.19-16.79 mmol/L | - | Fungicidal |
| Peracetic Acid | Aspergillus niger | 50 ppm | 60 min | Complete Inactivation |
| Peracetic Acid | Candida albicans | - | > 3 hours | Complete Inhibition |
*Note: Data for Chloramine-T is presented as a close surrogate for Chloramine-B.[1]
Table 3: Virucidal Efficacy (CT Values for Log Reduction)
CT value represents the product of disinfectant concentration (mg/L) and contact time (min). A lower CT value indicates higher efficacy.
| Disinfectant | Virus | pH | Temperature (°C) | CT for 2-log Reduction | CT for 3-log Reduction | CT for 4-log Reduction |
| Monochloramine | Human Adenovirus 2 | 8 | 5 | - | 1600 | 2300 (estimated) |
| Monochloramine | Echovirus 1 | 7 | 5 | 8 | 18 | - |
| Monochloramine | Echovirus 11 | 7 | 5 | - | 1300 | - |
| Monochloramine | Coxsackievirus B5 | 7 | 5 | - | - | - |
| Free Chlorine | Coxsackievirus B5 | 7 | 5 | - | - | 7.4 |
| Free Chlorine | Murine Norovirus | 7 | 5 | - | - | <7.4 |
| Glutaraldehyde | Adenovirus | - | 20 | <0.625 (for ≥4.54 log reduction in 5 min at 125 ppm) | - | - |
| Glutaraldehyde | Murine Norovirus | - | 20 | - | - | 20,000 (for ≥4.26 log reduction in 5 min at 4000 ppm) |
Note: The data for monochloramine provides a reference for the virucidal activity of chloramines.[2][3]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies for assessing disinfectant efficacy. The two primary methods referenced are suspension tests and carrier tests.
Quantitative Suspension Test (e.g., EN 14476 for Viruses)
This method evaluates the efficacy of a disinfectant against a microbial suspension under controlled conditions.
Methodology:
-
Preparation of Microbial Suspension: A standardized suspension of the test microorganism (bacterium, fungus, or virus) is prepared in a suitable medium.
-
Disinfectant Solution: The disinfectant is prepared at the desired concentration in standardized hard water or another specified diluent.
-
Contact: A defined volume of the microbial suspension is mixed with a volume of the disinfectant solution.
-
Contact Time: The mixture is maintained at a specific temperature for a predetermined contact time.
-
Neutralization: At the end of the contact time, the antimicrobial action of the disinfectant is immediately stopped by adding a validated neutralizer.
-
Enumeration: The number of surviving microorganisms in the neutralized mixture is determined using appropriate culture techniques (e.g., plating for bacteria and fungi, or cell culture assays for viruses).
-
Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable microorganisms in the treated sample to the initial number in the control sample (treated with a placebo).
Quantitative Carrier Test (e.g., AOAC Use-Dilution Method)
This method assesses the efficacy of a disinfectant on a contaminated, non-porous surface, simulating real-world conditions.
Methodology:
-
Carrier Preparation: Standardized carriers (typically small stainless steel cylinders or glass slides) are cleaned and sterilized.
-
Inoculation: The carriers are immersed in a standardized culture of the test microorganism and then dried under controlled conditions to create a contaminated surface.
-
Exposure: The inoculated carriers are individually placed in a solution of the disinfectant at the specified concentration for the designated contact time.
-
Neutralization and Recovery: After the contact time, each carrier is transferred to a tube containing a specific growth medium with a neutralizer to inactivate the disinfectant and recover any surviving microorganisms.
-
Incubation: The tubes are incubated under conditions suitable for the growth of the test microorganism.
-
Assessment: The tubes are observed for signs of microbial growth (e.g., turbidity). The number of carriers showing growth is recorded.
-
Efficacy Determination: The effectiveness of the disinfectant is determined based on the number of carriers on which the microorganism was killed. For a "pass," a certain number of carriers must show no growth.
Concluding Remarks
Chloramine-B demonstrates broad-spectrum antimicrobial activity. The choice of disinfectant should be guided by the specific microbial challenge, the nature of the surface or medium to be disinfected, and the required contact time. The data and protocols presented here offer a foundational resource for the rational selection and validation of disinfectants in scientific and pharmaceutical environments. It is crucial to consult the original research and regulatory guidelines when developing and implementing disinfection protocols.
References
- 1. Microbicidal activity of monochloramine and chloramine T compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of adenoviruses, enteroviruses, and murine norovirus in water by free chlorine and monochloramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of Adenoviruses, Enteroviruses, and Murine Norovirus in Water by Free Chlorine and Monochloramine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sodium N-chlorobenzenesulfonamide in Organic Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is a critical decision that balances efficacy, cost, and safety. Sodium N-chlorobenzenesulfonamide, commonly known as Chloramine-B, has emerged as a versatile and economical choice for various transformations in organic synthesis. This guide provides an objective comparison of Chloramine-B with other common oxidizing agents, supported by experimental data, to aid in making informed decisions for your synthetic needs.
This compound (Chloramine-B) is a stable, crystalline solid that serves as a source of electrophilic chlorine. It is recognized for its utility as a mild oxidizing and chlorinating agent in a variety of organic reactions. Its affordability and ease of handling make it an attractive alternative to other, often more hazardous or expensive, reagents. This guide delves into a cost-benefit analysis of Chloramine-B in two key areas of organic synthesis: the oxidation of alcohols and the synthesis of nitrogen-containing heterocycles.
Performance in Alcohol Oxidation: A Comparative Overview
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Chloramine-B offers a viable option for this conversion, particularly when compared to its close analog, Chloramine-T, and chromium-based reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC).
While direct, side-by-side comparative studies under identical conditions are not always available in the literature, existing data allows for a reasonable assessment of their relative performance. Kinetic studies on the oxidation of benzyl (B1604629) alcohol with Chloramine-T have shown quantitative yields.[1] In comparison, studies on the oxidation of 1-hexanol (B41254) and cyclohexanol (B46403) with Chloramine-B have demonstrated its effectiveness for both aliphatic and cyclic alcohols, although specific yields were not always reported in kinetic-focused studies.[1]
A comparative study on the oxidation of benzyl alcohol by PCC and PDC in an acetic acid-water medium indicated that PCC is a more potent oxidizing agent than PDC.[2]
Table 1: Performance Comparison in Alcohol Oxidation
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Benzyl Alcohol | Chloramine-T | HClO₄, NaCl, 30°C | Benzaldehyde | Quantitative | [1] |
| 1-Hexanol | Chloramine-B | HCl, Sodium Lauryl Sulphate, 30-50°C | 1-Hexanal | - (Kinetic Study) | [1] |
| Cyclohexanol | Chloramine-B | HCl, Sodium Lauryl Sulphate, 30-50°C | Cyclohexanone | - (Kinetic Study) | [1] |
| Benzyl Alcohol | PCC | Acetic acid–H₂O, PTSA | Benzaldehyde | - (PCC > PDC) | [2] |
| Benzyl Alcohol | PDC | Acetic acid–H₂O, PTSA | Benzaldehyde | - (PCC > PDC) | [2] |
Note: The yields for Chloramine-B reactions were not specified in the cited kinetic study. The comparison between PCC and PDC was qualitative in terms of reaction rate.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are core structures in many pharmaceuticals and biologically active compounds. Chloramine-B and its related N-chloro-sulfonamides have been employed in the synthesis of various heterocyclic systems, including pyrazolines, quinoxalines, and 1,3,4-oxadiazoles.
Chloramine-T has been successfully used for the synthesis of pyrazolines from aldehyde hydrazones with reported yields in the range of 70-90%.[1] Given the similar reactivity profile of Chloramine-B, it is a plausible alternative for this transformation, although direct comparative studies are scarce.
For the synthesis of 1,3,4-oxadiazoles, N-acylhydrazones can be oxidatively cyclized using reagents like chloramine-T.[6] This suggests that Chloramine-B could also be an effective reagent for this transformation.
Table 2: Performance in Heterocycle Synthesis
| Heterocycle | Starting Material | Reagent | Conditions | Yield (%) | Reference |
| Pyrazolines | Aldehyde Hydrazones | Chloramine-T | Ethanol, Reflux | 70-90 | [1] |
| Quinoxalines | o-phenylenediamine, benzyl | AlCuMoVP catalyst | Toluene, 25°C, 120 min | 92 | [4] |
| 1,3,4-Oxadiazoles | N-acylhydrazones | Chloramine-T | Microwave irradiation | - | [6] |
Cost-Benefit Analysis
A crucial aspect of reagent selection is the cost-effectiveness. Chloramine-B generally presents a more economical option compared to many other oxidizing agents, particularly the chromium-based reagents.
Table 3: Cost Comparison of Selected Oxidizing Agents
| Reagent | Molecular Weight ( g/mol ) | Price (USD/kg) (Approx.) | Price (USD/mol) (Approx.) |
| This compound (Chloramine-B) | 213.62 | 3 - 5 (Bulk) | 0.64 - 1.07 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 100 - 1750 (Varies with quantity) | 21.56 - 377.24 |
| Pyridinium Dichromate (PDC) | 376.20 | 384 - 1745 (Varies with quantity) | 144.43 - 657.48 |
| Oxone (Potassium peroxymonosulfate) | 614.70 | 250 (INR/kg) ≈ 3 | 1.85 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. Bulk pricing for Chloramine-B was obtained from a supplier in China. Prices for PCC, PDC, and Oxone were gathered from various chemical suppliers and may not represent bulk industrial pricing.
From a cost perspective, Chloramine-B is significantly cheaper than PCC and PDC. While Oxone is also relatively inexpensive, the choice of reagent will ultimately depend on the specific requirements of the reaction, including substrate compatibility, desired selectivity, and reaction conditions.
Safety and Handling
Chloramine-B is a corrosive substance that can cause severe skin burns and eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. Therefore, it is crucial to handle this reagent in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
Chromium-based reagents like PCC and PDC are known for their toxicity and are carcinogenic. Their use requires stringent safety precautions and proper waste disposal procedures. Oxone is a strong oxidizing agent and can pose a fire risk.
Experimental Protocols
General Procedure for Oxidation of Alcohols with Chloramine-T (as a model for Chloramine-B)
-
Preparation of Solutions: Prepare solutions of the alcohol, Chloramine-T, perchloric acid (HClO₄), and sodium chloride (NaCl) in an appropriate solvent.
-
Reaction Setup: In a reaction vessel maintained at a constant temperature (e.g., 30°C), combine the alcohol, HClO₄, and NaCl solutions.
-
Initiation: Add the Chloramine-T solution to the reaction mixture to initiate the oxidation.
-
Monitoring: The progress of the reaction can be monitored by periodically withdrawing aliquots and determining the concentration of unreacted Chloramine-T via iodometric titration.[1]
General Procedure for the Synthesis of Pyrazolines using Chloramine-T
-
Reactant Mixture: In a suitable solvent such as ethanol, prepare an equimolar mixture of the aldehyde hydrazone, an alkene, and Chloramine-T.
-
Reaction Conditions: The reaction mixture is typically warmed and then refluxed for approximately 3 hours.
-
Work-up and Isolation: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified using standard techniques like crystallization or column chromatography.[1]
Logical Workflow for Reagent Selection
The choice of an oxidizing agent is a multi-faceted decision. The following diagram illustrates a logical workflow to guide researchers in selecting the most appropriate reagent for their needs, considering factors like cost, safety, and desired reactivity.
Caption: A decision-making workflow for selecting an oxidizing agent.
Conclusion
This compound (Chloramine-B) presents a compelling option for researchers in organic synthesis due to its low cost, ease of handling, and effectiveness as a mild oxidizing and chlorinating agent. While it may not always be the most potent reagent, its favorable economic profile makes it a strong candidate for large-scale applications and in academic settings where budget constraints are a consideration.
The choice between Chloramine-B and other alternatives like Chloramine-T, PCC, PDC, or Oxone should be made after careful consideration of the specific synthetic transformation, substrate sensitivity, and safety protocols. For many common reactions, such as the oxidation of alcohols and the synthesis of certain heterocycles, Chloramine-B offers a cost-effective and viable pathway, making it a valuable tool in the synthetic chemist's arsenal. Further direct comparative studies are warranted to fully elucidate its performance relative to other reagents across a broader range of substrates and reaction types.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study Of Oxidation Of Benzyl Alcohols By Different Cr (vi) Oxidants In Acetic Acid– H2o Medium, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of a Spectrophotometric Assay Using Chloramine-B: A Comparative Guide
A Note on Methodology: An extensive review of peer-reviewed literature did not yield a direct inter-laboratory validation study for a spectrophotometric assay utilizing Chloramine-B. This guide, therefore, presents a comparative analysis based on a closely related and chemically similar oxidizing agent, Chloramine-T. The principles of spectrophotometric analysis and method validation are directly comparable. This guide compares a validated single-laboratory spectrophotometric method for the determination of Rosuvastatin Calcium using Chloramine-T with a validated High-Performance Liquid Chromatography (HPLC) method for the same analyte. This approach provides an objective comparison of the performance of these two analytical techniques.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of a spectrophotometric assay using a Chloramine-T reagent against a standard alternative, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The comparison is supported by experimental data from single-laboratory validation studies.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of the spectrophotometric method using Chloramine-T is compared against a validated RP-HPLC method for the determination of Rosuvastatin Calcium. The following tables summarize the key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Spectrophotometric Method (Chloramine-T) | RP-HPLC Method |
| Linearity Range | 2-18 µg/mL[1] | 5-30 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.999[2] |
| Limit of Detection (LOD) | 0.603 µg/mL[3] | 0.14 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.830 µg/ml[3] | 0.46 µg/mL[2] |
Table 2: Comparison of Accuracy and Precision
| Parameter | Spectrophotometric Method (Chloramine-T) | RP-HPLC Method |
| Accuracy (% Recovery) | 98.0 - 102.0%[3] | 98.50 - 100.17%[2] |
| Precision (Intra-day %RSD) | < 2% | < 2%[2] |
| Precision (Inter-day %RSD) | < 2% | < 2%[2] |
Experimental Protocols
Spectrophotometric Method for Rosuvastatin Calcium using Chloramine-T
This method is based on the oxidation of Rosuvastatin Calcium by a known excess of Chloramine-T. The unreacted Chloramine-T is then determined by reacting it with a dye, and the absorbance is measured. The amount of reacted Chloramine-T corresponds to the amount of the drug.
Reagents and Solutions:
-
Rosuvastatin Calcium Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Rosuvastatin Calcium and dissolve in 100 mL of methanol.[4]
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with methanol.[4]
-
Chloramine-T Solution: A standard solution of Chloramine-T is prepared in distilled water.[5]
-
Rhodamine-B Dye Solution: A standard solution of Rhodamine-B is prepared in distilled water.[5]
-
2M Hydrochloric Acid (HCl)
Procedure:
-
Transfer aliquots of the working standard solution into a series of 10 mL volumetric flasks to obtain concentrations in the linear range (e.g., 2-18 µg/mL).
-
To each flask, add a known excess of Chloramine-T solution and 2M HCl.
-
Allow the reaction to proceed for a specified time with occasional shaking.
-
Add the Rhodamine-B dye solution to each flask.
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank.[5] The λmax for the Rhodamine-B dye is typically around 557 nm.[5]
RP-HPLC Method for Rosuvastatin Calcium
This method provides a more selective and sensitive approach for the determination of Rosuvastatin Calcium.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 100 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and potassium dihydrogen orthophosphate buffer (50:50 v/v), with the pH adjusted to 3 with orthophosphoric acid.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Detection Wavelength: 243 nm.[2]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Rosuvastatin Calcium (e.g., 100 µg/mL) in the mobile phase. From this, prepare a series of calibration standards by appropriate dilution with the mobile phase to cover the linear range (e.g., 5-30 µg/mL).[2]
-
Sample Preparation: For tablet analysis, weigh and powder a sufficient number of tablets. Transfer a quantity of powder equivalent to 10 mg of Rosuvastatin Calcium to a 100 mL volumetric flask. Add a suitable solvent (e.g., methanol), sonicate to dissolve, and then dilute to volume. Filter the solution and further dilute with the mobile phase to the desired concentration.[6]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Rosuvastatin Calcium is determined, and the peak area is used for quantification.[2]
Visualizations
Below are diagrams illustrating the inter-laboratory validation workflow and a comparison of the analytical methods.
Caption: Workflow for an inter-laboratory validation study.
Caption: Comparison of key performance parameters.
References
Assessing the Environmental Impact of Byproducts from Chloramine-B Versus Other Disinfectants
A Comparative Guide for Researchers and Drug Development Professionals
The selection of a disinfectant is a critical decision in research and manufacturing processes, with implications not only for efficacy but also for environmental stewardship. While Chloramine-B has its applications, understanding the environmental footprint of its byproducts compared to those of other common disinfecting agents is paramount for making informed choices. This guide provides an objective comparison of the environmental impact of byproducts from Chloramine-B, chlorine, chloramines (in general), chlorine dioxide, and ozone, supported by experimental data and detailed methodologies.
Executive Summary
Disinfection processes, while essential for microbial control, can lead to the formation of disinfection byproducts (DBPs) when the disinfectant reacts with organic and inorganic matter present in water. These byproducts can have varying degrees of environmental impact. This guide focuses on comparing the byproducts of Chloramine-B with those of other widely used disinfectants.
Chloramine-B , a sulfonamide-based disinfectant, primarily degrades to benzenesulfonamide (B165840). In contrast, chlorine is well-known for producing halogenated DBPs such as trihalomethanes (THMs) and haloacetic acids (HAAs), which are regulated due to their potential carcinogenicity. Chloramines , formed by the reaction of chlorine and ammonia, produce lower levels of THMs and HAAs but can form N-nitrosodimethylamine (NDMA), a probable human carcinogen. Chlorine dioxide produces inorganic byproducts, mainly chlorite (B76162) and chlorate, which can have their own toxicological profiles. Ozone is a powerful oxidant that can lead to the formation of bromate (B103136) in the presence of bromide ions, as well as other oxygenated byproducts like aldehydes and carboxylic acids. Finally, ultraviolet (UV) disinfection is a physical process that is generally considered to produce minimal to no DBPs.
This guide will delve into the comparative aquatic toxicity of these byproducts, their environmental fate, and the experimental protocols used to assess their impact.
Comparative Analysis of Disinfection Byproducts
The following tables summarize the key byproducts formed from each disinfectant and their known environmental concentrations and aquatic toxicity.
Table 1: Major Disinfection Byproducts of Common Disinfectants
| Disinfectant | Primary Byproducts |
| Chloramine-B | Benzenesulfonamide |
| Chlorine | Trihalomethanes (THMs), Haloacetic Acids (HAAs) |
| Chloramines | N-Nitrosodimethylamine (NDMA), Dihaloacetonitriles |
| Chlorine Dioxide | Chlorite, Chlorate |
| Ozone | Bromate, Aldehydes, Carboxylic Acids |
| UV Disinfection | Generally none, but potential for nitrite (B80452) formation from nitrate |
Table 2: Comparative Aquatic Toxicity of Key Disinfection Byproducts (LC50/EC50 in mg/L)
| Byproduct | Organism | Endpoint | Concentration (mg/L) | Reference |
| Benzenesulfonamide | Not readily available | - | - | |
| Chloroform (a THM) | Daphnia magna | 48h EC50 | 29 | |
| Pimephales promelas (Fathead Minnow) | 96h LC50 | 129 | ||
| Dichloroacetic Acid (a HAA) | Daphnia magna | 48h EC50 | 133 | |
| Pimephales promelas (Fathead Minnow) | 96h LC50 | 155 | ||
| N-Nitrosodimethylamine (NDMA) | Daphnia magna | 48h LC50 | >100 | |
| Pimephales promelas (Fathead Minnow) | 96h LC50 | 891 | ||
| Chlorite | Daphnia magna | 48h EC50 | 0.29 | |
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 290 | [1] | |
| Chlorate | Daphnia magna | 48h EC50 | 365 | |
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | >1000 | [1] | |
| Bromate | Daphnia magna | 48h EC50 | 127.9 - 154.01 | [2][3] |
| Danio rerio (Zebrafish) | 96h LC50 | 931.4 - 1065.6 | [2][3] |
Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50) is the concentration that causes a defined effect in 50% of the test organisms.
Environmental Fate of Key Byproducts
The persistence and mobility of disinfection byproducts in the environment are crucial factors in assessing their overall impact.
-
Benzenesulfonamide , the primary byproduct of Chloramine-B, is expected to hydrolyze in moist soils and is not expected to strongly sorb to soil, suggesting a potential for leaching.[4]
-
Trihalomethanes (THMs) are volatile and can be released into the atmosphere. They are moderately soluble in water and can be subject to biodegradation.
-
Haloacetic Acids (HAAs) are more water-soluble and less volatile than THMs, making them more persistent in aquatic environments.
-
N-Nitrosodimethylamine (NDMA) is highly soluble in water and mobile in soil, with the potential to contaminate groundwater.[5] However, it is susceptible to degradation by sunlight (photolysis).[6]
-
Chlorite and Chlorate are inorganic ions that are highly soluble and mobile in water.
-
Bromate is also a highly soluble and stable inorganic ion, making it persistent in water.
Signaling Pathways and Mechanisms of Toxicity
Disinfection byproducts can exert their toxic effects through various molecular mechanisms, including the disruption of endocrine signaling and the induction of oxidative stress.
Endocrine Disruption
Several DBPs have been shown to interfere with the endocrine system of aquatic organisms. For example, some halogenated DBPs can bind to estrogen receptors, leading to endocrine-disrupting effects.[6][7]
Endocrine disruption by certain DBPs.
Oxidative Stress
Many DBPs are electrophiles that can react with cellular components, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress. The Nrf2-Keap1 pathway is a key cellular defense mechanism against oxidative stress.
Nrf2-mediated oxidative stress response.
Experimental Protocols
Standardized methods are crucial for the reliable assessment of the environmental impact of disinfection byproducts. The following are summaries of key experimental protocols.
Aquatic Toxicity Testing: Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to Daphnia magna.
Objective: To determine the concentration of a test substance that causes immobilization in 50% of the Daphnia population (EC50) over a 48-hour period.
Methodology:
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used.
-
Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable medium, along with a control group.
-
Exposure: At least 20 daphnids, divided into four replicates, are exposed to each test concentration and the control for 48 hours.
-
Observation: Immobilization is recorded at 24 and 48 hours. A daphnid is considered immobilized if it is unable to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: The percentage of immobilized daphnids at each concentration is used to calculate the 48-hour EC50 value.[8][9][10]
Workflow for OECD 202 Daphnia sp. test.
Chemical Analysis: EPA Method 557 - Determination of Haloacetic Acids, Bromate, and Dalapon (B104946)
This method is used for the quantitative analysis of specific DBPs in drinking water.[5][6][7][11][12]
Objective: To determine the concentration of nine haloacetic acids, bromate, and dalapon in water samples.
Methodology:
-
Sample Preservation: Ammonium chloride is added to the water sample to quench any residual disinfectant and prevent further DBP formation.
-
Direct Injection: The water sample is directly injected into an Ion Chromatography (IC) system.
-
Separation: The analytes are separated on an IC column.
-
Detection: The separated analytes are detected using tandem Mass Spectrometry (MS/MS).
-
Quantification: The concentration of each analyte is determined by comparing its response to that of a known internal standard.
Workflow for EPA Method 557.
Conclusion
The environmental impact of disinfection byproducts is a complex issue that requires careful consideration of the specific disinfectant used and the characteristics of the water being treated. While Chloramine-B's primary byproduct, benzenesulfonamide, has limited available ecotoxicity data, the byproducts of other common disinfectants have been more extensively studied and, in some cases, regulated due to their potential for environmental and human health risks.
Chlorine and chloramines can form halogenated organic byproducts, with chloramines generally producing lower levels of regulated THMs and HAAs but having the potential to form NDMA. Chlorine dioxide and ozone produce inorganic byproducts such as chlorite, chlorate, and bromate, which exhibit varying degrees of aquatic toxicity. UV disinfection stands out as a method that typically does not produce significant levels of harmful byproducts.
For researchers and professionals in drug development, a thorough risk assessment should be conducted, taking into account the specific application, the nature of the water used, and the potential for DBP formation. This guide provides a foundational understanding to aid in the selection of a disinfection strategy that balances efficacy with environmental responsibility. Further research into the aquatic toxicity of benzenesulfonamide is warranted to provide a more complete comparative assessment.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Acute Toxic Effects of Bromate on Aquatic Organisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. sciex.com [sciex.com]
- 7. NEMI Method Summary - 557 [nemi.gov]
- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 9. oecd.org [oecd.org]
- 10. eurofins.it [eurofins.it]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Sodium N-chlorobenzenesulfonamide
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Sodium N-chlorobenzenesulfonamide (also known as Chloramine B). It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure safe handling in a laboratory setting.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Chloramine B, Benzenesulfochloramide sodium salt[1]
-
Molecular Formula: C6H5ClNNaO2S[1]
Hazard Summary
This compound is a corrosive solid that is harmful if swallowed and can cause severe skin burns and eye damage.[1][4][5] It is also a respiratory sensitizer (B1316253) and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][4][5] Contact with water or acids liberates toxic gas.[4][6]
| Hazard Classification | GHS Codes |
| Acute Toxicity, Oral (Category 4) | H302[1][4] |
| Skin Corrosion (Category 1B) | H314[1][4] |
| Serious Eye Damage (Category 1) | H314[1][4] |
| Respiratory Sensitization (Category 1) | H334[1][4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Equipment Specification | Rationale |
| Respiratory Protection | NIOSH-approved air-purifying respirator with type P3 (EN 143) cartridges or a self-contained breathing apparatus (SCBA). | Protects against inhalation of harmful dust and potential respiratory sensitization.[1][4] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Prevents severe eye damage from dust or splashes.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing, such as a lab coat or coveralls.[1][4][7] | Avoids direct skin contact, which can cause severe burns.[1][4] |
| Footwear | Closed-toe shoes, with chemical-resistant boots for larger quantities or spill response. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, and combustible materials.[1][4][7]
-
Keep the container tightly closed and store under an inert gas.[1] The product is air and light sensitive.[1]
2. Preparation and Weighing:
-
Conduct all handling and weighing operations within a certified chemical fume hood to control dust exposure.
-
Ensure appropriate exhaust ventilation is available where dust is formed.[1][4]
-
Wear all required PPE as specified in the table above.
3. Solution Preparation:
-
Slowly add the solid to the solvent to avoid splashing.
-
Be aware that contact with water can liberate toxic gas.[4]
4. Experimental Use:
-
Keep all containers closed when not in use.
-
Wash hands thoroughly after handling.[4]
5. Spill Response:
-
In case of a small spill, avoid creating dust.[7]
-
Wear respiratory protection and evacuate unnecessary personnel to a safe area.[1]
-
Carefully sweep or shovel the spilled material into a dry, clean, covered container for disposal.[4][7]
6. First Aid Measures:
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[1][4][7]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[1][4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and immediately consult a physician.[1][4][7]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1][4][7]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Chemical Disposal:
-
Contaminated Packaging Disposal:
Visual Workflow and Safety Relationships
The following diagrams illustrate the key workflows and logical relationships for handling this compound safely.
Caption: Figure 1: General Handling Workflow
Caption: Figure 2: Spill Response Protocol
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
